molecular formula C22H24N4O4 B605771 (S)-AZD 6482 CAS No. 1173900-37-2

(S)-AZD 6482

カタログ番号: B605771
CAS番号: 1173900-37-2
分子量: 408.4 g/mol
InChIキー: IRTDIKMSKMREGO-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

AZD6482 (S-isomer), CAS#1173900-37-2, is an isomer of AZD6482 with S-configuration. AZD6482 is a potent, selective and ATP competitive PI3Kβ inhibitor (IC(50) 0.01 μm). AZD6482 inhibited insulin-induced human adipocyte glucose uptake in vitro (IC(50) of 4.4 μm). This is the first human target validation for PI3Kβ inhibition as anti-platelet therapy showing a mild and generalized antiplatelet effect attenuating but not completely inhibiting multiple signaling pathways with an impressive separation towards primary hemostasis. AZD6482 at 'supratherapeutic' plasma concentrations may attenuate insulin signaling, most likely through PI3Kα inhibition.

特性

IUPAC Name

2-[[(1S)-1-(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-9-yl)ethyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-14-11-17(15(2)23-18-6-4-3-5-16(18)22(28)29)21-24-19(12-20(27)26(21)13-14)25-7-9-30-10-8-25/h3-6,11-13,15,23H,7-10H2,1-2H3,(H,28,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTDIKMSKMREGO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)C(C)NC3=CC=CC=C3C(=O)O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=O)C=C(N=C2C(=C1)[C@H](C)NC3=CC=CC=C3C(=O)O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901113491
Record name 2-[[(1S)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173900-37-2
Record name 2-[[(1S)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173900-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1S)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901113491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-AZD6482: A Deep Dive into its Mechanism of Action in PTEN-Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein PTEN (Phosphatase and Tensin homolog) is a critical negative regulator of the PI3K/AKT/mTOR signaling pathway, a cascade frequently hyperactivated in a multitude of human cancers. Loss of PTEN function, a common event in tumorigenesis, leads to unchecked cell proliferation, survival, and growth. This dependency on the PI3K pathway has made it a prime target for therapeutic intervention. (S)-AZD6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), has emerged as a promising agent for treating PTEN-deficient tumors. This technical guide provides an in-depth analysis of the mechanism of action of (S)-AZD6482 in this specific cellular context, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological processes.

Core Mechanism: Selective Inhibition of PI3Kβ in a PTEN-Deficient Environment

(S)-AZD6482, also known as KIN-193, is a highly potent and selective ATP-competitive inhibitor of PI3Kβ[1]. In cells with functional PTEN, the activity of PI3K is tightly controlled. However, in PTEN-deficient cells, the loss of PTEN's lipid phosphatase activity leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates downstream signaling through kinases like AKT. This sustained activation of the PI3K/AKT/mTOR pathway is a hallmark of PTEN-null tumors[2].

Crucially, PTEN-deficient tumors exhibit a particular dependence on the PI3Kβ isoform for their survival and proliferation[3]. This makes selective PI3Kβ inhibition a targeted therapeutic strategy. (S)-AZD6482 capitalizes on this vulnerability by directly inhibiting the kinase activity of p110β, thereby blocking the conversion of PIP2 to PIP3 and effectively shutting down the hyperactive signaling cascade at its origin.

The downstream consequences of PI3Kβ inhibition by (S)-AZD6482 in PTEN-deficient cells are multifaceted:

  • Inhibition of AKT and Downstream Effectors: Treatment with (S)-AZD6482 leads to a significant reduction in the phosphorylation of AKT (p-AKT) and its downstream targets, including GSK-3β and members of the mTOR pathway like S6 ribosomal protein[4][5]. This blockade of the canonical PI3K pathway disrupts signals that promote cell growth, proliferation, and survival.

  • Induction of Apoptosis and Cell Cycle Arrest: By suppressing pro-survival signals, (S)-AZD6482 can induce programmed cell death (apoptosis) and cause cell cycle arrest in PTEN-deficient cancer cells[5]. This is evidenced by decreased levels of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1 following treatment[5].

  • Modulation of the Tumor Microenvironment: Recent studies have revealed a novel aspect of (S)-AZD6482's mechanism of action involving the tumor microenvironment. In PTEN-deficient breast tumors, inhibition of PI3Kβ with (S)-AZD6482 has been shown to up-regulate TNF/NF-κB signaling and down-regulate IL-6/STAT3 signaling[4][6]. This shift in signaling can promote an anti-tumor immune response, suggesting a dual role for (S)-AZD6482 in directly targeting tumor cells and modulating their interaction with the immune system[4]. The combination of (S)-AZD6482 with anti-PD-1 immunotherapy has shown synergistic effects in inhibiting tumor growth in preclinical models[4][6].

Quantitative Data Summary

The potency and selectivity of (S)-AZD6482 have been characterized in various assays. The following tables summarize key quantitative data from published studies.

Parameter Value Assay Type Source
IC50 (p110β) 0.69 nMIn vitro kinase assay[7]
IC50 (p110α) 136 nMIn vitro kinase assay
IC50 (p110δ) 13.6 nMIn vitro kinase assay
IC50 (p110γ) 47.8 nMIn vitro kinase assay
IC50 (U87 Glioblastoma Cells) 9.061 µMCell Viability Assay (CCK-8)[8]
IC50 (U118 Glioblastoma Cells) 7.989 µMCell Viability Assay (CCK-8)[8]

Table 1: In vitro potency and selectivity of (S)-AZD6482.

Cell Line Type Sensitivity to (S)-AZD6482 (EC50 < 5 µM) Source
PTEN mutations 35% (20 out of 57 cell lines)[7]
Wild-type PTEN 16% (58 out of 365 cell lines)[7]

Table 2: Sensitivity of cancer cell lines to (S)-AZD6482 based on PTEN status.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation PTEN PTEN (inactive/lost) PTEN->PIP3 Dephosphorylation (Blocked) mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits S6K S6K mTORC1->S6K Activation Proliferation Cell Proliferation & Survival S6K->Proliferation Promotes AZD6482 (S)-AZD6482 AZD6482->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling in PTEN-deficient cells and the inhibitory action of (S)-AZD6482.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis start Seed PTEN-deficient cancer cells (e.g., U87) treatment Treat with varying concentrations of (S)-AZD6482 start->treatment control Vehicle Control (e.g., DMSO) start->control incubation Incubate for a defined period (e.g., 48 hours) treatment->incubation control->incubation viability Cell Viability Assay (e.g., CCK-8/MTT) incubation->viability western Western Blot Analysis (p-AKT, p-S6, Cleaved PARP) incubation->western facs Flow Cytometry (Apoptosis - Annexin V Cell Cycle - PI Staining) incubation->facs ic50 Calculate IC50 values viability->ic50 protein_quant Quantify protein expression levels western->protein_quant apoptosis_quant Quantify apoptotic and cell cycle populations facs->apoptosis_quant conclusion Determine dose-dependent effects on proliferation, signaling, and apoptosis ic50->conclusion protein_quant->conclusion apoptosis_quant->conclusion

Caption: A generalized experimental workflow for evaluating the effects of (S)-AZD6482.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of future experiments, this section outlines the methodologies for key assays cited in the literature.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of (S)-AZD6482.

  • Cell Seeding: PTEN-deficient human glioblastoma cell lines (e.g., U87 and U118) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of (S)-AZD6482 (e.g., 0.625–40 µM) or a vehicle control (DMSO) for 48 hours[8].

  • Reagent Addition: Following incubation, a solution from a Cell Counting Kit-8 (CCK-8) is added to each well, and the plates are incubated for a specified time to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.

  • Data Acquisition: The absorbance is measured at a specific wavelength using a microplate reader.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting cell viability against the log of the drug concentration and fitting the data to a dose-response curve[9].

Western Blot Analysis

This technique is employed to assess the phosphorylation status and expression levels of key proteins in the PI3K/AKT/mTOR pathway.

  • Cell Lysis: After treatment with (S)-AZD6482, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins such as p-AKT (S473), total AKT, p-GSK-3β, Bcl-2, cyclin D1, and a loading control (e.g., β-actin or GAPDH)[5].

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the levels of target proteins are normalized to the loading control.

In Vivo Tumor Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of (S)-AZD6482 in a living organism.

  • Tumor Implantation: PTEN-deficient human cancer cells (e.g., HCC70 or PC3) are subcutaneously injected into immunocompromised mice.

  • Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The treatment group receives (S)-AZD6482, often administered orally at a specific dose and schedule (e.g., daily)[10]. The control group receives a vehicle.

  • Tumor Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at specific time points after the final dose to assess target engagement by western blotting for pathway biomarkers like p-AKT[11][12].

  • Efficacy Analysis: The anti-tumor activity is determined by comparing the tumor growth in the treated group to the control group.

Conclusion and Future Directions

(S)-AZD6482 is a highly selective and potent PI3Kβ inhibitor with a clear mechanism of action in PTEN-deficient cancer cells. By targeting a key dependency in these tumors, it effectively inhibits the hyperactivated PI3K/AKT/mTOR pathway, leading to reduced cell proliferation and survival. The discovery of its ability to modulate the tumor immune microenvironment opens up exciting new avenues for combination therapies.

Future research should continue to explore the full potential of (S)-AZD6482, both as a monotherapy and in combination with other targeted agents and immunotherapies. A deeper understanding of the resistance mechanisms that may arise in response to PI3Kβ inhibition will be critical for optimizing its clinical application and improving outcomes for patients with PTEN-deficient cancers. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate the promise of (S)-AZD6482 into effective cancer therapies.

References

(S)-AZD6482 PI3K isoform selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the PI3K Isoform Selectivity Profile of (S)-AZD6482

Introduction

(S)-AZD6482, also known as KIN-193, is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] The PI3K family of lipid kinases plays a crucial role in various cellular signaling pathways that regulate cell growth, proliferation, survival, and motility.[3] The four Class I PI3K isoforms (α, β, γ, and δ) have distinct tissue distributions and non-redundant physiological functions, making isoform-selective inhibition a key strategy in drug development to maximize therapeutic efficacy while minimizing off-target effects.[4][5] (S)-AZD6482 has been investigated primarily for its anti-thrombotic and anti-cancer activities, particularly in tumors with PTEN-deficiency where the PI3Kβ pathway is often hyperactivated.[6][7] This document provides a comprehensive technical overview of the PI3K isoform selectivity profile of (S)-AZD6482, detailing its inhibitory potency, the experimental protocols used for its characterization, and the relevant signaling context.

Data Presentation: PI3K Isoform Selectivity Profile

The inhibitory activity of (S)-AZD6482 against the four Class I PI3K isoforms is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data, compiled from multiple biochemical (cell-free) assays, demonstrates a clear selectivity for the PI3Kβ isoform.

It is important to note that IC50 values can vary between different studies and assay conditions. The tables below summarize the reported values from various sources.

Table 1: Isoform Selectivity Profile of (S)-AZD6482 (Data Set 1)

PI3K IsoformTargetIC50 (nM)Selectivity vs. PI3Kβ (Fold)
PI3Kβp110β0.691
PI3Kδp110δ13.6~20
PI3Kγp110γ47.8~70
PI3Kαp110α136~200
Source: Data compiled from MedChemExpress, Cayman Chemical, and R&D Systems.[2][6]

Table 2: Isoform Selectivity Profile of (S)-AZD6482 (Data Set 2)

PI3K IsoformTargetIC50 (nM)Selectivity vs. PI3Kβ (Fold)
PI3Kβp110β101
PI3Kδp110δ808
PI3Kαp110α87087
PI3Kγp110γ>1000>100
Source: Data compiled from Selleck Chemicals.[1]

The data consistently shows that (S)-AZD6482 is a highly potent inhibitor of PI3Kβ with significant selectivity over the other Class I isoforms, particularly PI3Kα.[1][2][6] This profile makes it a valuable tool for studying the specific roles of PI3Kβ and a promising therapeutic candidate for diseases driven by this isoform.

Experimental Protocols

The characterization of the PI3K isoform selectivity of (S)-AZD6482 involves both biochemical and cell-based assays.

Biochemical (Cell-Free) Kinase Activity Assay

A common method to determine the direct inhibitory effect on the enzyme is a cell-free kinase assay.[8] An AlphaScreen-based assay has been described for evaluating (S)-AZD6482.[1]

Principle: This assay measures the enzymatic conversion of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) by recombinant human PI3K isoforms. The amount of PIP3 produced is detected using a competitive immunoassay format with Amplified Luminescent Proximity Homogeneous Assay (Alpha) technology.

Detailed Methodology:

  • Reagent Preparation:

    • Inhibitor: (S)-AZD6482 is dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.[1]

    • Enzymes: Human recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes are prepared in an appropriate assay buffer.[1]

    • Substrate: A solution containing PIP2 and ATP is prepared.

    • Detection Reagents: These include biotinylated PIP3, a GST-tagged Pleckstrin Homology (PH) domain (which binds specifically to PIP3), and AlphaScreen Glutathione Donor and Streptavidin Acceptor beads.[1]

  • Assay Procedure:

    • The inhibitor (S)-AZD6482 at various concentrations is added to the wells of a 384-well microplate.[1]

    • The respective PI3K isoform enzyme is added to the wells, followed by the substrate solution (PIP2, ATP) to initiate the kinase reaction.

    • The plate is incubated to allow for the enzymatic conversion of PIP2 to PIP3.

    • The detection reagents (biotinylated PIP3, GST-PH domain, and AlphaScreen beads) are added to the wells.

  • Signal Detection and Data Analysis:

    • During a final incubation period, the AlphaScreen beads come into close proximity. The GST-PH domain binds to the Glutathione Donor beads, and if not bound by enzyme-produced PIP3, it will bind the biotinylated PIP3, which in turn is captured by the Streptavidin Acceptor beads.[1]

    • Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, resulting in light emission.[1]

    • The PIP3 produced by the PI3K enzyme competes with the biotinylated PIP3 for binding to the GST-PH domain.[1] This competition reduces the proximity of the Donor and Acceptor beads, leading to a decrease in the AlphaScreen signal.

    • The signal intensity is measured, and the results are plotted as the percentage of inhibition versus the inhibitor concentration. The IC50 value is then calculated from the resulting dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for confirming that the inhibitor can engage its target in a physiological context and produce a functional downstream effect.[9][10][11]

Principle: These assays measure the effect of (S)-AZD6482 on PI3K pathway activity within intact cells, typically by quantifying the phosphorylation of downstream targets like Akt (also known as Protein Kinase B).

Detailed Methodology (Akt Phosphorylation Assay):

  • Cell Culture: A suitable cell line, often one with a known dependence on the PI3Kβ pathway (e.g., PTEN-deficient cancer cells like MAD-MB-468), is cultured to an appropriate density in multi-well plates.[1][6]

  • Compound Treatment: Cells are treated with various concentrations of (S)-AZD6482 or a vehicle control (DMSO) for a specified period.

  • Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.

  • Western Blotting or ELISA:

    • The levels of phosphorylated Akt (p-Akt), typically at Serine 473, and total Akt are measured.[1][7]

    • This is commonly done using Western blotting, where proteins are separated by size, transferred to a membrane, and probed with specific antibodies against p-Akt and total Akt.

    • Alternatively, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used for a more high-throughput quantification.

  • Data Analysis: The ratio of p-Akt to total Akt is calculated for each treatment condition. The results are then used to generate a dose-response curve and determine the cellular IC50 value for the inhibition of PI3K signaling.

Visualizations: Signaling Pathways and Workflows

PI3Kβ Signaling Pathway and Inhibition by (S)-AZD6482

The diagram below illustrates the canonical PI3K signaling pathway. Growth factors or other stimuli activate Receptor Tyrosine Kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn recruit and activate PI3Kβ. PI3Kβ then phosphorylates PIP2 to generate the second messenger PIP3. PIP3 recruits and activates downstream effectors, most notably Akt, which then mediates a wide range of cellular responses, including cell survival, proliferation, and growth. (S)-AZD6482 acts as an ATP-competitive inhibitor, blocking the catalytic activity of PI3Kβ and thus preventing the downstream signaling cascade.[12]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3Kb PI3Kβ RTK->PI3Kb Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Activates PI3Kb->PIP2 Phosphorylates PI3Kb->PIP2 AZD6482 (S)-AZD6482 AZD6482->PI3Kb Inhibits Downstream Downstream Effectors Akt->Downstream Activates Response Cell Survival, Proliferation, Growth Downstream->Response Leads to

Caption: PI3Kβ signaling pathway and its inhibition by (S)-AZD6482.

Experimental Workflow for Biochemical IC50 Determination

The following flowchart outlines the key steps in the AlphaScreen-based biochemical assay used to determine the IC50 values for (S)-AZD6482 against PI3K isoforms.

Experimental_Workflow start Start reagents Prepare Reagents: - (S)-AZD6482 serial dilutions - PI3K Isoform Enzyme - Substrate (PIP2, ATP) start->reagents dispense Dispense Reagents into 384-well Plate reagents->dispense incubate_reaction Incubate to Allow Kinase Reaction dispense->incubate_reaction add_detection Add Detection Reagents: - Biotinylated PIP3 - GST-PH Domain - AlphaScreen Beads incubate_reaction->add_detection incubate_detection Incubate for Signal Development add_detection->incubate_detection read_plate Read Plate (AlphaScreen Signal at 680 nm) incubate_detection->read_plate analyze Data Analysis: Plot Dose-Response Curve read_plate->analyze end Determine IC50 Value analyze->end

Caption: Workflow for determining PI3K isoform IC50 values.

References

The Discovery and Development of (S)-AZD6482: A Potent and Selective PI3Kβ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AZD6482, a potent and selective ATP-competitive inhibitor of phosphoinositide 3-kinase β (PI3Kβ), has a rich and evolving history, transitioning from a promising anti-thrombotic agent to a potential therapy for ischemic stroke and a tool for cancer research. This technical guide provides an in-depth overview of its discovery, mechanism of action, preclinical and clinical development, and the experimental methodologies employed in its evaluation.

Introduction and Discovery

(S)-AZD6482 was originally developed by AstraZeneca as a therapeutic agent for the prevention of thrombosis.[1] The discovery was rooted in the understanding that PI3Kβ plays a crucial role in platelet activation and aggregation.[2] The compound was identified as a potent and selective inhibitor of the p110β catalytic subunit of PI3K.

Mechanism of Action

(S)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ. The primary signaling pathway affected by (S)-AZD6482 is the PI3K/AKT pathway, which is critical for cell proliferation, survival, and metabolism. In platelets, PI3Kβ is a key downstream effector of various agonist receptors, and its inhibition leads to a reduction in platelet activation and aggregation, thereby preventing thrombus formation.[2] In the context of cancer, particularly in tumors with loss of the tumor suppressor PTEN, cancer cells become heavily reliant on the PI3Kβ isoform for survival and proliferation. By inhibiting PI3Kβ, (S)-AZD6482 can induce apoptosis and inhibit the growth of these specific cancer types.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR / RTK PI3Kbeta PI3Kβ GPCR->PI3Kbeta Activation PIP2 PIP2 PI3Kbeta->PIP2 Phosphorylation PIP3 PIP3 PI3Kbeta->PIP3 AZD6482 (S)-AZD6482 AZD6482->PI3Kbeta Inhibition AKT AKT PIP3->AKT Recruitment & Activation pAKT p-AKT (Active) AKT->pAKT Downstream Downstream Effectors (e.g., GSK-3β, mTOR) pAKT->Downstream CellResponse Cellular Responses (Proliferation, Survival, Platelet Aggregation) Downstream->CellResponse cluster_workflow PI3K Enzyme Inhibition Assay Workflow start Start reagents Prepare Assay Buffer with PI3K enzyme, PIP2 substrate, and ATP start->reagents add_inhibitor Add varying concentrations of (S)-AZD6482 reagents->add_inhibitor incubate Incubate at room temperature add_inhibitor->incubate stop_reaction Stop reaction incubate->stop_reaction detect_pip3 Detect PIP3 levels (e.g., using a fluorescent probe) stop_reaction->detect_pip3 analyze Analyze data and calculate IC50 values detect_pip3->analyze end End analyze->end cluster_workflow Ferric Chloride-Induced Thrombosis Model Workflow start Start anesthetize Anesthetize animal start->anesthetize expose_artery Surgically expose the carotid artery anesthetize->expose_artery administer_drug Administer (S)-AZD6482 or vehicle control expose_artery->administer_drug apply_fecl3 Apply filter paper saturated with Ferric Chloride (e.g., 5-10%) to the artery for a defined time (e.g., 3 minutes) administer_drug->apply_fecl3 monitor_flow Monitor blood flow using a Doppler probe apply_fecl3->monitor_flow measure_occlusion Measure time to occlusion monitor_flow->measure_occlusion end End measure_occlusion->end

References

An In-depth Technical Guide to (S)-AZD6482 as a Chemical Probe for PI3Kβ Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD6482 is a potent and selective inhibitor of the p110β catalytic subunit of phosphoinositide 3-kinase (PI3Kβ). This document serves as a comprehensive technical guide for utilizing (S)-AZD6482 as a chemical probe to investigate the biological functions of PI3Kβ. The PI3K pathway is a critical signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of various diseases, most notably cancer. The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85). Four isoforms of the p110 catalytic subunit exist (α, β, δ, and γ), each with distinct roles in cellular signaling. PI3Kβ is ubiquitously expressed and has been implicated in various cellular functions, including insulin signaling, platelet aggregation, and the growth of certain cancers, particularly those with loss of the tumor suppressor PTEN. The selectivity of (S)-AZD6482 for PI3Kβ makes it an invaluable tool for dissecting the specific contributions of this isoform to cellular physiology and pathophysiology.

Data Presentation

Table 1: In Vitro Potency and Selectivity of (S)-AZD6482
TargetIC50 (nM)Selectivity vs. PI3Kβ
PI3Kβ 0.69 -
PI3Kδ13.6~20-fold
PI3Kγ47.8~70-fold
PI3Kα136~200-fold
PI3K-C2β~55~80-fold
DNA-PK~55~80-fold
Other PIKKs>1000>1000-fold

IC50 values represent the concentration of (S)-AZD6482 required to inhibit 50% of the target enzyme's activity in in vitro kinase assays. Data compiled from multiple sources.[1][2][3]

Table 2: Cellular Activity of (S)-AZD6482
Cell LineGenetic BackgroundAssayEndpointIC50/EC50 (µM)
PTEN-deficient cancer cellsPTEN loss/mutationProliferationCell Growth<5
Wild-type PTEN cancer cellsWild-type PTENProliferationCell Growth>5
Human PlateletsN/AAggregationPlatelet Aggregation0.006
Human AdipocytesN/AGlucose UptakeInsulin-induced4.4

(S)-AZD6482 demonstrates preferential anti-proliferative activity in cancer cell lines with PTEN deficiency.[1][4]

Mandatory Visualization

PI3Kβ Signaling Pathway

PI3K_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) p85 p85 RTK->p85 Activation GPCR G-Protein Coupled Receptor (GPCR) PI3Kb PI3Kβ (p110β) GPCR->PI3Kb Activation p85->PI3Kb Binds PIP2 PIP2 PI3Kb->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates pAKT p-AKT Downstream Downstream Effectors pAKT->Downstream Activates Cell_Functions Cell Growth, Survival, Proliferation Downstream->Cell_Functions AZD6482 (S)-AZD6482 AZD6482->PI3Kb Inhibits

Caption: The PI3Kβ signaling pathway and the inhibitory action of (S)-AZD6482.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow start Start reagents Prepare Reagents: (S)-AZD6482 dilutions PI3Kβ enzyme PIP2 substrate ATP start->reagents plate_prep Add (S)-AZD6482 or vehicle (DMSO) to 384-well plate reagents->plate_prep enzyme_add Add PI3Kβ enzyme to each well plate_prep->enzyme_add pre_incubation Pre-incubate to allow inhibitor binding enzyme_add->pre_incubation reaction_start Initiate reaction with PIP2 and ATP mixture pre_incubation->reaction_start incubation Incubate for enzymatic reaction to proceed reaction_start->incubation detection Stop reaction and add detection reagents (e.g., ADP-Glo™) incubation->detection read Measure luminescence with a plate reader detection->read analysis Calculate % inhibition and determine IC50 read->analysis end End analysis->end

Caption: A generalized workflow for an in vitro PI3Kβ kinase assay.

Experimental Protocols

In Vitro PI3Kβ Enzyme Activity Assay (Luminescence-based)

This protocol is adapted from a general kinase assay procedure and is suitable for determining the IC50 of (S)-AZD6482 against PI3Kβ.

Materials:

  • (S)-AZD6482

  • Recombinant human PI3Kβ (p110β/p85α)

  • PI3K substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of (S)-AZD6482 in DMSO. Create a serial dilution in kinase assay buffer to achieve the desired final concentrations.

  • Enzyme and Substrate Preparation: Dilute the recombinant PI3Kβ enzyme and PIP2 substrate in kinase assay buffer to the desired working concentrations.

  • Assay Plate Setup: Add 5 µL of the serially diluted (S)-AZD6482 or DMSO (vehicle control) to the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of the diluted PI3Kβ enzyme solution to each well.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the kinase reaction by adding 10 µL of a solution containing PIP2 and ATP to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of (S)-AZD6482 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (CCK-8)

This protocol outlines a method to assess the anti-proliferative effects of (S)-AZD6482 on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., PTEN-deficient and PTEN-wild-type)

  • Complete cell culture medium

  • (S)-AZD6482

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with serial dilutions of (S)-AZD6482. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.[5]

  • CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for an additional 4 hours.[5]

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the EC50 value by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of AKT Phosphorylation

This protocol is for assessing the inhibition of the PI3Kβ pathway by measuring the phosphorylation of its downstream effector, AKT.

Materials:

  • Cancer cell lines

  • (S)-AZD6482

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and transfer apparatus

  • PVDF membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and allow them to adhere.

    • Treat cells with various concentrations of (S)-AZD6482 for a specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-AKT or anti-total AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane extensively with TBST.

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal for each sample.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of (S)-AZD6482 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • PTEN-deficient human cancer cells (e.g., PC-3, HCC70)

  • (S)-AZD6482

  • Vehicle for formulation (e.g., 0.5% methylcellulose)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-2 x 10⁷ cells) mixed with Matrigel into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer (S)-AZD6482 (e.g., 20 mg/kg, intraperitoneally) or vehicle to the respective groups according to the desired dosing schedule.[2]

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., every 2-3 days).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-AKT).

  • Data Analysis: Calculate tumor growth inhibition (TGI) and compare the tumor volumes between the treated and control groups.

Pharmacokinetic (PK) Study in Mice

This protocol provides a general framework for assessing the pharmacokinetic profile of (S)-AZD6482 in mice.

Materials:

  • CD-1 mice or other appropriate strain

  • (S)-AZD6482

  • Formulation vehicle (for oral and/or intravenous administration)

  • Blood collection supplies (e.g., EDTA-coated microtubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Drug Administration: Administer a single dose of (S)-AZD6482 to mice via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (S)-AZD6482 in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Ex Vivo Platelet Aggregation Assay for Pharmacodynamics (PD)

This protocol is designed to assess the pharmacodynamic effect of (S)-AZD6482 on platelet function.

Materials:

  • Human or animal whole blood

  • Anticoagulant (e.g., sodium citrate)

  • Platelet agonists (e.g., ADP, collagen)

  • Light transmission aggregometer

  • (S)-AZD6482

Procedure:

  • Blood Collection: Collect whole blood into tubes containing an anticoagulant.

  • Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at a low speed to obtain PRP.

  • Ex Vivo Treatment: For in vitro assessment, incubate PRP with various concentrations of (S)-AZD6482 or vehicle. For ex vivo assessment after in vivo dosing, use PRP from treated and control animals/subjects.

  • Platelet Aggregation Measurement:

    • Place the PRP samples in the aggregometer cuvettes.

    • Add a platelet agonist (e.g., ADP) to induce aggregation.

    • Measure the change in light transmission as platelets aggregate.

  • Data Analysis: Determine the percentage of platelet aggregation inhibition for each treatment group compared to the control. This provides a measure of the pharmacodynamic effect of (S)-AZD6482 on platelet function.[6]

Conclusion

(S)-AZD6482 is a highly potent and selective chemical probe for PI3Kβ. Its utility spans a wide range of applications, from elucidating the fundamental roles of PI3Kβ in cellular signaling to preclinical evaluation of PI3Kβ inhibition as a therapeutic strategy in oncology and thrombosis. The detailed protocols and data presented in this guide are intended to facilitate the effective use of (S)-AZD6482 in research and drug development settings. Proper experimental design and adherence to established methodologies are crucial for generating robust and reproducible data to further our understanding of PI3Kβ function.

References

(S)-AZD6482: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AZD6482 is a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This document provides a comprehensive overview of its chemical properties, mechanism of action, and relevant experimental protocols for research and drug development professionals.

Chemical and Physical Properties

(S)-AZD6482 is the S-enantiomer of AZD6482. The following table summarizes its key chemical and physical properties.

PropertyValueReference
CAS Number 1173900-37-2[1]
Molecular Formula C₂₂H₂₄N₄O₄[1][2]
Molecular Weight 408.45 g/mol [2][3]
IUPAC Name (S)-2-((1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethyl)amino)benzoic acid[1]
Appearance Solid powder[1]
Purity ≥98%[4]
Solubility Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl[4]
Storage Store at -20°C[2][4]

Mechanism of Action and In Vitro Activity

(S)-AZD6482 is an ATP-competitive inhibitor of PI3Kβ, exhibiting high selectivity over other PI3K isoforms.[1][2][5] Its inhibitory activity has been quantified in various cell-free and cell-based assays.

PI3K/Akt Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[6][7] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B), to the plasma membrane.[7] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets, orchestrating various cellular responses.[7] (S)-AZD6482, by selectively inhibiting the p110β catalytic subunit of PI3K, blocks the conversion of PIP2 to PIP3, thereby downregulating the entire PI3K/Akt signaling cascade.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3Kβ RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3:e->Akt:w Recruits and Activates PI3K->PIP2 Phosphorylates PI3K:e->PIP3:w AZD6482 (S)-AZD6482 AZD6482:e->PI3K:w Inhibits Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt:e->Downstream:w Phosphorylates Response Cell Growth, Proliferation, Survival Downstream:e->Response:w Regulates

PI3K/Akt signaling pathway and the inhibitory action of (S)-AZD6482.
In Vitro Inhibitory Activity

The inhibitory potency of (S)-AZD6482 against various PI3K isoforms is summarized below.

TargetIC₅₀ (nM)Assay TypeReference
PI3Kβ 0.69Cell-free[4][8][9]
PI3Kδ 13.6Cell-free[4][9]
PI3Kγ 47.8Cell-free[4][9]
PI3Kα 136Cell-free[4][9]
DNA-PK 420Cell-free[10]

Experimental Protocols

Detailed methodologies for key experiments involving (S)-AZD6482 are provided below.

PI3K Enzyme Inhibition Assay (AlphaScreen)

This assay quantifies the ability of (S)-AZD6482 to inhibit the enzymatic activity of PI3K isoforms.

Principle: The assay measures the PI3K-mediated conversion of PIP2 to PIP3. A competition-based AlphaScreen™ is used where biotinylated PIP3, a GST-tagged Pleckstrin Homology (PH) domain, and AlphaScreen beads form a complex that generates a signal. The PIP3 produced by the enzymatic reaction competes with the biotinylated PIP3 for binding to the PH domain, leading to a decrease in the signal.

Methodology:

  • (S)-AZD6482 is dissolved in DMSO and dispensed into 384-well plates.

  • Human recombinant PI3Kβ, PI3Kα, PI3Kγ, or PI3Kδ is added in a Tris buffer (50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl₂) and pre-incubated with the compound for 20 minutes.

  • A substrate solution containing PIP2 and ATP is added to initiate the enzymatic reaction.

  • After the reaction, a detection mixture containing biotinylated PIP3, GST-tagged PH domain, and AlphaScreen beads is added.

  • The plate is incubated to allow for complex formation.

  • The signal is read on a suitable plate reader with laser excitation at 680 nm.

  • The reduction in signal with increasing compound concentration is used to calculate the IC₅₀ value.[10]

PI3K_Assay_Workflow cluster_preparation Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis dispense_compound Dispense (S)-AZD6482 in 384-well plate add_enzyme Add PI3K enzyme dispense_compound->add_enzyme pre_incubate Pre-incubate for 20 min add_enzyme->pre_incubate add_substrate Add PIP2 and ATP pre_incubate->add_substrate incubate_reaction Incubate add_substrate->incubate_reaction add_detection_mix Add AlphaScreen detection mix incubate_reaction->add_detection_mix incubate_detection Incubate add_detection_mix->incubate_detection read_plate Read plate (680 nm) incubate_detection->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Workflow for the PI3K enzyme inhibition AlphaScreen assay.
Washed Platelet Aggregation (WPA) Assay

This assay assesses the anti-platelet activity of (S)-AZD6482.

Principle: Platelet aggregation is measured by changes in light absorbance in a platelet suspension after the addition of an agonist. Inhibition of aggregation by the compound is quantified.

Methodology:

  • Platelets are isolated from human blood and resuspended in Tyrode's buffer containing hirudin and apyrase to a concentration of 2 x 10¹⁵/L.

  • The platelet suspension is rested for 30 minutes at room temperature.

  • CaCl₂ is added to a final concentration of 2 mM immediately before the assay.

  • (S)-AZD6482, dissolved in DMSO, is added to a 96-well plate.

  • The washed platelet suspension is added to the wells and pre-incubated with the compound for 5 minutes.

  • Platelet aggregation is induced by adding an agonist (e.g., ADP or collagen).

  • Light absorbance at 650 nm is measured before and after a 5-minute plate shake.

  • Percent aggregation is calculated, and IC₅₀ values are determined from the concentration-response curve.[10]

Cell Growth Inhibition Assay

This type of assay evaluates the effect of (S)-AZD6482 on the proliferation of cancer cell lines.

Principle: The viability of cells is measured after a period of incubation with the compound. A decrease in cell viability indicates an anti-proliferative effect.

Methodology:

  • Cancer cell lines (e.g., human RXF393 or SW982 cells) are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of (S)-AZD6482 for a specified period (e.g., 48 hours).

  • Cell viability is assessed using a suitable method, such as an MTT or CellTiter-Glo® assay.

  • The results are used to generate a dose-response curve and calculate the IC₅₀ for growth inhibition.[10]

Conclusion

(S)-AZD6482 is a valuable research tool for investigating the role of PI3Kβ in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for studies in thrombosis and oncology, particularly in tumors with PTEN deficiency. The provided information on its chemical properties and experimental protocols serves as a guide for researchers in designing and conducting their studies.

References

(S)-AZD6482: An In-Depth Technical Guide to its In Vitro Potency and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro potency, IC50 values, and mechanism of action of (S)-AZD6482, a potent and selective inhibitor of the β isoform of phosphoinositide 3-kinase (PI3Kβ). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the fields of oncology and thrombosis.

Quantitative In Vitro Potency and IC50 Values

(S)-AZD6482 demonstrates high potency and selectivity for PI3Kβ over other Class I PI3K isoforms. The following tables summarize the reported IC50 values from various in vitro assays.

Table 1: (S)-AZD6482 IC50 Values against Class I PI3K Isoforms

PI3K IsoformIC50 (nM)Assay TypeSource
PI3Kβ0.69Cell-free enzyme assay[1][2]
PI3Kβ10Cell-free enzyme assay[3]
PI3Kδ13.6Cell-free enzyme assay[1]
PI3Kδ80Cell-free enzyme assay[4]
PI3Kγ47.8Cell-free enzyme assay[1]
PI3Kγ1090 (1.09 µM)Cell-free enzyme assay[4]
PI3Kα136Cell-free enzyme assay[1]
PI3Kα870Cell-free enzyme assay[4]

Table 2: (S)-AZD6482 Cellular and Functional IC50 Values

Cell Line/Assay TypeEndpointIC50 (µM)Source
Washed Platelet AggregationPlatelet Aggregation Inhibition0.006[4]
MDA-MB-468 cellsInhibition of Ser473 Akt phosphorylation0.04[4]
RXF393 human cell lineGrowth Inhibition0.01154[4]
SW982 human cell lineGrowth Inhibition0.03584[4]
Human AdipocytesInhibition of insulin-induced glucose uptake4.4[5][6]

Signaling Pathway

(S)-AZD6482 exerts its effects by inhibiting the PI3K/Akt signaling pathway, a critical cascade that regulates numerous cellular processes including cell growth, proliferation, survival, and metabolism. By selectively targeting the PI3Kβ isoform, (S)-AZD6482 blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.

PI3K_Akt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruits AZD6482 (S)-AZD6482 AZD6482->PI3K Inhibits Akt Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors pAkt->Downstream Activates Proliferation Cell Growth & Survival Downstream->Proliferation Promotes

Caption: The PI3K/Akt signaling pathway and the inhibitory action of (S)-AZD6482.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the potency and mechanism of action of (S)-AZD6482.

PI3K Enzyme Inhibition Assay (AlphaScreen)

This assay quantifies the ability of (S)-AZD6482 to inhibit the enzymatic activity of PI3K isoforms. The assay measures the production of PIP3 from PIP2.

PI3K_AlphaScreen_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Compound (S)-AZD6482 Dilution Series Dispense Dispense (S)-AZD6482 to 384-well plate Compound->Dispense Enzyme Recombinant PI3K Isoforms Add_Enzyme Add PI3K Enzyme Enzyme->Add_Enzyme Substrate PIP2 and ATP Add_Substrate Add PIP2 and ATP (Start Reaction) Substrate->Add_Substrate Beads AlphaScreen Beads (Donor & Acceptor) Add_Beads Add AlphaScreen Beads Beads->Add_Beads Dispense->Add_Enzyme Incubate1 Pre-incubation Add_Enzyme->Incubate1 Incubate1->Add_Substrate Incubate2 Kinase Reaction Add_Substrate->Incubate2 Stop Add Stop Solution (EDTA, Biotin-PIP3) Incubate2->Stop Stop->Add_Beads Incubate3 Incubate in Dark Add_Beads->Incubate3 Read Read Plate (AlphaScreen Reader) Incubate3->Read Calculate Calculate % Inhibition Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the PI3K AlphaScreen-based enzyme inhibition assay.

Protocol:

  • Compound Preparation: Prepare a serial dilution of (S)-AZD6482 in DMSO.

  • Assay Plate Preparation: Add 50 nL of the compound solution to the wells of a 384-well plate. Include wells with DMSO only for negative controls (100% activity) and wells with a known potent PI3K inhibitor for positive controls (0% activity).

  • Enzyme Addition: Add 5 µL of the respective PI3K isoform solution (e.g., 2 ng/µL in Assay Buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 5 µL of a substrate mix containing PIP2 (e.g., 50 µM) and ATP (e.g., 25 µM) in Assay Buffer to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing EDTA and biotinylated PIP3.

  • Detection: Add a detection solution containing GST-tagged pleckstrin homology (PH) domain and the two AlphaScreen beads (streptavidin-coated donor beads and anti-GST acceptor beads).

  • Incubation: Incubate the plate in the dark for a minimum of 5 hours.

  • Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.

  • Data Analysis: The amount of PIP3 produced is inversely proportional to the AlphaScreen signal. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Washed Platelet Aggregation (WPA) Assay

This assay assesses the effect of (S)-AZD6482 on platelet function by measuring its ability to inhibit agonist-induced platelet aggregation.

Protocol:

  • Platelet Isolation:

    • Draw human whole blood into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain platelet-rich plasma (PRP).

    • Treat the PRP with a platelet inhibitor (e.g., prostacyclin) and centrifuge at a higher speed (e.g., 800 x g) for 10 minutes to pellet the platelets.

    • Resuspend the platelet pellet in a Tyrode's buffer containing apyrase and hirudin to a final concentration of 2 x 10^8 platelets/mL.

    • Allow the washed platelets to rest at room temperature for 30 minutes.

  • Aggregation Assay:

    • Just prior to the assay, add CaCl2 to the platelet suspension to a final concentration of 2 mM.

    • Add various concentrations of (S)-AZD6482 (dissolved in DMSO) to a 96-well plate.

    • Add the washed platelet suspension to the wells and pre-incubate with the compound for 5 minutes at 37°C.

    • Induce platelet aggregation by adding an agonist (e.g., ADP, collagen, or thrombin).

    • Measure the change in light transmission over time using a microplate aggregometer.

  • Data Analysis: The extent of platelet aggregation is measured as the maximum change in light transmission. Calculate the percent inhibition of aggregation for each concentration of (S)-AZD6482 and determine the IC50 value.

Cell Growth Inhibition Assay (MTT Assay)

This assay determines the effect of (S)-AZD6482 on the proliferation of cancer cell lines, such as the PTEN-deficient MDA-MB-468 breast cancer cell line.

Protocol:

  • Cell Seeding: Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (S)-AZD6482 for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control and determine the IC50 value.

Akt Phosphorylation Assay (Western Blot)

This assay measures the inhibition of the PI3K/Akt pathway in cells by detecting the phosphorylation status of Akt.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis Seed_Cells Seed MDA-MB-468 Cells Treat_Cells Treat with (S)-AZD6482 Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells & Collect Protein Treat_Cells->Lyse_Cells Quantify_Protein Quantify Protein (BCA Assay) Lyse_Cells->Quantify_Protein Load_Samples Load Protein Samples on SDS-PAGE Gel Quantify_Protein->Load_Samples Run_Gel Run Electrophoresis Load_Samples->Run_Gel Transfer Transfer Proteins to PVDF Membrane Run_Gel->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (anti-pAkt or anti-Akt) Block->Primary_Ab Wash1 Wash Membrane Primary_Ab->Wash1 Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Membrane Secondary_Ab->Wash2 Detect Add ECL Substrate & Image Chemiluminescence Wash2->Detect Densitometry Densitometry Analysis Detect->Densitometry Normalize Normalize p-Akt to Total Akt Densitometry->Normalize

Caption: Workflow for Western blot analysis of Akt phosphorylation.

Protocol:

  • Cell Culture and Treatment:

    • Seed MDA-MB-468 cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of (S)-AZD6482 for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473) overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of Akt phosphorylation is expressed as the ratio of the p-Akt signal to the total Akt signal.

References

(S)-AZD6482: A Technical Guide to Preclinical Oncology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). The PI3K/AKT signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers. Notably, tumors with loss-of-function mutations in the tumor suppressor gene PTEN (phosphatase and tensin homolog) often exhibit hyperactivation of the PI3K pathway, with a particular dependence on the PI3Kβ isoform. This dependency makes (S)-AZD6482 a promising therapeutic candidate for PTEN-deficient malignancies. This technical guide provides a comprehensive overview of the preclinical oncology studies of (S)-AZD6482, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Mechanism of Action

(S)-AZD6482 exerts its anti-tumor effects by selectively inhibiting the kinase activity of PI3Kβ. In PTEN-deficient tumors, the loss of PTEN's phosphatase activity leads to an accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a product of PI3K. This accumulation results in the constitutive activation of downstream signaling proteins, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates that promote cell survival, proliferation, and resistance to apoptosis. By inhibiting PI3Kβ, (S)-AZD6482 reduces the levels of PIP3, leading to the deactivation of AKT and its downstream effectors, thereby inducing cell cycle arrest and apoptosis in cancer cells. Furthermore, recent studies have indicated that (S)-AZD6482 can modulate the tumor microenvironment, promoting an anti-tumor immune response.

AZD6482_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 pAKT p-AKT (Active) PIP3->pAKT Activation AKT AKT Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotion AZD6482 (S)-AZD6482 AZD6482->PI3K Inhibition PTEN PTEN (inactive) PTEN->PIP3 Dephosphorylation (Blocked)

Figure 1: (S)-AZD6482 inhibits the PI3Kβ/AKT signaling pathway.

Quantitative Data

In Vitro Efficacy

(S)-AZD6482 has demonstrated potent and selective inhibitory activity against PI3Kβ and anti-proliferative effects across a range of cancer cell lines, with particular sensitivity observed in PTEN-deficient models.

Table 1: Inhibitory Activity of (S)-AZD6482 against PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kβ0.69
PI3Kδ13.6
PI3Kγ47.8
PI3Kα136

Table 2: Anti-proliferative Activity of (S)-AZD6482 in Glioblastoma Cell Lines

Cell LinePTEN StatusIC50 (µM)
U87Mutated9.061
U118Mutated7.989

Data from the Genomics of Drug Sensitivity in Cancer (GDSC) database reveals a broad range of sensitivities to (S)-AZD6482 across a large panel of cancer cell lines. This data can be accessed through the GDSC portal for specific cell lines of interest.

In Vivo Efficacy

Preclinical in vivo studies have shown the anti-tumor activity of (S)-AZD6482, particularly in PTEN-deficient tumor models.

Table 3: Summary of In Vivo Studies with (S)-AZD6482

Cancer TypeAnimal ModelTreatmentKey Findings
Breast CancerSyngeneic mouse model (PTEN/p53-deficient)(S)-AZD6482 and anti-PD-1 antibodyStrong synergy in inhibiting tumor growth, with complete responses in up to 50% of mice[1]. Elicited anti-tumor immunity.
Prostate CancerMouse model of PTEN-deficient prostate cancer(S)-AZD6482 (20 mg/kg, daily)Significantly decreased tumor burden and invasive lesions. Reduced phosphorylation of AKT.
Preclinical Pharmacokinetics

Detailed pharmacokinetic parameters for (S)-AZD6482 in preclinical oncology models are not extensively reported in publicly available literature. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and for designing effective dosing regimens. Researchers are encouraged to perform dedicated pharmacokinetic studies in their specific tumor models.

Experimental Protocols

The following sections provide an overview of the methodologies employed in key preclinical studies of (S)-AZD6482. Where specific details were not available in the cited literature, a general protocol is provided as a template.

In Vitro Cell Proliferation Assay (General Protocol)
  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of (S)-AZD6482 or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Western Blot Analysis for Phospho-AKT and Phospho-STAT3
  • Cell Lysis: Cells or tumor tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-AKT (S473), total AKT, phospho-STAT3 (Y705), and total STAT3.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate.

Note: Specific antibody concentrations and catalog numbers should be optimized for each experiment.

In Vivo Tumor Xenograft Study
  • Animal Model: Immunocompromised mice (e.g., nude or SCID) or syngeneic models are used.

  • Tumor Implantation: Cancer cells are implanted subcutaneously or orthotopically into the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers (Volume = 0.5 x Length x Width²).

  • Treatment: Once tumors reach a specified volume, mice are randomized into treatment groups. (S)-AZD6482 is administered via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: Tumor weights and volumes are compared between treatment and control groups. Tumors may be harvested for pharmacodynamic analysis (e.g., western blotting, immunohistochemistry).

In_Vivo_Xenograft_Workflow Start Start Implantation Tumor Cell Implantation Start->Implantation Monitoring Tumor Growth Monitoring Implantation->Monitoring Randomization Randomization Monitoring->Randomization Treatment Treatment with (S)-AZD6482 or Vehicle Randomization->Treatment Tumors reach ~100-200 mm³ Measurement Tumor Volume Measurement Treatment->Measurement Endpoint Study Endpoint Measurement->Endpoint Tumor volume < endpoint or time < endpoint Endpoint->Measurement Continue Treatment Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis Tumor volume or time endpoint reached PD_Analysis Pharmacodynamic Analysis Endpoint->PD_Analysis Tumor Harvest End End Analysis->End PD_Analysis->End

Figure 2: A typical workflow for an in vivo xenograft study.

Conclusion

The preclinical data for (S)-AZD6482 strongly support its development as a targeted therapy for PTEN-deficient cancers. Its potent and selective inhibition of PI3Kβ leads to the suppression of the pro-survival AKT signaling pathway and demonstrates significant anti-tumor efficacy in relevant preclinical models. The synergistic effect observed with immunotherapy opens promising avenues for combination therapies. Further investigation into the preclinical pharmacokinetics and the development of robust pharmacodynamic biomarkers will be crucial for the successful clinical translation of (S)-AZD6482. This guide provides a foundational understanding for researchers and drug development professionals to design and interpret further preclinical studies of this promising anti-cancer agent.

References

Methodological & Application

Application Notes and Protocols for (S)-AZD6482 in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-AZD6482 is a potent, selective, and ATP-competitive inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Hyperactivation of this pathway, often due to the loss of the tumor suppressor PTEN or mutations in PI3K genes, is a common feature in many human cancers.[4][5] (S)-AZD6482 selectively targets PI3Kβ, making it a valuable tool for investigating the role of this specific isoform in various cellular contexts, particularly in PTEN-deficient cancers where signaling is driven by PI3Kβ.[6] It has shown efficacy in blocking Akt signaling, inhibiting tumor growth, and also exhibits anti-thrombotic activity by affecting platelet aggregation.[6][7]

These application notes provide detailed protocols for utilizing (S)-AZD6482 in common in vitro cell culture assays to assess its effects on cell viability, signal transduction, and cell migration.

Mechanism of Action

(S)-AZD6482 exerts its effect by inhibiting the kinase activity of PI3Kβ. This prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). The reduction in PIP3 levels prevents the recruitment and subsequent activation of downstream effectors, most notably the serine/threonine kinase Akt. This blockade of the PI3K/Akt cascade leads to decreased cell proliferation and survival.[3][4][8]

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3Kb PI3Kβ RTK->PI3Kb Activation PIP3 PIP3 PI3Kb->PIP3 Phosphorylation PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Recruitment & Activation Akt Akt Downstream Downstream Effectors (e.g., GSK-3β, mTOR) pAkt->Downstream Phosphorylation Proliferation Cell Growth & Survival Downstream->Proliferation Regulation AZD6482 (S)-AZD6482 AZD6482->PI3Kb Inhibition

Caption: PI3K/Akt signaling pathway and inhibition by (S)-AZD6482.

Data Presentation

Quantitative Inhibitory Potency of (S)-AZD6482

The inhibitory activity of (S)-AZD6482 has been quantified against various PI3K isoforms in cell-free enzyme activity assays.

Target IsoformIC₅₀ Value (nM)Selectivity vs. PI3KβReference(s)
PI3Kβ 0.69 - 10 - [6][9][10]
PI3Kδ13.6 - 80~20-115 fold[6][9]
PI3Kγ47.8 - 1,090~70-1580 fold[6][9]
PI3Kα136 - 870~200-1260 fold[6][9]
DNA-PK420~600 fold[9]
In Vitro Cellular Activity of (S)-AZD6482

The potency of (S)-AZD6482 has been evaluated in various cell-based assays.

Cell LineAssay TypeEndpointIC₅₀ Value (µM)Reference(s)
MDA-MB-468SignalingInhibition of Akt (Ser473) Phosphorylation0.04[9]
RXF393Cell ViabilityGrowth Inhibition0.01154[9]
SW982Cell ViabilityGrowth Inhibition0.03584[9]
Human PlateletsFunctionalWashed Platelet Aggregation0.006[9]
U87 / U118 (Glioma)Cell ViabilityDose-dependent cytotoxicity observed0.625 - 40 (Conc. Range)[5][11]

Application Notes

Reagent Preparation and Storage
  • (S)-AZD6482 Stock Solution : Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving (S)-AZD6482 powder in anhydrous DMSO.[3][9][11] Sonicate briefly if necessary to ensure complete dissolution.

  • Storage : Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11] When stored properly, the solution is stable for extended periods.

  • Working Solutions : On the day of the experiment, prepare fresh serial dilutions of the stock solution in a complete cell culture medium. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is typically ≤ 0.1% to avoid solvent-induced cytotoxicity.

Cell Line Selection
  • (S)-AZD6482 is particularly effective in cancer cell lines with a PTEN-deficient background. The loss of the PTEN tumor suppressor leads to an accumulation of PIP3 and a dependency on PI3Kβ signaling for survival.[6]

  • Recommended Cell Lines :

    • Breast Cancer : MDA-MB-468, HCC70, BT-549[1][6]

    • Prostate Cancer : PC3[1][6]

    • Glioblastoma : U87, U118[5][11]

  • Always perform baseline characterization of your cell line to confirm PTEN status and basal Akt phosphorylation levels.

General Assay Considerations
  • Cell Seeding : Ensure cells are in the logarithmic growth phase and have reached 70-80% confluency before beginning an experiment.[3] Seed cells at a density that prevents them from becoming over-confluent during the treatment period. Allow cells to adhere overnight before adding the compound.[3]

  • Treatment Duration : The incubation time will vary depending on the assay.

    • Signaling Studies (e.g., Western Blot) : Short incubation times (e.g., 2-6 hours) are often sufficient to observe changes in protein phosphorylation.[10]

    • Viability/Proliferation Assays : Longer incubation times (e.g., 48-72 hours) are typically required to observe effects on cell growth.[5][11]

  • Controls : Always include a vehicle control (medium with the same final concentration of DMSO) and untreated controls in every experiment.

Experimental Protocols

Protocol 1: Cell Viability Assay (Luminescence-Based, e.g., CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.

Cell_Viability_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_inc Day 2-5: Incubation cluster_read Day 5: Readout A 1. Seed cells in a 96-well plate B 2. Incubate overnight (37°C, 5% CO₂) A->B C 3. Prepare serial dilutions of (S)-AZD6482 D 4. Treat cells with compound and vehicle control C->D E 5. Incubate for 48-72 hours F 6. Add CellTiter-Glo® Reagent G 7. Shake to lyse cells (2 min) F->G H 8. Incubate at RT (10 min) G->H I 9. Measure luminescence H->I J 10. Analyze data and calculate IC₅₀ I->J

Caption: Workflow for a cell viability assay using (S)-AZD6482.

Methodology

  • Cell Seeding : Seed 5,000-10,000 cells per well in a 96-well, white, clear-bottom plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]

  • Inhibitor Treatment : The next day, treat the cells with a serial dilution of (S)-AZD6482 (e.g., 0.01 to 10 µM). Include a vehicle control (DMSO).

  • Incubation : Incubate the plate for 48-72 hours.[3]

  • Lysis and Signal Reading : a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure the luminescence using a plate reader.[3]

  • Data Analysis : Normalize the data to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine the effect of (S)-AZD6482 on the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt (e.g., at Serine 473) and its downstream targets.[5]

Western_Blot_Workflow A 1. Seed cells in 6-well plates and grow to 70-80% confluency B 2. Treat cells with (S)-AZD6482 (e.g., 1 µM) for 2 hours A->B C 3. Wash with ice-cold PBS and lyse cells B->C D 4. Determine protein concentration (e.g., BCA assay) C->D E 5. Perform SDS-PAGE to separate proteins D->E F 6. Transfer proteins to a PVDF membrane E->F G 7. Block membrane and incubate with primary antibodies (p-Akt, Total Akt, GAPDH) F->G H 8. Incubate with HRP-conjugated secondary antibody G->H I 9. Add ECL substrate and image the blot H->I J 10. Quantify band intensity I->J

Caption: Workflow for Western Blot analysis of Akt phosphorylation.

Methodology

  • Cell Culture and Treatment : Seed cells in 6-well plates and culture until they reach 70-80% confluency. Treat the cells with the desired concentrations of (S)-AZD6482 or vehicle control for 2-6 hours.[3][10]

  • Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well and scrape the cells.[3]

  • Protein Quantification : Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. c. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

  • Analysis : Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal to determine the relative inhibition of phosphorylation.

Protocol 3: Cell Migration (Wound Healing) Assay

This assay assesses the effect of (S)-AZD6482 on cell migration, a key process in cancer metastasis.[5]

Wound_Healing_Workflow A 1. Seed cells in a plate and grow to a confluent monolayer B 2. Create a 'scratch' in the monolayer with a sterile pipette tip A->B C 3. Wash with PBS to remove detached cells B->C D 4. Add medium containing (S)-AZD6482 or vehicle C->D E 5. Image the scratch at Time 0 (T0) D->E F 6. Incubate for 24-48 hours E->F G 7. Image the same field at Time X (Tx) F->G H 8. Measure the wound area at T0 and Tx to calculate % wound closure G->H

Caption: Workflow for a wound healing (scratch) assay.

Methodology

  • Create Monolayer : Seed cells in a 6-well or 12-well plate at a high density to form a confluent monolayer.

  • Create Wound : Once confluent, use a sterile p200 pipette tip to make a straight scratch through the center of the monolayer.

  • Treatment : Wash the wells gently with PBS to remove floating cells. Replace the PBS with a fresh medium containing different concentrations of (S)-AZD6482 or a vehicle control. A low-serum medium is often used to minimize cell proliferation effects.

  • Imaging : Immediately capture images of the scratch at defined locations (mark the plate for reference). This is the 0-hour time point.

  • Incubation : Return the plate to the incubator for 24-48 hours.

  • Final Imaging : After incubation, capture images of the same locations as the 0-hour time point.

  • Analysis : Use image analysis software (like ImageJ) to measure the area of the scratch at both time points. Calculate the percentage of wound closure to quantify cell migration. Compare the closure rate in treated samples to the vehicle control.

References

Application Notes & Protocols: (S)-AZD6482 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform, with an IC50 of approximately 10 nM.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism; its hyperactivation is a common feature in many human cancers.[2] Tumors with a loss-of-function mutation in the PTEN (Phosphatase and Tensin homolog) gene are often highly dependent on the PI3Kβ isoform for survival and growth.[3][4][5] PTEN normally antagonizes the PI3K pathway; its absence leads to constitutive pathway activation. (S)-AZD6482 selectively targets this dependency, making it a promising therapeutic agent for PTEN-deficient cancers.[1][6] These application notes provide a comprehensive guide for utilizing (S)-AZD6482 in preclinical mouse xenograft models to evaluate its anti-tumor efficacy.

Mechanism of Action and Signaling Pathway

(S)-AZD6482 is an ATP-competitive inhibitor that binds to the p110β catalytic subunit of the PI3K enzyme.[7] In PTEN-deficient cells, the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is unchecked. The accumulation of PIP3 at the plasma membrane recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of substrates that promote cell cycle progression (e.g., by downregulating GSK-3β and upregulating Cyclin D1), inhibit apoptosis (e.g., by inhibiting Bad and activating Bcl-2), and stimulate protein synthesis and cell growth via the mTOR complex.[2] By inhibiting PI3Kβ, (S)-AZD6482 blocks the production of PIP3, leading to the suppression of AKT phosphorylation and the inactivation of the entire downstream signaling cascade, ultimately resulting in decreased cell proliferation and increased apoptosis in susceptible tumor cells.[2]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ (p110β) RTK->PI3Kb Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 p110β Catalyzes AKT AKT PIP3->AKT Recruits & Activates AZD6482 (S)-AZD6482 AZD6482->PI3Kb Inhibits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 mTOR mTOR AKT->mTOR GSK3b GSK-3β AKT->GSK3b Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Growth & Proliferation mTOR->Proliferation Cell_Cycle Cell Cycle Progression (e.g., Cyclin D1) GSK3b->Cell_Cycle GrowthFactor Growth Factor GrowthFactor->RTK

Caption: PI3Kβ signaling pathway and the inhibitory action of (S)-AZD6482.

Quantitative Data from Preclinical Xenograft Studies

(S)-AZD6482 has demonstrated significant single-agent anti-tumor activity in mouse xenograft models of PTEN-deficient cancers. The table below summarizes key quantitative data from representative studies.

Cell LineCancer TypePTEN StatusMouse ModelDosage & RouteVehicle / FormulationEfficacy OutcomeReference
PC3 Prostate CancerNullAthymic Nude20 mg/kg, i.p., BID7.5% NMP, 40% PEG400, 52.5% ddH₂OSignificant tumor growth inhibition[1][8]
HCC70 Breast CancerNullAthymic Nude20 mg/kg, i.p., BIDNot SpecifiedSignificant tumor growth inhibition[1][6]
HCC1954 Breast CancerWild-TypeAthymic Nude20 mg/kg, i.p., BIDNot SpecifiedNo significant tumor growth inhibition[1]
PP Model Breast CancerNullSyngeneic80 mg/kg, p.o., QD10% NMP, 90% PEG300Down-regulated AKT and STAT3 phosphorylation; Synergized with anti-PD-1[4]

Abbreviations: PTEN (Phosphatase and Tensin homolog); i.p. (intraperitoneal); p.o. (oral gavage); BID (twice daily); QD (once daily); NMP (1-methyl-2-pyrrolidinone); PEG (polyethylene glycol).

Experimental Protocols

This section provides detailed protocols for conducting a mouse xenograft study to evaluate the efficacy of (S)-AZD6482.

Materials and Reagents
  • Compound: (S)-AZD6482

  • Cell Line: PTEN-deficient human cancer cell line (e.g., PC3 or HCC70)

  • Animals: 6-8 week old female immunodeficient mice (e.g., Athymic Nude, NOD/SCID)

  • Cell Culture Media: RPMI-1640 or DMEM, 10% FBS, 1% Penicillin-Streptomycin

  • Vehicle Components: 1-methyl-2-pyrrolidinone (NMP), Polyethylene glycol 300 or 400 (PEG300/PEG400), sterile water (ddH₂O) or 0.5% methylcellulose.[8]

  • Other: Matrigel (optional, for enhancing tumor take-rate), sterile PBS, syringes, needles, calipers, isoflurane anesthesia.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Tumor Growth cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis CellCulture 1. Cell Culture (e.g., PC3, HCC70) Harvest 2. Cell Harvest & Counting CellCulture->Harvest Resuspend 3. Resuspend Cells (PBS +/- Matrigel) Harvest->Resuspend Implant 4. Subcutaneous Implantation into Mice Resuspend->Implant Monitor 5. Monitor Tumor Growth (2-3 times/week) Implant->Monitor Randomize 6. Randomize Mice (Tumor Volume ~100-200 mm³) Monitor->Randomize PrepDrug 7. Prepare (S)-AZD6482 & Vehicle Control Randomize->PrepDrug Dosing 8. Administer Treatment (e.g., i.p. or p.o.) PrepDrug->Dosing Measure 9. Measure Tumor Volume & Body Weight Dosing->Measure Endpoint 10. Study Endpoint (e.g., 21-28 days or max volume) Measure->Endpoint HarvestT 11. Harvest Tumors (for PD analysis) Endpoint->HarvestT Data 12. Data Analysis (TGI, Statistics) HarvestT->Data Logical_Flow cluster_outcomes Predicted Outcomes Hypothesis Hypothesis: PTEN-null tumors are hyper-dependent on PI3Kβ signaling. Experiment Experiment: Treat tumor-bearing mice with (S)-AZD6482 vs. Vehicle control. Hypothesis->Experiment Tool Tool: (S)-AZD6482, a selective PI3Kβ inhibitor. Tool->Experiment Model Model System: Mouse xenograft with PTEN-null human cancer cells (e.g., PC3). Model->Experiment Outcome1 Efficacy: Significant Tumor Growth Inhibition (TGI) Experiment->Outcome1 Outcome2 Pharmacodynamics (PD): Reduced p-AKT levels in tumor tissue Experiment->Outcome2 Outcome3 Safety: No significant loss in body weight Experiment->Outcome3 Conclusion Conclusion: PI3Kβ inhibition is a viable therapeutic strategy for PTEN-deficient cancers. Outcome1->Conclusion Outcome2->Conclusion Outcome3->Conclusion

References

Application Notes and Protocols for Preparing (S)-AZD6482 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of (S)-AZD6482 stock solutions for use in various experimental settings. (S)-AZD6482 is a potent and selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ) and is a valuable tool for studying the PI3K/Akt signaling pathway.

Physicochemical and Solubility Data

A summary of the key physicochemical properties of (S)-AZD6482 is presented in the table below. This information is critical for accurate preparation of stock solutions.

PropertyValueSource(s)
Chemical Name (-)-2-[[(1R)-1-[7-Methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl]ethyl]amino]benzoic acid[1]
Molecular Formula C₂₂H₂₄N₄O₄[1][2][3]
Molecular Weight 408.45 g/mol [3][4]
CAS Number 1173900-33-8 (racemate), 1173900-37-2 ((S)-isomer)[2]
Appearance Solid powder[2]
Purity ≥98%
Solubility Profile

The solubility of (S)-AZD6482 in various common laboratory solvents is summarized below. It is highly recommended to use fresh, anhydrous DMSO for the preparation of the primary stock solution due to the compound's hygroscopic nature, which can affect solubility.[4][5]

SolventSolubilityNotesSource(s)
DMSO Up to 100 mM (40.84 mg/mL)Ultrasonic assistance may be required. Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4][5]
DMF 10 mg/mL-[1]
Ethanol 5 mg/mL-[1]
1 eq. HCl Up to 10 mM (4.08 mg/mL)-

Experimental Protocols

Protocol 1: Preparation of a 10 mM (S)-AZD6482 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of (S)-AZD6482 in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro experiments.

Materials:

  • (S)-AZD6482 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of (S)-AZD6482 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of (S)-AZD6482 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.08 mg of (S)-AZD6482 (Molecular Weight = 408.45 g/mol ).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed (S)-AZD6482 powder. For the example above, add 1 mL of DMSO.

  • Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the solution in a water bath for 5-10 minutes.[6]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[5]

Workflow for Stock Solution Preparation

G cluster_0 Preparation of (S)-AZD6482 Stock Solution A Equilibrate (S)-AZD6482 to Room Temperature B Weigh (S)-AZD6482 Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Sonicate if Necessary D->E F Visually Inspect for Clarity D->F E->F G Aliquot into Single-Use Volumes F->G H Store at -20°C or -80°C G->H

Caption: Workflow for preparing (S)-AZD6482 stock solutions.

Signaling Pathway

(S)-AZD6482 is a selective inhibitor of the p110β catalytic subunit of PI3K.[1] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[7][8] Dysregulation of this pathway is frequently observed in cancer.[7][9]

PI3K/Akt Signaling Pathway and the Action of (S)-AZD6482

G cluster_0 PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) PI3K PI3K (p110β) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates AZD6482 (S)-AZD6482 AZD6482->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream activates/inhibits Cellular Cell Growth, Proliferation, Survival Downstream->Cellular

Caption: (S)-AZD6482 inhibits PI3Kβ, blocking the PI3K/Akt pathway.

References

Application Note: Western Blot Protocol for Detecting the Effects of (S)-AZD6482 on Akt Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common occurrence in various cancers, making it a prime target for therapeutic intervention.[3] Akt (also known as Protein Kinase B) is a key downstream effector in this cascade. Its activation is dependent on phosphorylation at two critical residues: Threonine 308 (Thr308) and Serine 473 (Ser473).[1][4] The level of phosphorylated Akt (p-Akt) is therefore a reliable biomarker for the pathway's activity.

(S)-AZD6482 is a potent and selective inhibitor of the PI3Kβ isoform.[5][6][7] By inhibiting PI3K, (S)-AZD6482 is expected to block the downstream phosphorylation and activation of Akt, thereby impeding the signaling cascade that promotes cell survival and proliferation.[7][8] This application note provides a detailed protocol for using Western blot analysis to quantify the inhibitory effect of (S)-AZD6482 on Akt phosphorylation in a cellular context. Western blotting is a widely used and powerful technique for detecting and quantifying specific proteins, such as p-Akt, from complex mixtures like cell lysates.[1]

Experimental Workflow

The overall experimental process is outlined in the workflow diagram below.

G cluster_workflow Experimental Workflow A 1. Cell Culture & Treatment with (S)-AZD6482 B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Western Transfer (PVDF Membrane) D->E F 6. Immunoblotting (p-Akt & Total Akt) E->F G 7. Signal Detection & Data Analysis F->G

Caption: High-level workflow for Western blot analysis.

Detailed Experimental Protocol

I. Materials and Reagents

  • Cell Line: A suitable cancer cell line with a constitutively active PI3K/Akt pathway (e.g., PTEN-null cell lines like PC-3 or U-87 MG).

  • (S)-AZD6482: Stock solution in DMSO.

  • Buffers and Solutions:

    • Cell Lysis Buffer (RIPA Buffer, modified): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Immediately before use, supplement with Protease Inhibitor Cocktail and Phosphatase Inhibitor Cocktail.[9][10] Keep on ice.

    • Phosphate-Buffered Saline (PBS): Ice-cold.

    • BCA Protein Assay Kit.

    • 4X Laemmli Sample Buffer: With β-mercaptoethanol.

    • SDS-PAGE Gels: 4-15% precast polyacrylamide gels are recommended for good resolution of Akt (~60 kDa).[1]

    • Running Buffer: 1X Tris/Glycine/SDS buffer.

    • Transfer Buffer: 1X Tris/Glycine buffer with 20% methanol.

    • Tris-Buffered Saline with Tween-20 (TBST): 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6. Using Tris-based buffers is recommended over PBS to avoid interference with phospho-specific antibody binding.[11]

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST. Avoid using non-fat dry milk as it contains phosphoproteins (casein) that can increase background.[9]

    • ECL Chemiluminescent Substrate.

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-Phospho-Akt (Ser473) antibody (e.g., Cell Signaling Technology #4060). Recommended dilution: 1:1000.[12]

      • Mouse anti-Total Akt antibody (e.g., Cell Signaling Technology #2920). Recommended dilution: 1:1000.

    • Secondary Antibodies:

      • Anti-rabbit IgG, HRP-linked antibody. Recommended dilution: 1:2000.[1]

      • Anti-mouse IgG, HRP-linked antibody. Recommended dilution: 1:2000.[1]

  • Membranes: Polyvinylidene fluoride (PVDF) membranes are preferred for their higher protein binding capacity, which is advantageous for detecting low-abundance phosphoproteins.[11][13]

II. Step-by-Step Procedure

1. Cell Culture and Treatment a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-6 hours if necessary to reduce basal Akt phosphorylation. c. Treat cells with varying concentrations of (S)-AZD6482 (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only control (DMSO). d. If applicable, stimulate the cells with a growth factor (e.g., IGF-1 or EGF) for the final 15-30 minutes of the treatment period to induce a strong Akt phosphorylation signal.

2. Cell Lysate Preparation a. Place culture dishes on ice and aspirate the media. b. Wash cells twice with ice-cold PBS.[3] c. Add 100-150 µL of ice-cold lysis buffer (supplemented with inhibitors) to each well.[14] d. Scrape the cells using a cell lifter and transfer the lysate to a pre-chilled microcentrifuge tube.[1][14] e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[3] f. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1][3] g. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol. b. Normalize the protein concentration of all samples by diluting with lysis buffer.

4. SDS-PAGE a. Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[1] c. Load 20-30 µg of protein per lane into a polyacrylamide gel. Include a molecular weight marker.[1] d. Perform electrophoresis at 100-120 V until the dye front reaches the bottom of the gel.[1]

5. Protein Transfer a. Activate the PVDF membrane in methanol for 1 minute, then equilibrate in transfer buffer.[1] b. Assemble the transfer sandwich and transfer the proteins from the gel to the PVDF membrane at 100 V for 1 hour at 4°C (for wet transfer).[1] c. After transfer, verify transfer efficiency by staining the membrane with Ponceau S.[3] Destain with TBST.

6. Immunoblotting a. Blocking: Block the membrane in 5% BSA/TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3] b. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt Ser473) diluted 1:1000 in 5% BSA/TBST overnight at 4°C with gentle shaking.[4][15] c. Washing: Wash the membrane three times for 10 minutes each with TBST.[3] d. Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.[1] e. Washing: Wash the membrane three times for 10 minutes each with TBST.[1]

7. Signal Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[1] b. Capture the chemiluminescent signal using a digital imaging system. c. Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first antibody set and re-probed with an antibody against total Akt.[11] d. Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative phosphorylation level.[1][3]

Data Presentation

The quantitative data obtained from densitometric analysis can be summarized as follows:

(S)-AZD6482 Conc. (nM)p-Akt (Ser473) Intensity (Arbitrary Units)Total Akt Intensity (Arbitrary Units)Normalized p-Akt/Total Akt Ratio% Inhibition
0 (Vehicle)15,25015,5000.980%
1011,89015,3000.7821%
507,55015,6500.4851%
1004,10015,4000.2773%
5001,58015,7000.1090%

Table 1: Hypothetical results showing a dose-dependent decrease in Akt phosphorylation at Ser473 upon treatment with (S)-AZD6482. Densitometry values are used to calculate the ratio of phosphorylated Akt to total Akt, providing a normalized measure of pathway inhibition.

PI3K/Akt Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway and highlights the point of inhibition by (S)-AZD6482.

G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts AZD (S)-AZD6482 AZD->PI3K inhibits PIP2 PIP2 Akt Akt PIP3->Akt recruits PDK1 PDK1 pAkt p-Akt (Active) PDK1->pAkt p-Thr308 mTORC2 mTORC2 mTORC2->pAkt p-Ser473 Akt->pAkt phosphorylates Response Cell Survival & Proliferation pAkt->Response

Caption: Inhibition of PI3K by (S)-AZD6482 blocks Akt activation.

References

Application Notes and Protocols for Cell Viability Assay with (S)-AZD6482 in Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform. The PI3K pathway is a critical signaling cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in various cancers, including breast cancer, making it a key target for therapeutic intervention.[1][2][3] In breast cancer, particularly in tumors with loss of the tumor suppressor PTEN, the PI3Kβ isoform plays a significant role in tumor progression.[4] (S)-AZD6482 exerts its anti-tumor effects by inhibiting PI3Kβ, which leads to the downregulation of downstream signaling molecules such as AKT and STAT3, ultimately impacting cell viability and proliferation.[5]

These application notes provide detailed protocols for assessing the in vitro efficacy of (S)-AZD6482 on breast cancer cell lines using common cell viability assays, namely the MTT and CellTiter-Glo® assays.

Mechanism of Action of (S)-AZD6482 in Breast Cancer

(S)-AZD6482 selectively targets the p110β catalytic subunit of PI3K. In normal cells, PI3K is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT. Activated AKT then phosphorylates a multitude of substrates, promoting cell survival, growth, and proliferation. In many breast cancers, particularly those with PTEN loss, the PI3K pathway is constitutively active. By inhibiting PI3Kβ, (S)-AZD6482 blocks the production of PIP3, thereby inhibiting the activation of AKT and its downstream targets, leading to a reduction in cancer cell viability.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ RTK->PI3Kb Activation PIP3 PIP3 PI3Kb->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes AZD6482 (S)-AZD6482 AZD6482->PI3Kb Inhibition

Figure 1: Simplified PI3Kβ signaling pathway and the inhibitory action of (S)-AZD6482.

Quantitative Data: IC50 Values of (S)-AZD6482 in Breast Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of AZD6482 in various breast cancer cell lines, as sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

Cell LineTCGA ClassificationTissue Sub-typeIC50 (µM)
YMB-1-EBRCAbreast0.521
EVSA-TBRCAbreast0.712
OCUB-MBRCAbreast0.742
MDA-MB-415BRCAbreast1.074
CAL-148BRCAbreast2.245
MDA-MB-453BRCAbreast2.457
UACC-893BRCAbreast2.478
BT-20BRCAbreast3.579
Hs-578-TBRCAbreast4.951
Data obtained from the Genomics of Drug Sensitivity in Cancer project.[6]

Experimental Protocols

The following are detailed protocols for performing cell viability assays with (S)-AZD6482 in breast cancer cell lines.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3][7]

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • (S)-AZD6482

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Sterile PBS

  • Multichannel pipette

  • Microplate reader

Experimental Workflow:

MTT_Workflow A 1. Seed Cells (5,000-10,000 cells/well) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with (S)-AZD6482 (serial dilutions) B->C D 4. Incubate (48-72h, 37°C, 5% CO2) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4h, 37°C) E->F G 7. Solubilize Formazan (100 µL/well) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate % Viability & IC50) H->I

Figure 2: Workflow for the MTT cell viability assay.

Procedure:

  • Cell Seeding:

    • Harvest breast cancer cells during their exponential growth phase.

    • Count the cells and adjust the concentration to 5 x 104 - 1 x 105 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (5,000-10,000 cells) into each well of a 96-well plate.

    • Include wells with medium only for blank measurements.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of (S)-AZD6482 in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the (S)-AZD6482 stock solution in complete growth medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).

    • Include a vehicle control group treated with the same concentration of DMSO as the highest (S)-AZD6482 concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of (S)-AZD6482 using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the (S)-AZD6482 concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.[6][8]

Materials:

  • Breast cancer cell lines

  • (S)-AZD6482

  • Complete growth medium

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

  • Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Experimental Workflow:

CTG_Workflow A 1. Seed Cells (in opaque-walled plate) B 2. Incubate (24h, 37°C, 5% CO2) A->B C 3. Treat with (S)-AZD6482 B->C D 4. Incubate (48-72h, 37°C, 5% CO2) C->D E 5. Equilibrate Plate (Room Temperature, 30 min) D->E F 6. Add CellTiter-Glo® Reagent E->F G 7. Mix & Incubate (2 min shake, 10 min RT) F->G H 8. Measure Luminescence G->H I 9. Data Analysis (Calculate % Viability & IC50) H->I

Figure 3: Workflow for the CellTiter-Glo® cell viability assay.

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, but use opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.

  • Compound Preparation and Treatment:

    • Prepare and add the (S)-AZD6482 dilutions and vehicle control as described in the MTT assay protocol.

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.

    • Reconstitute the CellTiter-Glo® Substrate with the Buffer to prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • After the drug incubation period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).

  • Lysis and Signal Stabilization:

    • Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the medium-only blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of (S)-AZD6482 using the following formula: % Cell Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100

    • Plot the percentage of cell viability against the log of the (S)-AZD6482 concentration and determine the IC50 value as described for the MTT assay.

Concluding Remarks

The provided protocols offer robust and reliable methods for evaluating the cytotoxic and cytostatic effects of (S)-AZD6482 on breast cancer cell lines. The choice between the MTT and CellTiter-Glo® assay will depend on the available equipment and specific experimental needs. The CellTiter-Glo® assay is generally more sensitive and has a simpler workflow, making it well-suited for high-throughput screening. By following these detailed procedures, researchers can accurately determine the potency of (S)-AZD6482 and contribute to the understanding of its therapeutic potential in breast cancer.

References

Unveiling Apoptotic Pathways: Flow Cytometry Analysis Following (S)-AZD6482 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed guide for assessing apoptosis in cancer cell lines after treatment with (S)-AZD6482, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ). The protocols outlined herein focus on the use of flow cytometry, a powerful technique for the quantitative analysis of apoptotic events at the single-cell level. We describe the use of Annexin V and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Furthermore, this guide details the mechanism of (S)-AZD6482-induced apoptosis through the PI3K/Akt signaling pathway and presents data in a clear, tabular format for easy interpretation.

Introduction

(S)-AZD6482 is a selective inhibitor of the p110β catalytic subunit of PI3K. The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[1] Hyperactivation of this pathway is a common feature in many cancers, including glioblastoma, often due to mutations in key regulatory genes like PTEN.[2] By inhibiting PI3Kβ, (S)-AZD6482 disrupts downstream signaling, leading to the induction of apoptosis in cancer cells with a dependency on this pathway.[2]

Flow cytometry is an indispensable tool for studying apoptosis. The Annexin V/PI dual-staining assay is a widely accepted method for detecting the key hallmarks of apoptosis.[3][4] In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[3] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by the intact membrane of viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[3] This allows for the clear distinction between different cell populations.

Mechanism of Action: (S)-AZD6482-Induced Apoptosis

(S)-AZD6482 exerts its pro-apoptotic effects by inhibiting the PI3Kβ/Akt signaling cascade. This inhibition leads to a reduction in the phosphorylation of Akt (p-Akt) and its downstream targets, such as glycogen synthase kinase 3 beta (p-GSK-3β).[2] The deactivation of this survival pathway results in the downregulation of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins, ultimately culminating in the activation of caspases and the execution of the apoptotic program.[2]

AZD6482_Pathway AZD6482 (S)-AZD6482 PI3Kb PI3Kβ AZD6482->PI3Kb Inhibits Apoptosis Apoptosis AZD6482->Apoptosis Induces PIP3 PIP3 PI3Kb->PIP3 Phosphorylates PIP2 PIP2 pAkt p-Akt (Active) PIP3->pAkt Activates Akt Akt Downstream Downstream Effectors (e.g., GSK-3β, Bad) pAkt->Downstream Phosphorylates Bcl2 Bcl-2 (Anti-apoptotic) pAkt->Bcl2 Upregulates Downstream->Bcl2 Regulates Bcl2->Apoptosis Inhibits

Caption: (S)-AZD6482 inhibits PI3Kβ, leading to apoptosis.

Quantitative Analysis of Apoptosis

The following tables summarize the dose-dependent effect of (S)-AZD6482 on the induction of apoptosis in human glioblastoma cell lines, U87 and U118, after 48 hours of treatment. Data is presented as the mean percentage of cells in each quadrant of the flow cytometry analysis.

Table 1: Apoptosis Analysis in U87 Glioblastoma Cells

Treatment Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)95.2 ± 1.52.8 ± 0.51.5 ± 0.3
585.1 ± 2.18.9 ± 1.24.5 ± 0.8
1072.4 ± 3.515.6 ± 2.49.8 ± 1.9
2058.9 ± 4.225.3 ± 3.113.6 ± 2.5

Table 2: Apoptosis Analysis in U118 Glioblastoma Cells

Treatment Concentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
0 (Control)96.1 ± 1.22.1 ± 0.41.1 ± 0.2
588.3 ± 1.97.5 ± 1.03.2 ± 0.6
1076.8 ± 2.813.2 ± 1.87.9 ± 1.4
2063.5 ± 3.921.7 ± 2.912.4 ± 2.1

Data is representative and compiled based on typical results from published studies for illustrative purposes.

Experimental Protocols

Protocol 1: Cell Culture and Treatment with (S)-AZD6482
  • Cell Seeding: Seed glioblastoma cells (e.g., U87 or U118) in 6-well plates at a density of 2 x 10^5 cells per well in complete culture medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Treatment: Prepare a stock solution of (S)-AZD6482 in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0, 5, 10, 20 µM).

  • Drug Exposure: Remove the medium from the wells and replace it with the medium containing the different concentrations of (S)-AZD6482. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 48 hours).

Protocol 2: Annexin V and Propidium Iodide Staining for Flow Cytometry
  • Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells for each sample.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[4]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour of staining.

Flow_Cytometry_Workflow cluster_preparation Cell Preparation cluster_staining Staining cluster_analysis Analysis Seed Seed Cells Treat Treat with (S)-AZD6482 Seed->Treat Harvest Harvest Cells Treat->Harvest Wash Wash with PBS Harvest->Wash Resuspend Resuspend in Binding Buffer Wash->Resuspend AddStains Add Annexin V-FITC & PI Resuspend->AddStains Incubate Incubate (15 min, RT, Dark) AddStains->Incubate Dilute Add Binding Buffer Incubate->Dilute Analyze Flow Cytometry Analysis Dilute->Analyze

Caption: Experimental workflow for apoptosis analysis.

Data Analysis and Interpretation

For flow cytometry data analysis, create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

  • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[4]

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[4]

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (should be a minor population in apoptosis studies).

The percentage of cells in each quadrant should be quantified and tabulated as shown in Tables 1 and 2. An increase in the percentage of Annexin V-positive cells (both early and late apoptotic) with increasing concentrations of (S)-AZD6482 is indicative of apoptosis induction.

Troubleshooting

  • High background staining: Ensure cells are washed thoroughly and that the appropriate concentrations of Annexin V and PI are used. Titrate the reagents if necessary.

  • Low signal: Check the viability of the cells before starting the experiment. Ensure the flow cytometer is properly calibrated and compensated.

  • High percentage of necrotic cells: This could indicate that the drug concentration is too high or the incubation time is too long, leading to secondary necrosis. Consider a time-course or dose-response experiment.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the analysis of apoptosis induced by the PI3Kβ inhibitor (S)-AZD6482. By utilizing flow cytometry with Annexin V and PI staining, researchers can effectively quantify the apoptotic response and further elucidate the mechanisms of action of this and other targeted cancer therapeutics.

References

Application Notes and Protocols for Studying Insulin Signaling in Adipocytes using (S)-AZD6482

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (S)-AZD6482, a potent and selective PI3Kβ inhibitor, to investigate insulin signaling pathways in adipocytes.

Introduction

(S)-AZD6482 is a potent, ATP-competitive inhibitor of phosphoinositide 3-kinase β (PI3Kβ)[1]. While PI3Kβ's role in platelet aggregation is well-established, its involvement in insulin signaling is an active area of research[1][2]. Insulin signaling is a critical regulator of glucose and lipid metabolism, and its dysregulation in adipocytes is a key factor in the pathogenesis of metabolic diseases like type 2 diabetes[3][4][5]. (S)-AZD6482 serves as a valuable chemical tool to dissect the specific role of the PI3Kβ isoform in the complex network of insulin signaling in fat cells. At higher concentrations, (S)-AZD6482 may also inhibit PI3Kα, which is considered the principal PI3K isoform activated downstream of the insulin receptor[1][2][6]. This document outlines the properties of (S)-AZD6482, its effects on adipocyte function, and detailed protocols for its application in research.

Data Presentation

Table 1: In Vitro Potency and Selectivity of (S)-AZD6482
TargetIC50 (nM)Selectivity vs. PI3KβReference
PI3Kβ 0.69 - 10 - [1][7][8][9]
PI3Kδ13.6 - 80~20 - 8-fold[7][8][9]
PI3Kγ47.8~70-fold[8][9]
PI3Kα80 - 870~87 - 200-fold[7][8][9]
DNA-PK420~80-fold[7][9]
Table 2: Effects of (S)-AZD6482 on Adipocyte Function
ParameterCell Type(S)-AZD6482 ConcentrationObserved EffectReference
Insulin-induced glucose uptakeHuman adipocytesIC50 = 4.4 µMInhibition[1]
Insulin Signaling (Akt phosphorylation)Human MAD-MB-468 cellsIC50 = 0.04 µMInhibition of Ser473 Akt phosphorylation[7]

Mandatory Visualizations

Insulin_Signaling_Pathway receptor receptor substrate substrate kinase kinase inhibitor inhibitor effector effector process process Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Insulin_Receptor->IRS Phosphorylates PI3K PI3K (α/β) IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to AZD6482 (S)-AZD6482 AZD6482->PI3K Inhibits (β > α) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates GLUT4_translocation GLUT4 Translocation Akt->GLUT4_translocation Lipid_Synthesis Lipid Synthesis Akt->Lipid_Synthesis Lipolysis_Inhibition Inhibition of Lipolysis Akt->Lipolysis_Inhibition Glucose_Uptake Glucose Uptake GLUT4_translocation->Glucose_Uptake Experimental_Workflow start_end start_end process process treatment treatment assay assay data data start Start: Adipocyte Culture (e.g., 3T3-L1 or primary human adipocytes) differentiate Differentiate pre-adipocytes to mature adipocytes start->differentiate treat_azd Treat with (S)-AZD6482 (various concentrations) differentiate->treat_azd lipid_assay Oil Red O Staining or Triglyceride Assay differentiate->lipid_assay (for differentiation studies) treat_insulin Stimulate with Insulin (e.g., 100 nM for 30 min) treat_azd->treat_insulin treat_azd->lipid_assay (for treatment studies) glucose_uptake 2-Deoxyglucose Uptake Assay treat_insulin->glucose_uptake western_blot Western Blot for p-Akt, p-S6K, etc. treat_insulin->western_blot analyze_glucose Quantify Glucose Uptake glucose_uptake->analyze_glucose analyze_wb Quantify Protein Phosphorylation western_blot->analyze_wb analyze_lipid Quantify Lipid Accumulation lipid_assay->analyze_lipid end End: Data Analysis and Interpretation analyze_glucose->end analyze_wb->end analyze_lipid->end

References

Application Notes and Protocols for Testing (S)-AZD6482 Efficacy in Glioblastoma Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in GBM, making it a key therapeutic target. (S)-AZD6482 is a potent and selective inhibitor of the PI3Kβ isoform, which plays a crucial role in GBM cell survival and proliferation.[1][2] These application notes provide detailed protocols for utilizing animal models to test the efficacy of (S)-AZD6482 against glioblastoma, summarizing key in vitro and in vivo data and outlining experimental workflows.

(S)-AZD6482: Mechanism of Action in Glioblastoma

(S)-AZD6482 exerts its anti-tumor effects by selectively inhibiting the p110β catalytic subunit of PI3K. This inhibition disrupts the downstream PI3K/Akt signaling cascade, which is critical for cell growth, proliferation, survival, and motility.[2] In glioblastoma cells, particularly those with loss of the tumor suppressor PTEN, hyperactivation of the PI3K/Akt pathway is a key driver of tumorigenesis.[1] Treatment with (S)-AZD6482 has been shown to decrease the phosphorylation of key downstream effectors such as Akt and GSK-3β, leading to cell cycle arrest, induction of apoptosis, and inhibition of cell migration and invasion.[1][2]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) G-Protein Coupled Receptor (GPCR) PI3K PI3Kβ ((S)-AZD6482 Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, GSK-3β) AKT->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Invasion Cell Migration & Invasion Downstream->Invasion AZD6482 (S)-AZD6482 AZD6482->PI3K Inhibits

Figure 1: Simplified PI3Kβ signaling pathway and the inhibitory action of (S)-AZD6482.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of (S)-AZD6482 in human glioblastoma cell lines and the in vivo efficacy observed in a xenograft mouse model.

Table 1: In Vitro Cytotoxicity of (S)-AZD6482 in Glioblastoma Cell Lines

Cell LineIC50 (µM)CommentsReference
U879.061PTEN mutant[1]
U1187.989PTEN mutant[1]
Average of 7 GBM cell lines34.56-[3]

Table 2: In Vivo Efficacy of AZD6482 in a Glioblastoma Xenograft Model (Combination Therapy)

Treatment GroupEndpointResultReference
AZD6482 + URMC-099Tumor VolumeSignificantly decreased after 26 days (p < 0.05)[3]
AZD6482 + URMC-099Tumor WeightReduced after 36 days (p < 0.05)[3]
AZD6482 + URMC-099Tumor SizeReduced after 36 days (p < 0.05)[3]

Note: The in vivo data is from a study where AZD6482 was used in combination with another inhibitor, URMC-099.[3] A monotherapy arm for AZD6482 was included in the study, and while it showed a suppressive effect on tumor growth, the combination was more effective.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol details the methodology for determining the half-maximal inhibitory concentration (IC50) of (S)-AZD6482 in glioblastoma cell lines.

Materials:

  • Human glioblastoma cell lines (e.g., U87, U118)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (S)-AZD6482

  • DMSO (vehicle control)

  • 96-well plates

  • Cell counting kit (e.g., CCK-8)

  • Plate reader

Procedure:

  • Culture glioblastoma cells in T75 flasks until they reach 80-90% confluency.

  • Trypsinize and resuspend the cells in a complete medium.

  • Seed the cells into 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of (S)-AZD6482 in a complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle-only control (DMSO).

  • Replace the medium in the 96-well plates with the medium containing the different concentrations of (S)-AZD6482.

  • Incubate the plates for 48-72 hours.

  • Add the cell counting kit reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Orthotopic Glioblastoma Xenograft Mouse Model and (S)-AZD6482 Efficacy Testing

This protocol describes the establishment of an orthotopic glioblastoma model in immunodeficient mice and the subsequent evaluation of (S)-AZD6482 efficacy.

Materials:

  • Human glioblastoma cells (e.g., U87-MG, U-118 MG) engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).

  • (S)-AZD6482.

  • Vehicle for in vivo administration (e.g., 0.5% hydroxypropyl methylcellulose).

  • Stereotactic apparatus.

  • Anesthesia (e.g., isoflurane or ketamine/xylazine).

  • Bioluminescence imaging system.

  • Calipers.

Procedure:

Part A: Intracranial Tumor Cell Implantation

  • Culture and harvest glioblastoma cells during the logarithmic growth phase.

  • Resuspend the cells in sterile PBS at a concentration of 1 x 10^5 cells/5 µL.

  • Anesthetize the mouse and secure it in the stereotactic frame.

  • Make a small incision in the scalp to expose the skull.

  • Using a dental drill, create a small burr hole at the desired coordinates for injection into the striatum (e.g., 2 mm lateral and 1 mm anterior to the bregma, at a depth of 3 mm).

  • Slowly inject 5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

  • Withdraw the needle slowly and seal the burr hole with bone wax.

  • Suture the scalp incision.

  • Monitor the mice for recovery and post-operative complications.

Part B: (S)-AZD6482 Treatment and Efficacy Evaluation

  • Allow the tumors to establish for 7-10 days post-implantation. Monitor tumor growth via bioluminescence imaging.

  • Randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Prepare the (S)-AZD6482 formulation. A suggested starting dose is 24-30 mg/kg, administered daily via oral gavage. The control group should receive the vehicle only. This dosage is based on effective concentrations used in in vitro synergistic studies.[3]

  • Treat the mice for a predefined period (e.g., 21-28 days).

  • Monitor tumor volume at regular intervals (e.g., twice weekly) using bioluminescence imaging.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and harvest the brains.

  • Measure the final tumor volume and weight.

  • Perform histological and immunohistochemical analysis on the tumor tissues to assess cell proliferation (e.g., Ki-67 staining) and the inhibition of the PI3K pathway (e.g., p-Akt staining).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy Study CellCulture Glioblastoma Cell Culture (e.g., U87, U118) IC50 IC50 Determination (S)-AZD6482 CellCulture->IC50 TumorImplantation Orthotopic Xenograft Implantation in Mice TumorGrowth Tumor Growth Monitoring (Bioluminescence) TumorImplantation->TumorGrowth Treatment Treatment Initiation ((S)-AZD6482 or Vehicle) TumorGrowth->Treatment EfficacyEval Efficacy Evaluation (Tumor Volume, Weight) Treatment->EfficacyEval Histo Histological Analysis (p-Akt, Ki-67) EfficacyEval->Histo

Figure 2: Experimental workflow for testing (S)-AZD6482 efficacy in glioblastoma.

Logical Relationships in Efficacy Assessment

The successful demonstration of (S)-AZD6482 efficacy relies on a logical progression from in vitro characterization to in vivo validation.

Logical_Relationship InVitro In Vitro Potency (Low IC50 in GBM cells) Pathway Target Engagement (Inhibition of PI3K/Akt pathway) InVitro->Pathway Suggests InVivo In Vivo Efficacy (Tumor Growth Inhibition) Pathway->InVivo Leads to Clinical Potential for Clinical Translation InVivo->Clinical Indicates

Figure 3: Logical relationship for evaluating the therapeutic potential of (S)-AZD6482.

Conclusion

The provided protocols and data offer a comprehensive framework for researchers to evaluate the preclinical efficacy of (S)-AZD6482 in glioblastoma. The use of orthotopic xenograft models is critical for assessing drug efficacy in a setting that more closely mimics the human disease. The quantitative data from both in vitro and in vivo studies will be instrumental in advancing our understanding of (S)-AZD6482 as a potential therapeutic agent for this devastating disease.

References

Troubleshooting & Optimization

(S)-AZD6482 not showing activity in cell-based assay

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for researchers using (S)-AZD6482.

This technical support guide is designed for researchers, scientists, and drug development professionals using (S)-AZD6482. It provides troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges during your experiments.

Troubleshooting Guide: (S)-AZD6482 Not Showing Activity in Cell-Based Assay

This guide addresses the most common issue reported by users: a lack of expected activity in cellular assays. The troubleshooting process is broken down into a question-and-answer format.

Q1: I am not observing any effect of (S)-AZD6482 on my cells. What is the most critical factor to consider?

A1: The most critical factor is the genetic background of your chosen cell line. (S)-AZD6482 is a highly selective inhibitor of the PI3Kβ isoform.[1][2] Its activity is most pronounced in cell lines where the PI3K/Akt pathway is hyperactivated due to specific genetic alterations, such as the loss of the tumor suppressor PTEN.[1][3]

  • Recommendation: Verify that your cell line has a documented PTEN deficiency or another mutation that makes it dependent on PI3Kβ signaling.[1] Cell lines with wild-type PTEN may show significantly less sensitivity to (S)-AZD6482.[2]

Q2: My cell line has the correct genetic background (PTEN-null), but I still don't see any activity. What should I check next?

A2: The next step is to ensure that the PI3K/Akt pathway is actually active under your specific assay conditions. Even in PTEN-null cells, the pathway may not be sufficiently active in a basal state (e.g., after serum starvation).

  • Recommendation: Consider stimulating the pathway with a growth factor like insulin or IGF-1 before or during treatment with (S)-AZD6482.[4] This will create a robust signaling cascade that can be effectively inhibited, allowing you to observe the compound's effect. The primary readout for pathway inhibition should be the phosphorylation of Akt (at Ser473 or Thr308).[5][6]

Q3: I've confirmed my cell line and pathway activation, but the compound remains inactive. Could there be a problem with the compound itself?

A3: Yes, issues with compound integrity, solubility, and concentration are common pitfalls.

  • Compound Integrity: Ensure the compound has not degraded. Store the stock solution as recommended by the supplier, protected from light and moisture.

  • Solubility: (S)-AZD6482 is typically dissolved in DMSO.[2][5] Poor solubility can lead to a lower effective concentration in your assay medium. Ensure the compound is fully dissolved in the DMSO stock. When diluting into your aqueous culture medium, watch for any precipitation. Note that hygroscopic (water-absorbing) DMSO can negatively impact the solubility of some compounds.[2]

  • Concentration: Double-check your dilution calculations. It is also advisable to confirm the identity and purity of your compound stock if possible.

Q4: My cell viability assay (e.g., MTT, CellTiter-Glo) shows no change after 72 hours. Is this the right assay?

A4: While (S)-AZD6482 can impact cell proliferation and survival, these are often downstream effects that may not be apparent in all cell lines or within a standard assay timeframe.[1][7]

  • Recommendation 1 (Short-term assay): First, confirm target engagement with a more direct and rapid assay. A Western blot to measure the reduction in phosphorylated Akt (p-Akt) after a short incubation (e.g., 1-4 hours) is the gold standard for confirming that the inhibitor is engaging its target within the cell.[6]

  • Recommendation 2 (Re-evaluating viability assay): If you confirm target engagement but still see no effect on viability, it's possible that in your specific cell line, PI3Kβ inhibition leads to cytostatic (growth arrest) rather than cytotoxic (cell death) effects. Alternatively, the cells may have redundant survival pathways.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action for (S)-AZD6482? A: (S)-AZD6482 is a potent, ATP-competitive, and highly selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K).[8][9] By inhibiting PI3Kβ, it blocks the conversion of the lipid messenger PIP2 to PIP3, which in turn prevents the recruitment and activation of downstream signaling proteins like Akt.[10][11] This disrupts the PI3K/Akt pathway, which is a critical regulator of cell growth, proliferation, survival, and metabolism.[12][13]

Q: What is the difference between AZD6482 and (S)-AZD6482? A: AZD6482 is a racemic mixture, meaning it contains both the (S) and (R) enantiomers. The (S)-enantiomer, (S)-AZD6482, is the biologically active form of the molecule with significantly higher potency against PI3Kβ compared to its (+)-enantiomer.[5]

Q: In which solvent should I dissolve (S)-AZD6482? A: (S)-AZD6482 should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1][2] For cell-based assays, this stock solution should be serially diluted in a complete culture medium, ensuring the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.1%).[14]

Q: What are the expected IC50 values for (S)-AZD6482? A: The IC50 values vary depending on the assay type. In cell-free enzymatic assays, the IC50 for PI3Kβ is in the low nanomolar range (0.69 nM - 10 nM).[1][2][5] In cell-based assays, the EC50 for inhibiting Akt phosphorylation is typically in the range of 40 nM, while IC50 values for growth inhibition can range from approximately 10 nM to over 5 µM, depending heavily on the cell line's genetic context.[2][5]

Quantitative Data Summary

The following tables summarize the reported potency of (S)-AZD6482 across different experimental setups.

Table 1: In Vitro (Cell-Free) Inhibitory Activity

Target IsoformReported IC50 (nM)Selectivity vs. PI3KβSource
PI3Kβ 0.69 - 10 - [1][2][5]
PI3Kδ13.6 - 80~20-80 fold[1][2][5]
PI3Kγ47.8 - 1090~70-109 fold[1][2][5]
PI3Kα136 - 870~200-87 fold[1][2][5]
DNA-PK420~80 fold[1][5]

Table 2: Cell-Based Assay Activity

Cell LineAssay TypeEndpointReported IC50 / EC50 (µM)Source
MDA-MB-468Functional AssayInhibition of p-Akt (Ser473)0.04[5]
RXF393Growth InhibitionCell Viability0.01154[5]
SW982Growth InhibitionCell Viability0.03584[5]
PTEN-mutant linesGrowth InhibitionCell Viability<5 (in 35% of lines tested)[2]
Human AdipocytesFunctional AssayInsulin-induced glucose uptake4.4[8][9]

Experimental Protocols

Protocol 1: Western Blot for Phospho-Akt (Ser473) Inhibition

This protocol is designed to confirm the intracellular target engagement of (S)-AZD6482.

  • Cell Seeding: Plate a PTEN-null cancer cell line (e.g., MDA-MB-468) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 4-6 hours in a serum-free medium prior to treatment.

  • Inhibitor Treatment: Prepare serial dilutions of (S)-AZD6482 in the appropriate cell culture medium. Aspirate the old medium from the cells and add the medium containing the inhibitor or vehicle control (DMSO). Incubate for 2-4 hours at 37°C.

  • Pathway Stimulation (Optional): If you serum-starved your cells, add a growth factor (e.g., 100 nM insulin) for the final 15-30 minutes of the inhibitor incubation to induce a strong p-Akt signal in the control wells.

  • Protein Extraction: Wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed for 10-15 minutes at 4°C to pellet cell debris.

  • Quantification & Sample Prep: Determine the protein concentration of the supernatant using a BCA or Bradford assay. Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature (e.g., in 5% BSA or non-fat milk in TBST). Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C. Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody for total Akt.[6]

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

This protocol measures ATP levels as an indicator of metabolically active, viable cells.

  • Cell Seeding: Seed your chosen cell line in a 96-well white, clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Inhibitor Treatment: Prepare a serial dilution of (S)-AZD6482 in a complete culture medium. Treat the cells for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO) and a no-cell control (medium only).[14]

  • Reagent Preparation: Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature before use.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).[14]

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Signal Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control wells and calculate IC50 values using appropriate software.

Visualizations

Signaling Pathway

PI3K_Akt_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ RTK->PI3Kb 2. Recruitment & Activation PIP2 PIP2 PIP3 PIP3 PI3Kb->PIP3 PIP2->PIP3 Akt Akt PIP3->Akt 4. Recruitment PTEN PTEN PTEN->PIP3 Dephosphorylation pAkt p-Akt (Active) Akt->pAkt 5. Phosphorylation & Activation Downstream Downstream Targets (Cell Growth, Proliferation, Survival) pAkt->Downstream 6. Signaling Cascade AZD6482 (S)-AZD6482 AZD6482->PI3Kb Inhibition GrowthFactor Growth Factor GrowthFactor->RTK 1. Activation

Caption: The PI3K/Akt signaling pathway and the inhibitory action of (S)-AZD6482.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_cell_line Cell Line Verification cluster_pathway Pathway Activation cluster_setup Experimental Setup start Start: (S)-AZD6482 shows no activity in cell assay q1 Is the cell line appropriate? (e.g., PTEN-null) start->q1 a1_yes Select a sensitive cell line (e.g., PTEN-deficient). q1->a1_yes No a1_no Cell line is appropriate. q1->a1_no Yes end_success Problem Resolved a1_yes->end_success q2 Is the PI3K/Akt pathway active in the assay? a1_no->q2 a2_yes Stimulate with growth factors. Confirm p-Akt baseline. q2->a2_yes No a2_no Pathway is active. q2->a2_no Yes a2_yes->end_success q3 Is the experimental setup optimal? a2_no->q3 a3_yes Check compound solubility, dilutions, and assay duration. Confirm target engagement (p-Akt). q3->a3_yes No a3_no Setup is optimal. q3->a3_no Yes a3_yes->end_success end_fail Issue persists. Consider alternative assay or consult technical support. a3_no->end_fail

Caption: Logical workflow for troubleshooting lack of (S)-AZD6482 activity.

General Experimental Workflow

Experimental_Workflow cluster_prep cluster_treat cluster_readout cluster_analysis prep 1. Preparation stock Prepare (S)-AZD6482 stock in DMSO cells Culture and seed appropriate cells treatment 2. Treatment stock->treatment cells->treatment treat_cells Treat cells with serial dilutions of (S)-AZD6482 and controls readout 3. Readout treat_cells->readout western Short-term (2-4h): Western Blot for p-Akt (Target Engagement) viability Long-term (72h): Cell Viability Assay (Phenotypic Effect) analysis 4. Data Analysis western->analysis viability->analysis analyze_data Normalize data to controls. Calculate EC50/IC50 values.

Caption: General experimental workflow for testing (S)-AZD6482 in cell-based assays.

References

Technical Support Center: Optimizing (S)-AZD6482 for PI3Kβ Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing (S)-AZD6482 to achieve maximum and reliable PI3Kβ inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is (S)-AZD6482 and its primary mechanism of action?

A1: (S)-AZD6482 is a potent and highly selective, ATP-competitive inhibitor of the phosphoinositide 3-kinase (PI3K) p110β isoform.[1][2] Its primary mechanism is to block the kinase activity of PI3Kβ, which prevents the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3][4] This action inhibits the downstream signaling cascade, most notably the phosphorylation and activation of AKT, which is crucial for cell growth, proliferation, and survival.[4][5]

Q2: What is the selectivity profile of (S)-AZD6482 against other PI3K isoforms?

A2: (S)-AZD6482 demonstrates high selectivity for PI3Kβ. In cell-free assays, it is significantly more potent against PI3Kβ compared to other class I PI3K isoforms. The inhibitory concentrations (IC50) show a clear preference for the β isoform.[3][6] It also shows selectivity over other related kinases like DNA-PK and mTOR.[5][7]

Q3: What is a recommended starting concentration range for a new cell line experiment?

A3: For a new cell line, it is crucial to perform a dose-response experiment to determine the optimal concentration. A broad logarithmic dilution series, for example, from 1 nM to 10 µM, is a recommended starting point.[8] The cellular potency for inhibiting AKT phosphorylation (Ser473) has been observed to have an IC50 of approximately 40 nM in cell lines like MAD-MB-468.[3] Cell growth inhibition IC50 values can range from low nanomolar to micromolar depending on the cell line's dependency on the PI3Kβ pathway (e.g., PTEN-deficient lines).[5][9]

Q4: How should I prepare and store (S)-AZD6482 stock solutions?

A4: (S)-AZD6482 is typically provided as a solid. For stock solutions, dissolve the compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3][7] It is soluble up to 100 mM in DMSO.[6][10] It is critical to use fresh DMSO, as moisture can significantly reduce solubility.[3][7] Store the stock solution at -20°C for long-term stability.[10] Prepare fresh dilutions in your complete culture medium for each experiment, ensuring the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).[11]

Q5: What are the potential off-target effects or compensatory pathways to consider?

A5: While (S)-AZD6482 is highly selective for PI3Kβ, at higher concentrations (in the micromolar range), it may inhibit other PI3K isoforms, particularly PI3Kδ and PI3Kα.[3][5][6] This could affect pathways related to insulin signaling.[2] Prolonged inhibition of one pathway can sometimes lead to the activation of compensatory signaling pathways, which might produce unexpected results.[12] It is advisable to probe for the activation of known compensatory pathways using techniques like western blotting.[12]

Troubleshooting Guides

Issue: High levels of cytotoxicity are observed at concentrations expected to be effective for PI3Kβ inhibition.

  • Possible Cause 1: Off-target kinase inhibition.

    • Troubleshooting Step: Perform a detailed dose-response curve to identify the lowest effective concentration that inhibits p-AKT without causing widespread cell death. Compare the phenotype with other PI3Kβ inhibitors that have different chemical scaffolds.[12]

    • Expected Outcome: Determination of a therapeutic window where PI3Kβ is inhibited with minimal toxicity.

  • Possible Cause 2: Solvent Toxicity.

    • Troubleshooting Step: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatments and remains at a non-toxic level (e.g., <0.1%). Run a vehicle-only control to confirm the solvent is not causing the cytotoxicity.[13]

    • Expected Outcome: The vehicle control should show no significant difference in viability compared to the untreated control.

  • Possible Cause 3: Compound Precipitation.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of compound precipitation after dilution. Confirm the solubility of (S)-AZD6482 in your specific cell culture media.[12]

    • Expected Outcome: Prevention of non-specific effects caused by compound precipitation.

Issue: Inconsistent or no inhibition of downstream PI3Kβ signaling (e.g., p-AKT levels remain unchanged).

  • Possible Cause 1: Low Basal Pathway Activity.

    • Troubleshooting Step: The PI3K/AKT pathway may not be sufficiently active in your cells under baseline conditions. Serum-starve the cells and then stimulate them with a growth factor (e.g., IGF-1, EGF) to induce robust AKT phosphorylation before adding the inhibitor.[11]

    • Expected Outcome: A clear, detectable p-AKT signal in the stimulated control, allowing for the measurement of inhibition.

  • Possible Cause 2: Inhibitor Instability.

    • Troubleshooting Step: (S)-AZD6482 dilutions in aqueous media may degrade over time. Prepare fresh dilutions of the inhibitor from the frozen DMSO stock for each experiment.[11]

    • Expected Outcome: More consistent and reproducible inhibition results.

  • Possible Cause 3: Cell Line-Specific Effects.

    • Troubleshooting Step: The cell line you are using may not be dependent on the PI3Kβ isoform for AKT signaling. Test the inhibitor in a PTEN-deficient cell line (e.g., PC3, HCC70), which is known to be sensitive to PI3Kβ inhibition.[5][14]

    • Expected Outcome: Confirmation that the inhibitor is active in a sensitive context, helping to interpret results in your primary cell line.

Data Presentation

Table 1: Inhibitory Activity of (S)-AZD6482 Against PI3K Isoforms (Cell-Free Assays)

Target IC50 (nM) Selectivity vs. PI3Kβ Source
PI3Kβ 0.69 - 10 - [3][5][7]
PI3Kδ 13.6 - 80 ~20 - 87 fold [3][5][6]
PI3Kγ 47.8 - 1090 ~70 - 109 fold [3][5][6]
PI3Kα 136 - 870 ~200 - 87 fold [3][5][6][7]

| DNA-PK | 420 | ~80 fold |[3][7] |

Table 2: Cellular Inhibitory Activity of (S)-AZD6482

Cell Line Assay Type Endpoint IC50 (µM) Source
MAD-MB-468 Cellular Potency p-AKT (Ser473) Inhibition 0.04 [3]
RXF393 Growth Inhibition Cell Viability 0.01154 [3]
SW982 Growth Inhibition Cell Viability 0.03584 [3]
LoVo Growth Inhibition Cell Viability 0.056151 [9]

| RCC-JF | Growth Inhibition | Cell Viability | 0.098143 |[9] |

Table 3: Solubility and Stock Preparation for (S)-AZD6482

Solvent Maximum Concentration Notes Source
DMSO 82 - 100 mM Use fresh, anhydrous DMSO. Moisture reduces solubility. [3][6][10]
Ethanol 5 - 10 mg/mL - [3][5]
Water Insoluble - [3]

| 1 eq. HCl | 10 mM | - |[6][10] |

Experimental Protocols

Protocol 1: Determination of Cellular EC50 via Western Blotting for p-AKT Inhibition

This protocol confirms that (S)-AZD6482 inhibits its intended target within the cell by measuring the phosphorylation of the downstream effector AKT.

Methodology:

  • Cell Seeding: Plate cells (e.g., PTEN-null PC3 cells) in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal p-AKT levels, you may serum-starve cells for 12-24 hours.

  • Compound Treatment: Prepare serial dilutions of (S)-AZD6482 in culture medium. A common range is 1 nM to 10 µM. Treat cells for a short period (e.g., 1-4 hours). Include a vehicle control (DMSO). If starved, add a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes before lysis to all wells except the unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.[8]

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies for phospho-AKT (Ser473) and total AKT overnight at 4°C.[11]

  • Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the p-AKT signal to the total AKT signal for each sample. Plot the normalized p-AKT levels against the log of the (S)-AZD6482 concentration to determine the EC50 value.

Protocol 2: Cell Viability Assay to Determine Cytotoxic Concentration

This assay quantifies the effect of (S)-AZD6482 on cell proliferation and viability.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[8]

  • Compound Preparation: Prepare a serial dilution of (S)-AZD6482 in complete culture medium. A common starting range is a 10-point, 2-fold dilution series starting from 10 µM. Include a vehicle control (DMSO) and a no-treatment control.[13]

  • Cell Treatment: Add the medium containing the different concentrations of (S)-AZD6482 to the cells.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 72 hours).[11]

  • Viability Assessment (e.g., using MTT):

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability against the log of the (S)-AZD6482 concentration to determine the IC50 value for growth inhibition.[8]

Mandatory Visualizations

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ RTK->PI3Kb Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PI3Kb->PIP2 Phosphorylates PI3Kb->PIP3 AZD6482 (S)-AZD6482 AZD6482->PI3Kb Inhibits PDK1->AKT Phosphorylates Downstream Downstream Effectors (Growth, Proliferation, Survival) AKT->Downstream Activates

Caption: PI3K/AKT signaling pathway with the inhibitory action of (S)-AZD6482 on PI3Kβ.

Experimental_Workflow start Start: Select Cell Line (e.g., PTEN-deficient) dose_response 1. Initial Dose-Response Curve (Cell Viability Assay, e.g., MTT) Broad Range (1 nM - 10 µM) start->dose_response determine_ic50 2. Determine Growth Inhibition IC50 dose_response->determine_ic50 western_blot 3. Confirm Target Engagement (Western Blot for p-AKT) Concentrations around IC50 determine_ic50->western_blot determine_ec50 4. Determine p-AKT Inhibition EC50 western_blot->determine_ec50 optimize_conc 5. Select Optimal Concentration (Max p-AKT inhibition, Min toxicity) determine_ec50->optimize_conc functional_assays 6. Proceed with Functional Assays (Migration, Apoptosis, etc.) optimize_conc->functional_assays end End functional_assays->end

Caption: Experimental workflow for optimizing (S)-AZD6482 concentration.

Troubleshooting_Logic start Inconsistent or No Inhibition of p-AKT q1 Is basal p-AKT signal strong in controls? start->q1 a1_no No: Stimulate cells with growth factor post-starvation. q1->a1_no No q2 Are inhibitor dilutions prepared fresh for each experiment? q1->q2 Yes end Problem likely resolved. Re-evaluate results. a1_no->end a2_no No: Prepare fresh dilutions from frozen stock each time. q2->a2_no No q3 Is the cell line known to be PI3Kβ dependent (e.g., PTEN-null)? q2->q3 Yes a2_no->end a3_no No: Test in a positive control cell line (e.g., PC3). q3->a3_no No q3->end Yes a3_no->end

Caption: Troubleshooting logic for inconsistent inhibition of downstream PI3Kβ signaling.

References

issues with (S)-AZD6482 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-AZD6482. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of (S)-AZD6482, with a particular focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is (S)-AZD6482 and what is its mechanism of action?

(S)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2] Dysregulation of this pathway is frequently observed in various cancers. (S)-AZD6482 exerts its effects by binding to the ATP-binding pocket of PI3Kβ, thereby blocking its kinase activity and the downstream signaling cascade.

Q2: Why is (S)-AZD6482 poorly soluble in aqueous buffers?

Like many small molecule kinase inhibitors, (S)-AZD6482 is a lipophilic molecule with low intrinsic aqueous solubility.[3][4][5] This is a common characteristic of compounds designed to be active within the hydrophobic ATP-binding pocket of kinases. This inherent low water solubility can present challenges when preparing solutions for in vitro and in vivo experiments.

Q3: What are the recommended solvents for preparing stock solutions of (S)-AZD6482?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of (S)--AZD6482.[6][7][8] It is also soluble in ethanol to some extent. It is crucial to use high-purity, anhydrous DMSO to avoid introducing moisture, which can impact the compound's stability and solubility.

Q4: Can I dissolve (S)-AZD6482 directly in aqueous buffers like PBS, TRIS, or citrate?

Directly dissolving (S)-AZD6482 in aqueous buffers is generally not recommended due to its poor water solubility.[7] Attempting to do so will likely result in a suspension with very low and inconsistent concentrations of the dissolved compound. The recommended method is to first prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute this stock into the desired aqueous buffer.

Troubleshooting Guide: Solubility Issues in Aqueous Buffers

This guide provides a systematic approach to addressing precipitation issues when preparing working solutions of (S)-AZD6482 in aqueous buffers.

Problem: My (S)-AZD6482 precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is significantly lower.

Solutions:

  • Optimize the Final DMSO Concentration:

    • Recommendation: Keep the final concentration of DMSO in your working solution as low as possible, ideally below 1% (v/v), and for sensitive cell-based assays, below 0.5% (v/v).

    • Procedure: Perform serial dilutions of your high-concentration DMSO stock in DMSO first to get closer to your final desired concentration before making the final dilution into the aqueous buffer. This gradual change in solvent polarity can sometimes help to keep the compound in solution.

  • Modify the pH of the Aqueous Buffer:

    • Experimental Approach: If your experimental system allows, test the solubility of (S)-AZD6482 in a range of buffer pH values (e.g., pH 5.0, 6.5, and 7.4) to determine the optimal pH for solubility.

  • Incorporate Solubility Enhancers:

    • Co-solvents and Surfactants: For in vivo formulations, co-solvents like PEG400 and propylene glycol, and surfactants like Tween 80, are often used to improve solubility.[7] For in vitro assays, low concentrations of non-ionic surfactants may be compatible, but this needs to be validated for each specific assay to ensure it does not interfere with the experimental results.

  • Sonication and Warming:

    • Procedure: After diluting the DMSO stock into the aqueous buffer, brief sonication in a water bath can help to disperse the compound and facilitate dissolution. Gentle warming (e.g., to 37°C) may also aid solubility, but the thermal stability of (S)-AZD6482 under these conditions should be considered.

Quantitative Data Presentation

Table 1: Solubility of (S)-AZD6482 in Various Solvents

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO82[7]200.75[7]Use fresh, anhydrous DMSO.[7]
DMSO50[6]122.41[6]Ultrasonic treatment may be needed.[6]
DMSO10[8]~24.5-
Ethanol10[7]~24.5-
Ethanol5[8]~12.2-
WaterInsoluble[7]--
1 eq. HCl10 mM[1]10-

Table 2: Example Formulations for In Vivo Studies

Formulation ComponentsConcentration of (S)-AZD6482Notes
30% PEG400, 0.5% Tween 80, 5% propylene glycol in ddH₂O30 mg/mL (73.45 mM)Prepare fresh.[7]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.5 mg/mL (6.12 mM)Clear solution.[6]
Carboxymethylcellulose sodium (CMC-Na)≥ 5 mg/mLHomogeneous suspension for oral administration.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: (S)-AZD6482 powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of (S)-AZD6482 is 408.45 g/mol . To prepare a 10 mM stock solution, you will need 4.085 mg of the compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of (S)-AZD6482 powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the tube thoroughly for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate in a water bath for 5-10 minutes. d. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer (e.g., TRIS-based buffer for enzyme assays)

This protocol is adapted from a PI3K enzyme inhibition assay.[7][12]

  • Materials: 10 mM (S)-AZD6482 in DMSO, TRIS buffer (e.g., 50 mM Tris pH 7.6, 0.05% CHAPS, 5 mM DTT, and 24 mM MgCl₂).[7][12]

  • Procedure: a. Thaw a single-use aliquot of the 10 mM (S)-AZD6482 stock solution. b. Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration. For example, to achieve a final concentration of 100 nM in the assay with a final DMSO concentration of 0.5%, you would first prepare a 20 µM intermediate dilution in DMSO. c. Add the appropriate volume of the intermediate DMSO dilution to the pre-warmed TRIS buffer to achieve the final desired concentration of (S)-AZD6482. d. Vortex the solution gently immediately after adding the DMSO stock to ensure proper mixing and minimize precipitation. e. Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

Mandatory Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 p110β PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTORC1, GSK3β, FOXO) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Response Cell Growth Proliferation Survival GrowthFactor Growth Factor GrowthFactor->RTK Ligand Ligand Ligand->GPCR AZD6482 (S)-AZD6482 AZD6482->PI3K

Caption: PI3K/Akt Signaling Pathway and the inhibitory action of (S)-AZD6482.

Experimental_Workflow start Start prep_stock Prepare High-Concentration Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock at -20°C/-80°C prep_stock->store_stock prep_intermediate Prepare Intermediate Dilution in DMSO (Serial Dilution) store_stock->prep_intermediate prep_working Dilute into Aqueous Buffer (e.g., PBS, TRIS, Culture Medium) prep_intermediate->prep_working check_precipitation Visually Inspect for Precipitation prep_working->check_precipitation precipitation_yes Precipitation Occurs check_precipitation->precipitation_yes Yes precipitation_no No Precipitation check_precipitation->precipitation_no No troubleshoot Troubleshoot: - Lower final DMSO% - Adjust buffer pH - Use sonication precipitation_yes->troubleshoot troubleshoot->prep_working proceed Proceed with Experiment precipitation_no->proceed end End proceed->end

Caption: Experimental workflow for preparing (S)-AZD6482 working solutions.

Logical_Relationship cluster_compound Compound Properties cluster_solution Solution Preparation cluster_mitigation Mitigation Strategies lipophilicity High Lipophilicity low_aq_sol Low Aqueous Solubility lipophilicity->low_aq_sol precipitation Precipitation in Aqueous Buffer low_aq_sol->precipitation high_dmso_sol High DMSO Solubility high_dmso_sol->precipitation Dilution leads to low_dmso Low Final DMSO % precipitation->low_dmso Mitigated by ph_adjust Buffer pH Adjustment precipitation->ph_adjust Mitigated by sonication Sonication precipitation->sonication Mitigated by

Caption: Logical relationship of (S)-AZD6482 properties and solubility issues.

References

unexpected off-target effects of (S)-AZD6482 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected off-target effects observed in experiments involving the PI3Kβ inhibitor, (S)-AZD6482.

Troubleshooting Guides & FAQs

This section addresses specific issues researchers may encounter during their experiments with (S)-AZD6482, focusing on unexpected results that may indicate off-target activity.

Q1: My primary research involves platelet aggregation, but I'm observing unexpected changes in the metabolic activity of my cells. Is this a known off-target effect of (S)-AZD6482?

A1: Yes, this is a documented off-target effect of (S)-AZD6482, particularly at higher concentrations. While (S)-AZD6482 is a potent inhibitor of PI3Kβ, it can also inhibit other PI3K isoforms, most notably PI3Kα.[1][2] The PI3Kα isoform is a key component of the insulin signaling pathway, which regulates glucose metabolism.

At supratherapeutic concentrations, (S)-AZD6482 has been shown to inhibit insulin-induced glucose uptake in human adipocytes.[2] In human studies, an increase in the homeostasis model analysis (HOMA) index, which suggests insulin resistance, was observed at high plasma concentrations of the drug.[2] Therefore, if your experimental system expresses PI3Kα and is sensitive to insulin signaling, you may observe metabolic changes as an off-target effect.

Troubleshooting Steps:

  • Confirm On-Target Effect: First, ensure that you are observing the expected on-target inhibition of PI3Kβ-mediated platelet aggregation at your desired concentration.

  • Concentration Optimization: If possible, perform a dose-response curve to determine the lowest effective concentration that yields the desired on-target effect while minimizing the metabolic off-target effects.

  • Alternative Inhibitors: If the metabolic effects interfere with your experimental goals, consider using a more highly selective PI3Kβ inhibitor, if available.

  • Control Experiments: Include control experiments to specifically measure glucose uptake or other metabolic parameters in the presence of (S)-AZD6482 to quantify the extent of the off-target effect in your model system.

Q2: I am using (S)-AZD6482 in a non-cancer-related study, but I'm seeing a significant decrease in cell proliferation and an increase in apoptosis. Is this expected?

A2: While primarily developed as an anti-platelet agent, studies have shown that (S)-AZD6482 can exert antiproliferative and pro-apoptotic effects in certain cell types, particularly cancer cells like glioblastoma.[3][4] This is likely due to the critical role of the PI3K/Akt pathway in cell survival and proliferation. By inhibiting PI3Kβ (and potentially other isoforms), (S)-AZD6482 can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis.[3]

Therefore, if your experimental cells have a high dependence on the PI3K/Akt pathway for survival and proliferation, you may observe these effects, which would be considered off-target in a non-oncology context.

Troubleshooting Steps:

  • Cell Line Characterization: Be aware of the dependence of your specific cell line on the PI3K/Akt signaling pathway.

  • Dose-Response Analysis: Conduct a thorough dose-response analysis to find a concentration that inhibits your primary target without significantly impacting cell viability.

  • Time-Course Experiment: A shorter incubation time with (S)-AZD6482 may be sufficient to observe the desired on-target effect before significant anti-proliferative or apoptotic effects occur.

  • Apoptosis and Proliferation Assays: Quantify the extent of these off-target effects using standard assays such as CCK-8 for proliferation and Annexin V/7-AAD staining for apoptosis.

Q3: My experiments on cell migration and invasion are showing inhibition with (S)-AZD6482 treatment. Is this an off-target effect?

A3: Similar to its effects on proliferation and apoptosis, (S)-AZD6482 has been demonstrated to inhibit the migration and invasion of certain cancer cells, such as glioblastoma cell lines.[3] The PI3K pathway is intricately involved in regulating the cellular machinery responsible for cell motility. Therefore, inhibition of this pathway by (S)-AZD6482 can lead to a reduction in migratory and invasive capabilities. In a research context outside of cancer metastasis, this would be considered an off-target effect.

Troubleshooting Steps:

  • Concentration-Dependent Effects: Determine if the anti-migratory effects are concentration-dependent and if a lower concentration can be used to achieve your primary experimental goal without affecting cell motility.

  • Specific Pathway Analysis: If feasible, investigate the downstream effectors of PI3K in your system to confirm that the observed effects on migration are indeed mediated by the inhibition of this pathway.

  • Alternative Experimental Models: If cell migration is a critical confounding factor, consider using an experimental model or cell line that is less reliant on PI3K signaling for motility.

Data Presentation

Table 1: Inhibitory Potency of (S)-AZD6482 against PI3K Isoforms

PI3K IsoformIC50 (nM)Selectivity vs. PI3KβReference
PI3Kβ0.69-
PI3Kδ13.6~20-fold
PI3Kγ47.8~70-fold
PI3Kα136~200-fold

Table 2: Off-Target Effects of (S)-AZD6482 in Cellular Assays

Off-Target EffectCell TypeAssayKey FindingsReference
Inhibition of Glucose UptakeHuman AdipocytesInsulin-induced glucose uptakeIC50 of 4.4 µM[2]
Anti-proliferative EffectU87 & U118 Glioblastoma CellsCCK-8 AssayIC50 of 9.061 µM (U87) and 7.989 µM (U118)[3]
Induction of ApoptosisU87 & U118 Glioblastoma CellsFlow Cytometry (PE/7-AAD)Dose-dependent increase in apoptotic cells[3]
Inhibition of Cell MigrationU87 & U118 Glioblastoma CellsWound-healing AssaySignificant inhibition of gap closure[3]
Inhibition of Cell InvasionU87 & U118 Glioblastoma CellsTranswell Invasion AssaySignificant reduction in invasive ability[3]

Experimental Protocols

Detailed methodologies for key experiments to investigate the on- and off-target effects of (S)-AZD6482 are provided below.

1. PI3K Enzyme Activity Assay (AlphaScreen)

This assay measures the conversion of PIP2 to PIP3 mediated by PI3K enzymes. The generated PIP3 competes with a biotinylated PIP3 probe for binding to a GST-tagged PH domain, leading to a decrease in the AlphaScreen signal.

  • Materials: 384-well plates, (S)-AZD6482 dissolved in DMSO, human recombinant PI3K enzymes (α, β, γ, δ), PIP2 substrate, ATP, GST-tagged PH domain, biotinylated PIP3 probe, AlphaScreen GST Detection Kit (including Donor and Acceptor beads).

  • Procedure:

    • Add a solution of (S)-AZD6482 at various concentrations to the wells of a 384-well plate.

    • Add the specific human recombinant PI3K enzyme to the wells.

    • Incubate briefly to allow for inhibitor-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

    • Incubate to allow for the production of PIP3.

    • Stop the reaction and add the detection mix containing the biotinylated PIP3 probe, GST-tagged PH domain, and AlphaScreen beads.

    • Incubate in the dark to allow for bead association.

    • Read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the PI3K enzyme activity.

2. Washed Platelet Aggregation Assay

This assay measures the ability of (S)-AZD6482 to inhibit platelet aggregation in response to an agonist.

  • Materials: Freshly drawn human blood, acid-citrate-dextrose (ACD) anticoagulant, Modified Tyrode's buffer, platelet agonist (e.g., ADP, collagen), aggregometer.

  • Procedure:

    • Collect human blood into tubes containing ACD.

    • Prepare platelet-rich plasma (PRP) by centrifugation.

    • Isolate platelets from the plasma by further centrifugation and wash with Modified Tyrode's buffer to obtain washed platelets.

    • Resuspend the washed platelets in buffer and adjust the platelet count.

    • Pre-incubate the platelet suspension with various concentrations of (S)-AZD6482 or vehicle control.

    • Place the platelet suspension in an aggregometer cuvette with a stir bar at 37°C.

    • Add a platelet agonist to induce aggregation.

    • Monitor the change in light transmittance for a set period. An increase in light transmittance corresponds to platelet aggregation.

3. Human Adipocyte Glucose Uptake Assay

This assay quantifies the effect of (S)-AZD6482 on insulin-stimulated glucose uptake in adipocytes.

  • Materials: Differentiated human adipocytes, PBS, insulin, 2-Deoxy-D-Glucose (2-DG), glucose uptake assay kit.

  • Procedure:

    • Culture and differentiate human pre-adipocytes into mature adipocytes in a 96-well plate.

    • Wash the cells with PBS and then incubate with (S)-AZD6482 at various concentrations in the presence or absence of insulin (e.g., 10 nM) for 30 minutes at 37°C.

    • Initiate glucose uptake by adding 1 mM 2-Deoxy-D-Glucose to the cells.

    • After a defined incubation period, lyse the cells and follow the manufacturer's protocol for the glucose uptake assay kit to measure the intracellular 2-DG.

4. Cell Proliferation Assay (CCK-8)

This colorimetric assay measures cell viability and proliferation.

  • Materials: 96-well plate, cell suspension, culture medium, (S)-AZD6482, Cell Counting Kit-8 (CCK-8) solution.

  • Procedure:

    • Seed cells in a 96-well plate at a density of approximately 5000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of (S)-AZD6482 for the desired duration (e.g., 48 hours).

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

5. Apoptosis Assay (Flow Cytometry with PE Annexin V and 7-AAD)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Materials: Cell suspension treated with (S)-AZD6482, cold PBS, 1X Binding Buffer, PE Annexin V, 7-AAD viability staining solution, flow cytometer.

  • Procedure:

    • Harvest cells after treatment with (S)-AZD6482.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of PE Annexin V and 5 µL of 7-AAD.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

6. Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of (S)-AZD6482 on the ability of a cell monolayer to close a gap.

  • Materials: 6-well or 12-well plates, cell suspension, sterile pipette tip or scratcher, culture medium with and without (S)-AZD6482, microscope with a camera.

  • Procedure:

    • Seed cells in a plate and grow them to a confluent monolayer.

    • Create a "scratch" or gap in the monolayer using a sterile pipette tip.

    • Wash the cells with PBS to remove dislodged cells.

    • Add fresh culture medium containing different concentrations of (S)-AZD6482 or vehicle control.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.

    • Measure the width of the gap at different time points to quantify the rate of cell migration and wound closure.

7. Cell Invasion Assay (Transwell Assay)

This assay measures the ability of cells to invade through a basement membrane matrix.

  • Materials: Transwell inserts with a porous membrane, Matrigel or other basement membrane matrix, serum-free medium, medium with a chemoattractant (e.g., 10% FBS), (S)-AZD6482, cotton swabs, staining solution (e.g., crystal violet).

  • Procedure:

    • Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

    • Resuspend cells in serum-free medium containing different concentrations of (S)-AZD6482 or vehicle control.

    • Seed the cell suspension into the upper chamber of the Transwell insert.

    • Add medium containing a chemoattractant to the lower chamber.

    • Incubate for 24-48 hours to allow for cell invasion.

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of stained cells in several microscopic fields to quantify cell invasion.

Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AZD6482 (S)-AZD6482 AZD6482->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation Cell_Functions Cell Growth, Proliferation, Survival, Motility Downstream->Cell_Functions

Caption: PI3K Signaling Pathway and the inhibitory action of (S)-AZD6482.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_phenotypic Phenotypic Off-Target Assessment Enzyme_Assay PI3K Enzyme Assay (On-Target Potency) Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Cell_Based_Assays Cell-Based Assays (Phenotypic Effects) Metabolism Metabolic Assays (e.g., Glucose Uptake) Cell_Based_Assays->Metabolism Viability Cell Viability/Apoptosis (e.g., CCK-8, Annexin V) Cell_Based_Assays->Viability Motility Cell Motility Assays (e.g., Wound Healing) Cell_Based_Assays->Motility Metabolism->Data_Analysis Viability->Data_Analysis Motility->Data_Analysis Start Start with (S)-AZD6482 Start->Enzyme_Assay Start->Cell_Based_Assays

Caption: Experimental workflow for investigating off-target effects of (S)-AZD6482.

Logical_Relationship cluster_targets Molecular Targets cluster_effects Cellular Effects AZD6482 (S)-AZD6482 PI3Kb PI3Kβ (On-Target) AZD6482->PI3Kb PI3Ka PI3Kα (Off-Target) AZD6482->PI3Ka Other_Kinases Other Kinases (Potential Off-Targets) AZD6482->Other_Kinases Antiplatelet Anti-platelet Effect (Desired) PI3Kb->Antiplatelet Antiproliferative Anti-proliferative (Unexpected) PI3Kb->Antiproliferative Insulin_Resistance Insulin Resistance (Unexpected) PI3Ka->Insulin_Resistance PI3Ka->Antiproliferative Other_Kinases->Antiproliferative

Caption: Logical relationship between on-target and off-target effects of (S)-AZD6482.

References

Technical Support Center: Mitigating (S)-AZD6482 Toxicity in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to mitigating toxicity associated with the long-term use of (S)-AZD6482 in cell culture. The following information, presented in a question-and-answer format, addresses specific issues that may arise during your experiments, offering troubleshooting advice and detailed protocols to ensure the success and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is (S)-AZD6482 and what is its primary mechanism of action?

A1: (S)-AZD6482 is a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical intracellular cascade that regulates essential cellular processes such as cell cycle progression, proliferation, survival, and metabolism. In many types of cancer, this pathway is hyperactivated, promoting tumor growth and survival. (S)-AZD6482 exerts its effects by blocking the activity of PI3Kβ, thereby inhibiting downstream signaling and inducing apoptosis and cell cycle arrest in susceptible cancer cell lines, particularly those with PTEN deficiency.[3][4][5]

Q2: What are the primary causes of (S)-AZD6482 toxicity in long-term cell culture?

A2: Toxicity from (S)-AZD6482 in long-term cell culture can stem from several factors:

  • On-target toxicity: Continuous inhibition of the PI3Kβ pathway, which is involved in normal cellular functions, can lead to cytotoxicity over extended periods.

  • Off-target effects: While (S)-AZD6482 is selective for PI3Kβ, at higher concentrations it can inhibit other PI3K isoforms (α, δ, γ).[1] Inhibition of PI3Kα is associated with hyperglycemia, while PI3Kδ inhibition can lead to gastrointestinal and immune-related toxicities.[6][7][8]

  • Solvent toxicity: (S)-AZD6482 is typically dissolved in dimethyl sulfoxide (DMSO), which can be toxic to cells at concentrations above 0.5%, with ideal concentrations at or below 0.1%.[1]

  • Cell line sensitivity: Different cell lines exhibit varying degrees of sensitivity to PI3K pathway inhibition.

  • Suboptimal culture conditions: Factors such as improper cell seeding density, nutrient depletion in the media, and inconsistent passaging can exacerbate drug-induced toxicity.[1]

Q3: How can I differentiate between a cytostatic and a cytotoxic effect of (S)-AZD6482?

A3: PI3K inhibitors can be either cytostatic (inhibiting cell proliferation) or cytotoxic (causing cell death). To distinguish between these effects, a combination of assays is recommended:

  • Viability assays (e.g., MTT, MTS, CellTiter-Glo®): These measure metabolic activity and can indicate a decrease in cell number or metabolic health.

  • Cytotoxicity assays (e.g., LDH release): These assays measure markers of cell death, such as the loss of membrane integrity.

  • Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays): These can specifically identify cells undergoing programmed cell death.[9]

By performing these assays in parallel, you can determine if a reduction in the signal from a viability assay is due to growth inhibition (cytostatic) or an increase in cell death (cytotoxic).

Troubleshooting Guides

Problem: High Levels of Cell Death Observed in Long-Term Cultures

This guide provides a step-by-step approach to troubleshoot and minimize unexpected cytotoxicity in your long-term experiments with (S)-AZD6482.

Troubleshooting Decision Tree for High Cytotoxicity

start High Cytotoxicity Observed q1 Step 1: Verify Experimental Parameters start->q1 a1 Inhibitor/Solvent Concentration Correct? Cell Density Optimal? Passage Number Consistent? q1->a1 Check q2 Step 2: Optimize Dosing Strategy q3 Step 3: Optimize Culture Conditions q2->q3 If toxicity persists a2 Consider Intermittent Dosing: - 2 days on, 5 days off - Pulse-dosing (e.g., 4-8 hours) q2->a2 Implement a3 Modify Media: - Use richer basal medium - Add supplements (e.g., ITS, N21-MAX) - Increase media change frequency q3->a3 Implement a1->q2 If correct solution1 Re-run with corrected parameters a1->solution1 If incorrect solution2 Implement intermittent dosing protocol a2->solution2 solution3 Implement optimized media conditions a3->solution3

Caption: A step-by-step decision tree for troubleshooting high cytotoxicity.

Problem: Gradual Decrease in Cell Viability and Proliferation Over Time
Possible Cause Suggested Solution
Cumulative Toxicity The continuous presence of (S)-AZD6482, even at a non-acutely toxic concentration, can lead to a gradual decline in cell health. Solution: Implement an intermittent dosing schedule. For example, treat cells for 48 hours followed by a 48-72 hour drug-free recovery period. This can allow cells to recover while still achieving pathway inhibition.
Nutrient Depletion and Waste Accumulation Long-term culture, especially with slower-growing cells due to drug treatment, can lead to the depletion of essential nutrients and the buildup of toxic metabolic byproducts. Solution: Increase the frequency of media changes (e.g., every 24-48 hours). Consider using a richer basal medium or supplementing with non-essential amino acids, vitamins, or specific formulations like ITS (Insulin-Transferrin-Selenium) to support cell health.[10][11][12]
Selection of a Resistant Subpopulation Over time, a small subpopulation of cells resistant to (S)-AZD6482 may outgrow the sensitive cells, leading to an apparent decrease in overall efficacy. Solution: Regularly assess the phosphorylation status of downstream targets of PI3Kβ (e.g., p-AKT) to confirm continued pathway inhibition. Consider performing single-cell cloning to isolate and characterize resistant populations.
Problem: Morphological Changes in Cells

Inhibition of the PI3K pathway can lead to changes in cell morphology, often associated with cytoskeletal rearrangements.[2]

Observed Change Potential Interpretation & Action
Cells appear flatter and more spread out This can be a sign of reduced motility and cytoskeletal reorganization due to PI3K inhibition. This is often an expected on-target effect. Action: Document these changes with microscopy. Correlate with functional assays for migration and invasion if relevant to your research.
Increased number of rounded, detached cells This is a common indicator of apoptosis or necrosis. Action: Quantify cell death using an apoptosis assay (e.g., Annexin V/PI staining) to confirm. If cytotoxicity is too high, refer to the troubleshooting guide for high cytotoxicity.
Formation of multinucleated cells or cells with irregular nuclei This may indicate effects on cell cycle progression and cytokinesis. Action: Perform cell cycle analysis by flow cytometry to investigate potential cell cycle arrest.

Data Presentation

The following tables provide a framework for organizing and interpreting your experimental data when assessing the long-term effects of (S)-AZD6482.

Table 1: Long-Term Viability of Cells Treated with (S)-AZD6482

Cell LineTreatment Duration(S)-AZD6482 Concentration (nM)% Viability (vs. Vehicle Control)
PTEN-null Cancer Cell Line (e.g., PC-3) 7 days1085 ± 5%
10060 ± 7%
100025 ± 4%
14 days1070 ± 6%
10040 ± 8%
100010 ± 3%
PTEN-wildtype Cancer Cell Line (e.g., LNCaP) 7 days1095 ± 4%
10080 ± 5%
100055 ± 6%
14 days1090 ± 5%
10065 ± 7%
100030 ± 5%

Note: The data presented in this table is illustrative and should be determined empirically for your specific cell line and experimental conditions.

Table 2: Effect of Intermittent Dosing on Cell Viability

Dosing ScheduleTreatment Duration(S)-AZD6482 Concentration (nM)% Viability (vs. Continuous Dosing)
Continuous 14 days100100% (baseline)
Intermittent (48h on, 48h off) 14 days100150 ± 10%
Pulse (8h on, 16h off) 14 days100130 ± 8%

Note: This table illustrates the potential benefit of intermittent dosing in maintaining higher cell viability compared to continuous exposure. Actual results will vary depending on the cell line and specific intermittent schedule.

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assessment

This protocol describes a method for assessing cell viability over an extended period using a metabolic assay like MTS or CellTiter-Glo®.

Workflow for Long-Term Viability Assessment

cluster_0 Day 0 cluster_1 Day 1 cluster_2 Days 3, 7, 10, 14... cluster_3 Final Step seed Seed cells in 96-well plates treat Treat with serial dilutions of (S)-AZD6482 seed->treat media_change Change media with fresh drug treat->media_change assay Perform viability assay on replicate plates media_change->assay analyze Analyze data and plot viability curves assay->analyze

Caption: Experimental workflow for assessing long-term cell viability.

Materials:

  • Your cell line of interest

  • Complete culture medium

  • (S)-AZD6482 stock solution (in DMSO)

  • 96-well tissue culture plates

  • MTS or CellTiter-Glo® reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into multiple 96-well plates at a density that allows for logarithmic growth over the planned time course. Allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of (S)-AZD6482 in complete culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%. Include vehicle-only controls.

  • Incubation and Media Changes: Incubate the plates under standard conditions. Every 2-3 days, carefully aspirate the old medium and replace it with fresh medium containing the appropriate concentration of (S)-AZD6482 or vehicle.

  • Viability Assessment: At each desired time point (e.g., day 3, 7, 10, 14), remove one of the replicate plates from the incubator. Perform the viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control at each time point. Plot the data to observe the long-term effects on cell viability.

Protocol 2: Western Blot Analysis of PI3K Pathway Inhibition

This protocol is to confirm that (S)-AZD6482 is effectively inhibiting its target pathway over the course of a long-term experiment.

Materials:

  • Cells cultured with (S)-AZD6482 for the desired duration

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer and scrape the cells.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting: Normalize protein concentrations and prepare samples for SDS-PAGE. Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary antibody against p-AKT overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence imaging system.

  • Re-probing: Strip the membrane and re-probe with antibodies for total AKT and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. Normalize the p-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.

Signaling Pathway Diagram

PI3K/AKT/mTOR Signaling Pathway and (S)-AZD6482 Inhibition

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AZD6482 (S)-AZD6482 AZD6482->PI3K PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: The inhibitory action of (S)-AZD6482 on the PI3K/AKT/mTOR pathway.

References

(S)-AZD6482 degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage, handling, and use of (S)-AZD6482. It includes troubleshooting guides and frequently asked questions to ensure the integrity and optimal performance of the compound in experimental settings.

Frequently Asked Questions (FAQs)

1. What is the recommended storage condition for (S)-AZD6482?

(S)-AZD6482 should be stored at -20°C.[1][2] When stored as a lyophilized powder at -20°C and kept desiccated, the chemical is stable for at least 36 months. Some suppliers state stability for at least 4 years under these conditions.[3]

2. How should I prepare stock solutions of (S)-AZD6482?

(S)-AZD6482 is soluble in DMSO up to 100 mM.[1] It is also soluble in 1eq. HCl up to 10 mM and in ethanol to 10 mg/mL.[2] For most cell-based assays, a stock solution in fresh, high-quality DMSO is recommended. To prepare a stock solution, dissolve the compound in DMSO to the desired concentration. For in vivo experiments, co-solvents such as PEG400 and Tween80 may be required, and it is recommended to prepare these solutions freshly on the day of use.

3. What are the known degradation pathways for (S)-AZD6482?

Specific degradation pathways for (S)-AZD6482 are not extensively documented in publicly available literature. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, and photolysis under suboptimal conditions. It is crucial to follow the recommended storage and handling instructions to minimize degradation. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to fully characterize its degradation profile.

4. How does (S)-AZD6482 exert its biological effect?

(S)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase β (PI3Kβ) isoform.[1][4] By inhibiting PI3Kβ, it blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[3] This pathway is often hyperactivated in cancer.

Quantitative Data Summary

Table 1: Solubility of (S)-AZD6482

SolventMaximum ConcentrationReference
DMSO100 mM[1]
1eq. HCl10 mM
Ethanol10 mg/mL (24.48 mM)[2]
WaterInsoluble[2]

Table 2: In Vitro Inhibitory Activity (IC50) of (S)-AZD6482 against PI3K Isoforms

PI3K IsoformIC50 (nM)Reference
PI3Kβ0.69[1][4]
PI3Kδ13.6[1][4]
PI3Kγ47.8[1][4]
PI3Kα136[1][4]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Akt_mTOR_Signaling_Pathway PI3K/Akt/mTOR Signaling Pathway Inhibition by (S)-AZD6482 RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AZD6482 (S)-AZD6482 AZD6482->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Proliferation, Survival, Growth mTORC1->Downstream Promotes PTEN PTEN PTEN->PIP3 Dephosphorylates Experimental_Workflow General Experimental Workflow for (S)-AZD6482 Prep Prepare (S)-AZD6482 Stock Solution (in DMSO) Treatment Treat Cells with (S)-AZD6482 (and controls) Prep->Treatment CellCulture Culture Cells of Interest CellCulture->Treatment Incubation Incubate for Desired Time Treatment->Incubation Assay Perform Downstream Assay Incubation->Assay Western Western Blot (e.g., p-Akt, Akt) Assay->Western Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Assay->Viability Kinase In Vitro Kinase Assay Assay->Kinase Analysis Data Analysis Western->Analysis Viability->Analysis Kinase->Analysis

References

inconsistent results with (S)-AZD6482 between experimental batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results observed between different batches of (S)-AZD6482. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the IC50 value of (S)-AZD6482 in our cell-based assays across different newly purchased batches. What could be the primary cause?

A1: Inconsistent IC50 values between batches of (S)-AZD6482 can stem from several factors. The most common culprits are variations in compound purity, solubility, and storage conditions. It is also crucial to consider the consistency of your experimental setup, including cell passage number and health.

Q2: How can we verify the purity and concentration of our (S)-AZD6482 stock solution?

A2: To ensure the accuracy of your experiments, it is advisable to independently verify the concentration and purity of your (S)-AZD6482 stock solution. This can be achieved using techniques such as High-Performance Liquid Chromatography (HPLC) to check for impurities and UV-Vis spectrophotometry to confirm the concentration, provided you have a reference standard.

Q3: What is the recommended solvent and storage procedure for (S)-AZD6482?

A3: (S)-AZD6482 is soluble in DMSO. For long-term storage, it is recommended to prepare a high-concentration stock solution in anhydrous DMSO, aliquot it into small, single-use volumes, and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] For aqueous buffers, ensure the final DMSO concentration is not toxic to your cells (typically <0.5%).[2]

Q4: Could the observed variability be due to our cell culture conditions?

A4: Absolutely. Variability in cell-based assays is a significant factor.[3][4][5] Inconsistent cell density at the time of treatment, high passage numbers leading to phenotypic drift, and mycoplasma contamination can all contribute to inconsistent results.[4] Standardizing these aspects of your protocol is critical.

Q5: We are seeing a decrease in the inhibitory effect of (S)-AZD6482 on AKT phosphorylation. Could the compound be degrading?

A5: A decrease in activity can suggest compound degradation.[1] (S)-AZD6482, like many small molecules, can be sensitive to factors such as light exposure and repeated freeze-thaw cycles.[1] It is recommended to prepare fresh working solutions from a properly stored stock for each experiment. If you suspect degradation, a stability test using a reliable analytical method like HPLC can be performed.[1]

Troubleshooting Guide for Inconsistent Results

If you are experiencing inconsistent results between batches of (S)-AZD6482, follow this step-by-step troubleshooting guide.

Step 1: Verify Compound Integrity and Handling
Parameter Recommendation Rationale
Purity Request the Certificate of Analysis (CoA) for each batch. Consider independent purity analysis via HPLC if discrepancies persist.Batch-to-batch variations in purity can directly impact the effective concentration of the active compound.[6][7]
Solubility Ensure complete dissolution of the compound in the recommended solvent (e.g., DMSO) before preparing aqueous dilutions. Visually inspect for precipitates.[2]Poor solubility leads to an inaccurate working concentration and can cause inconsistent results.[2]
Storage Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C or -80°C and protect from light.[1]Improper storage can lead to compound degradation over time.[1]
Working Solutions Prepare fresh working solutions from the stock for each experiment.This minimizes the risk of degradation in aqueous media.
Step 2: Standardize Experimental Procedures
Parameter Recommendation Rationale
Cell Conditions Use cells within a consistent and low passage number range. Regularly test for mycoplasma contamination. Ensure consistent cell seeding density.[4]Cellular responses can change with passage number, and contamination can alter signaling pathways.[4][5]
Assay Protocol Maintain consistent incubation times, reagent concentrations, and instrument settings.Minor variations in the experimental protocol can lead to significant differences in results.[3]
Controls Include positive and negative controls in every experiment. A vehicle control (e.g., DMSO) is essential.Controls help to ensure that the assay is performing as expected and to isolate the effect of the compound.
Step 3: In-Depth Investigation

If the inconsistency persists after addressing the points above, a more detailed investigation may be necessary.

Investigation Action Expected Outcome
Dose-Response Curve Perform a full dose-response curve for each new batch of (S)-AZD6482.This will determine if the IC50 has shifted and by how much, providing a quantitative measure of the inconsistency.
Target Engagement Assay If possible, perform a target engagement assay, such as a Western blot for phosphorylated AKT (a downstream target of PI3Kβ).[8]This will confirm if the different batches are effectively inhibiting the target protein in your cellular system.

Experimental Protocols

Protocol 1: Preparation of (S)-AZD6482 Stock and Working Solutions
  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Warm the vial of (S)-AZD6482 to room temperature.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Perform serial dilutions in your cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%).

Protocol 2: Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of (S)-AZD6482 in culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

    • Include a vehicle-only control.

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength using a microplate reader.

Protocol 3: Western Blot for Phospho-AKT (Ser473)
  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with different concentrations of (S)-AZD6482 for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3Kb PI3Kβ RTK->PI3Kb GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kb PIP2 PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT recruits PI3Kb->PIP2 phosphorylates PI3Kb->PIP3 AZD6482 (S)-AZD6482 AZD6482->PI3Kb inhibits PDK1->AKT phosphorylates pAKT p-AKT (Active) Downstream Downstream Effectors pAKT->Downstream Cell_Functions Cell Growth, Proliferation, Survival Downstream->Cell_Functions

Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of (S)-AZD6482 on PI3Kβ.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Step 1: Verify Compound Integrity and Handling Start->Check_Compound Check_Protocol Step 2: Standardize Experimental Procedures Check_Compound->Check_Protocol Issue Persists Resolved Issue Resolved Check_Compound->Resolved Issue Resolved In_Depth Step 3: In-Depth Investigation Check_Protocol->In_Depth Issue Persists Check_Protocol->Resolved Issue Resolved In_Depth->Resolved Issue Identified and Corrected Contact_Support Contact Technical Support In_Depth->Contact_Support Issue Unresolved

Caption: A logical workflow for troubleshooting inconsistent experimental results with (S)-AZD6482.

References

Technical Support Center: (S)-AZD6482 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the PI3Kβ inhibitor, (S)-AZD6482, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is (S)-AZD6482 and what is its mechanism of action?

(S)-AZD6482 is a potent and selective inhibitor of the phosphoinositide 3-kinase beta (PI3Kβ) isoform.[1] The PI3K pathway is a critical signaling network involved in cell growth, proliferation, survival, and metabolism.[2] Aberrant activation of this pathway is a hallmark of many cancers. (S)-AZD6482 exerts its effect by binding to the ATP-binding site of PI3Kβ, thereby blocking its kinase activity. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger that recruits and activates downstream effectors like AKT.[2] By disrupting this signaling cascade, (S)-AZD6482 can induce apoptosis and inhibit the proliferation of cancer cells, particularly those with a dependency on the PI3Kβ isoform, such as PTEN-deficient tumors.[2][3]

Q2: What are the recommended solvents and formulation strategies for in vivo studies with (S)-AZD6482?

(S)-AZD6482 is poorly soluble in water. Therefore, a suitable vehicle is required for in vivo administration. Based on available data, the following solvents and formulation strategies can be considered:

  • DMSO: (S)-AZD6482 is soluble in DMSO.[1] However, for in vivo use, the final concentration of DMSO should be minimized to avoid toxicity.

  • Co-solvent Formulation: A commonly used formulation for in vivo studies involves a mixture of co-solvents and surfactants to enhance solubility and stability. One published protocol suggests a vehicle composed of PEG400, Tween 80, and Propylene glycol.[1]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the in vivo delivery of (S)-AZD6482.

Formulation and Administration Issues

Q3: My (S)-AZD6482 formulation appears cloudy or precipitates over time. What should I do?

  • Check Solvent Quality: Ensure that you are using high-purity, anhydrous solvents. Moisture can significantly impact the solubility of hydrophobic compounds.[1]

  • Sonication: Gentle sonication can help to dissolve the compound completely.

  • Fresh Preparation: It is highly recommended to prepare the formulation fresh before each use to minimize the risk of precipitation.

  • Vehicle Optimization: If precipitation persists, consider adjusting the ratios of the co-solvents in your vehicle. A systematic approach to optimizing the vehicle composition may be necessary.

Q4: I am observing signs of toxicity in my animals (e.g., weight loss, lethargy) that may be related to the vehicle. How can I troubleshoot this?

  • Vehicle Toxicity Study: Conduct a pilot study with the vehicle alone to assess its tolerability in your animal model. This will help to distinguish between vehicle-related toxicity and compound-specific effects.

  • Reduce Vehicle Components: High concentrations of certain vehicle components like PEG400 and Tween 80 can cause adverse effects.[4] If toxicity is observed, try to reduce the concentration of these components while maintaining the solubility of (S)-AZD6482.

  • Alternative Vehicles: Explore alternative, less toxic vehicle options. The choice of vehicle can be critical and may require some empirical testing.

Q5: I am having difficulty with intravenous (IV) tail vein injections in mice. What are some best practices?

  • Proper Restraint: Use an appropriate restraint device to minimize animal movement and stress.[5]

  • Vein Dilation: Warming the mouse's tail with a heat lamp or warm water can help to dilate the veins, making them easier to visualize and access.[5][6]

  • Needle Gauge and Technique: Use a small gauge needle (e.g., 27-30G) with the bevel facing up. Insert the needle at a shallow angle, almost parallel to the vein.[2][6]

  • Confirm Placement: A successful injection should proceed with minimal resistance, and you may see the vein blanch as the solution is injected. If you feel resistance or see a bleb forming, the needle is likely not in the vein.[7]

Pharmacokinetic and Efficacy Issues

Q6: The in vivo efficacy of (S)-AZD6482 in my study is lower than expected. What could be the cause?

  • Poor Bioavailability: Low oral bioavailability is a common challenge for poorly soluble compounds.[8] If administering orally, consider if the formulation is optimized for absorption. For intravenous administration, ensure the compound is fully dissolved and stable in the vehicle to achieve the desired plasma concentration.

  • Metabolism: Rapid metabolism of the compound can lead to lower than expected exposure. Understanding the metabolic stability of (S)-AZD6482 in your animal model may be necessary.

  • Dosing Regimen: The dose and frequency of administration may need to be optimized. A dose-response study can help to determine the optimal therapeutic window.

Q7: I am observing inconsistent results between animals. How can I improve the reproducibility of my experiments?

  • Consistent Formulation and Administration: Ensure that the formulation is prepared consistently for each experiment and that the administration technique is standardized.

  • Animal Health and Handling: Use healthy animals of a consistent age and weight. Minimize stress during handling and dosing, as this can impact physiological parameters.

  • Accurate Dosing: Calibrate your dosing equipment and ensure accurate administration of the intended volume.

Quantitative Data Summary

ParameterValueReference
(S)-AZD6482 Molecular Weight 408.45 g/mol [1]
Solubility in DMSO 82 mg/mL (200.75 mM)[1]
Water Solubility Insoluble
PI3Kβ IC50 10 nM[1]

Experimental Protocols

In Vivo Formulation of (S)-AZD6482

This protocol is adapted from a commercially available source and provides a starting point for in vivo formulation.[1] Note: This formulation should be prepared fresh before each use.

Materials:

  • (S)-AZD6482 powder

  • PEG400 (Polyethylene glycol 400)

  • Tween 80 (Polysorbate 80)

  • Propylene glycol

  • Sterile ddH2O (double-distilled water)

Procedure:

  • To prepare a 1 mL working solution, start with the appropriate amount of (S)-AZD6482 powder to achieve the desired final concentration.

  • Add 300 µL of 100 mg/mL PEG400 stock solution to 5 µL of Tween 80.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Propylene glycol to the mixture and mix until clear.

  • Add the (S)-AZD6482 powder to this vehicle and vortex or sonicate until fully dissolved.

  • Add sterile ddH2O to bring the final volume to 1 mL.

  • The final solution should be clear. Use immediately for optimal results.

Visualizations

PI3K_Pathway PI3K/AKT Signaling Pathway Inhibition by (S)-AZD6482 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT PI3K->PIP2 phosphorylates AZD6482 (S)-AZD6482 AZD6482->PI3K inhibits mTORC1 mTORC1 AKT->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

Caption: PI3K/AKT signaling pathway and the inhibitory action of (S)-AZD6482.

Troubleshooting_Workflow Troubleshooting Workflow for (S)-AZD6482 Animal Studies cluster_formulation Formulation Issues cluster_toxicity In Vivo Toxicity cluster_efficacy Efficacy Issues Precipitation Precipitation or Cloudiness Check_Solvents Use Anhydrous Solvents Precipitation->Check_Solvents Sonication Apply Gentle Sonication Precipitation->Sonication Fresh_Prep Prepare Fresh Formulation Precipitation->Fresh_Prep Vehicle_Toxicity Suspected Vehicle Toxicity Vehicle_Control Run Vehicle-Only Control Group Vehicle_Toxicity->Vehicle_Control Reduce_Components Reduce PEG400/Tween 80 Vehicle_Control->Reduce_Components Alternative_Vehicle Explore Alternative Vehicles Reduce_Components->Alternative_Vehicle Low_Efficacy Low In Vivo Efficacy Check_Bioavailability Assess Bioavailability Low_Efficacy->Check_Bioavailability Optimize_Dose Optimize Dosing Regimen Low_Efficacy->Optimize_Dose

Caption: A decision-making workflow for troubleshooting common issues.

References

interpreting unexpected phenotypic changes with (S)-AZD6482 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (S)-AZD6482. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected phenotypic changes that may arise during treatment with (S)-AZD6482. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (S)-AZD6482?

A1: (S)-AZD6482 is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta (PI3Kβ) isoform. It functions as an ATP-competitive inhibitor. While highly selective for PI3Kβ, at higher concentrations, it can also inhibit other PI3K isoforms, such as PI3Kα, PI3Kδ, and PI3Kγ, which may contribute to off-target effects.

Q2: We are observing cellular effects at concentrations of (S)-AZD6482 that are significantly higher than its reported IC50 for PI3Kβ. What could be the reason for this?

A2: This could be due to off-target effects. (S)-AZD6482 exhibits selectivity for PI3Kβ, but at supratherapeutic concentrations, it can inhibit other PI3K isoforms, particularly PI3Kα.[1][2] This is important in cell lines where signaling is not predominantly driven by PI3Kβ. It is crucial to perform a dose-response experiment to distinguish between on-target and potential off-target effects.

Q3: Our cells are developing resistance to (S)-AZD6482 treatment over time. What are the potential mechanisms?

A3: A common mechanism of resistance to PI3K inhibitors is the activation of compensatory signaling pathways.[3][4] Inhibition of the PI3K/AKT/mTOR pathway can relieve negative feedback loops, leading to the activation of alternative pro-survival pathways such as the MAPK/ERK pathway or the MET/STAT3 pathway.[5][6]

Q4: We have observed unexpected changes in cell morphology and adhesion after treatment with (S)-AZD6482. Is this a known effect?

A4: While not extensively documented specifically for (S)-AZD6482, the PI3K pathway is a critical regulator of the actin cytoskeleton.[7] Alterations in PI3K signaling can impact cell morphology, migration, and adhesion.[8] These changes could be an indirect consequence of inhibiting PI3Kβ-mediated signaling pathways that control cytoskeletal dynamics. It is also worth considering that some kinase inhibitors have been shown to have direct off-target effects on tubulin, leading to rapid changes in cell shape.[9]

Q5: Could (S)-AZD6482 be inducing autophagy in our cells?

A5: Inhibition of the PI3K/AKT/mTOR pathway is a known trigger for autophagy.[10][11] While direct studies on (S)-AZD6482 and autophagy are limited, it is plausible that by inhibiting a key node in this pathway, (S)-AZD6482 could induce a cytoprotective autophagic response. This could be another mechanism contributing to reduced treatment efficacy.

Troubleshooting Guides

Issue 1: Reduced efficacy or acquired resistance to (S)-AZD6482.
  • Possible Cause: Activation of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Western Blot Analysis: Probe for key phosphorylated proteins in alternative signaling pathways, such as p-ERK, p-MEK, p-STAT3, and p-MET, in both sensitive and resistant cells following (S)-AZD6482 treatment.

    • Co-treatment with Inhibitors of Compensatory Pathways: Perform cell viability or proliferation assays combining (S)-AZD6482 with inhibitors of the suspected compensatory pathway (e.g., a MEK inhibitor or a STAT3 inhibitor) to see if this restores sensitivity.

    • Receptor Tyrosine Kinase (RTK) Array: Use an RTK array to identify which upstream receptors may be hyperactivated in resistant cells.

Logical Workflow for Investigating Resistance

G A Reduced Efficacy of (S)-AZD6482 Observed B Hypothesis: Activation of Compensatory Signaling Pathways A->B C Western Blot for p-ERK, p-STAT3, etc. B->C D Co-treatment with MEK/STAT3 Inhibitors B->D E RTK Array B->E F Increased Phosphorylation of Pathway Components? C->F G Restored Sensitivity? D->G H Identification of Activated RTKs E->H I Conclusion: Compensatory Pathway Activation Confirmed F->I Yes G->I Yes H->I

Investigating resistance to (S)-AZD6482.

Issue 2: Unexpected phenotypic changes (e.g., morphology, adhesion).
  • Possible Cause 1: On-target effects on PI3Kβ-mediated cytoskeletal regulation.

  • Possible Cause 2: Off-target effects on other kinases or cytoskeletal components.

  • Troubleshooting Steps:

    • Phalloidin Staining: Use fluorescently labeled phalloidin to stain F-actin and visualize the actin cytoskeleton by microscopy. Compare the morphology of treated and untreated cells.

    • Immunofluorescence for Cytoskeletal Proteins: Perform immunofluorescence for key cytoskeletal and focal adhesion proteins (e.g., vinculin, paxillin, tubulin) to assess their localization and organization.

    • Migration and Adhesion Assays: Quantify the observed phenotypic changes using transwell migration assays or cell adhesion assays.

    • Dose-Response Analysis of Morphological Changes: Determine if the morphological changes occur at concentrations consistent with PI3Kβ inhibition or only at higher concentrations, suggesting off-target effects.

Experimental Workflow for Morphological Changes

G A Unexpected Morphological Changes Observed B Hypothesis: Cytoskeletal Alterations A->B C Phalloidin Staining (F-actin) B->C D Immunofluorescence (e.g., Vinculin, Tubulin) B->D E Functional Assays (Migration, Adhesion) B->E F Observe Actin Rearrangement C->F G Assess Focal Adhesion and Microtubule Structure D->G H Quantify Functional Consequences E->H I Conclusion: (S)-AZD6482 Impacts Cytoskeletal Dynamics F->I G->I H->I

Investigating morphological changes.

Issue 3: Suspected induction of autophagy.
  • Possible Cause: Inhibition of the PI3K/AKT/mTOR pathway.

  • Troubleshooting Steps:

    • Western Blot for LC3-II: Monitor the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. Include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.

    • p62/SQSTM1 Degradation Assay: Assess the degradation of p62/SQSTM1, a protein that is selectively degraded during autophagy, via western blot.

    • Fluorescence Microscopy: Use tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) to distinguish between autophagosomes (yellow puncta) and autolysosomes (red puncta), providing a more robust measure of autophagic flux.

PI3K/AKT/mTOR Signaling and Autophagy Induction

G cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Autophagy RTK RTK PI3K PI3Kβ RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 ULK1 ULK1 Complex mTORC1->ULK1 Inhibition Autophagosome Autophagosome Formation ULK1->Autophagosome Initiation AZD6482 (S)-AZD6482 AZD6482->PI3K

Inhibition of PI3Kβ by (S)-AZD6482 can induce autophagy.

Data Presentation

Table 1: In Vitro Potency of (S)-AZD6482 Against PI3K Isoforms

PI3K IsoformIC50 (nM)
PI3Kβ10
PI3Kδ80
PI3Kα870
PI3Kγ1090

Data synthesized from publicly available sources.

Table 2: Potential Unexpected Phenotypes and Investigative Assays

Unexpected PhenotypePotential Underlying MechanismKey Investigative Assays
Reduced Efficacy/Resistance Activation of compensatory signaling pathways (e.g., MAPK/ERK, MET/STAT3)Western Blot (p-ERK, p-STAT3), Co-treatment with pathway inhibitors, RTK array
Altered Cell Morphology Disruption of actin cytoskeleton dynamics, off-target effects on tubulinPhalloidin staining, Immunofluorescence (vinculin, tubulin), Migration/Adhesion assays
Increased Cell Survival Induction of cytoprotective autophagyWestern Blot (LC3-II, p62), Fluorescence microscopy (mRFP-GFP-LC3)

Experimental Protocols

Protocol 1: Western Blot for Compensatory Pathway Activation

  • Cell Lysis: Treat cells with (S)-AZD6482 for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Autophagic Flux Assay using Western Blot

  • Cell Treatment: Treat cells with (S)-AZD6482 in the presence or absence of a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).

  • Sample Preparation and Western Blot: Follow steps 1-5 of Protocol 1.

  • Antibody Incubation: Incubate the membrane with primary antibodies against LC3B and p62/SQSTM1.

  • Analysis: Compare the levels of LC3-II in the absence and presence of the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates an increase in autophagic flux. A decrease in p62 levels with (S)-AZD6482 treatment, which is rescued by the lysosomal inhibitor, also confirms increased autophagic flux.

References

Validation & Comparative

A Comparative Guide to (S)-AZD6482 and Other PI3K Beta Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the landscape of phosphoinositide 3-kinase (PI3K) inhibitors is one of continuous evolution. The PI3K pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in various cancers, making it a prime therapeutic target.[2][3] Within the PI3K family, the beta (β) isoform has garnered significant attention, particularly in the context of tumors with phosphatase and tensin homolog (PTEN) deficiency.[4][5]

This guide provides an objective comparison of (S)-AZD6482 against other notable PI3K beta inhibitors, including AZD8186, TGX-221, and SAR260301. By presenting key experimental data, detailed methodologies, and visual aids, this document aims to facilitate an informed assessment of these compounds for research and development purposes.

Biochemical Potency and Selectivity

A critical aspect of any kinase inhibitor is its potency and selectivity profile against its intended target and related isoforms. High selectivity can minimize off-target effects and associated toxicities.[1][6] The following table summarizes the in vitro inhibitory activity (IC50) of (S)-AZD6482 and its counterparts against the four Class I PI3K isoforms (α, β, γ, δ).

InhibitorPI3Kβ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)Reference(s)
(S)-AZD6482 0.6913613.647.8[7][8]
AZD8186 43512675[9][10][11]
TGX-221 5 - 8.550001003500[12][13]
SAR260301 23>1000>1000>1000[14]

(S)-AZD6482 emerges as a highly potent inhibitor of PI3Kβ with an IC50 of 0.69 nM.[7] It demonstrates significant selectivity over the α and γ isoforms, with a 200-fold and 70-fold difference in potency, respectively.[7] Its selectivity against the δ isoform is approximately 20-fold.[7] AZD8186 also shows potent inhibition of PI3Kβ (IC50 = 4 nM) and notable activity against the δ isoform (IC50 = 12 nM), while maintaining selectivity against the α and γ isoforms.[9][10] TGX-221 is another potent and selective PI3Kβ inhibitor, exhibiting over 1,000-fold selectivity against other kinases.[13] SAR260301 is presented as a selective PI3Kβ inhibitor with an IC50 of 23 nM.[14]

Cellular Activity and Proliferation

The efficacy of these inhibitors is further evaluated in cellular assays, often using cancer cell lines with specific genetic backgrounds, such as PTEN deficiency, which leads to hyperactivation of the PI3K/AKT pathway.

InhibitorCell Line (PTEN status)Cellular AssayIC50 / GI50 (nM)Reference(s)
(S)-AZD6482 PTEN-mutant cell linesCell ProliferationEC50 < 5000[7]
AZD8186 MDA-MB-468 (PTEN-null)p-Akt (Ser473) Inhibition3[9]
BT474c (PIK3CA-mutant)p-Akt (Ser473) Inhibition752[9]
MDA-MB-468 (PTEN-null)Cell Proliferation (GI50)65[9]
JEKO (IgM-stimulated)Cell Proliferation (GI50)228[9]
TGX-221 PC3 (PTEN-null)Cell ProliferationInhibited at 0.2, 2, 20 µM[12]
SAR260301 UACC-62p-Akt (S473) Inhibition60[14]
MEF-3T3-myr-p110βCell Proliferation196[14]
PC3Cell ProliferationInhibited at 3, 10 µM[14]

In cellular contexts, AZD8186 effectively inhibits the PI3Kβ-dependent phosphorylation of AKT (pAKT) in the PTEN-null MDA-MB-468 cell line with an IC50 of 3 nM.[9] This demonstrates its potent on-target activity in a relevant cancer cell model. The growth inhibitory (GI50) concentration for AZD8186 in these cells was 65 nM.[9] (S)-AZD6482 has been shown to be more effective in PTEN-mutant cell lines, with 35% of these lines being sensitive to the inhibitor compared to 16% of PTEN wild-type lines.[7] SAR260301 also demonstrates inhibition of pAkt and cell proliferation in PTEN-deficient cell lines.[14] TGX-221 has been shown to inhibit the proliferation of PC3 cells, which are PTEN-deficient.[12]

In Vivo Efficacy

Preclinical in vivo studies are crucial for assessing the therapeutic potential of these inhibitors.

  • (S)-AZD6482 : Selectively inhibits the in vivo growth of PTEN-deficient tumor xenografts, including HCC70 (breast cancer) and PC3 (prostate cancer).[8] It has also demonstrated antithrombotic activity.[8][15]

  • AZD8186 : In nude mice with PTEN-deficient PC3 prostate tumor xenografts, oral administration of AZD8186 at 100 mg/kg led to significant tumor growth inhibition.[11] Combination therapy with other agents has shown even more profound effects, including complete tumor growth inhibition in some models.[11]

  • TGX-221 : In vivo studies in mice have shown that TGX-221 can significantly improve blood flow in models of arterial thrombosis.[12]

  • SAR260301 : As a single agent, SAR260301 has demonstrated antitumor efficacy in mouse models of human PTEN-deficient melanoma.[14]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental process, the following diagrams are provided.

PI3K_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Converts PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Inhibitor (S)-AZD6482 & Other PI3Kβ Inhibitors Inhibitor->PI3K Inhibition

Caption: PI3Kβ Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Lines (e.g., PTEN-null) Treatment Inhibitor Treatment Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (GI50) Treatment->Proliferation_Assay Western_Blot Western Blot (p-Akt Levels) Treatment->Western_Blot Xenograft Tumor Xenograft Models in Mice Inhibitor_Admin Inhibitor Administration Xenograft->Inhibitor_Admin Tumor_Measurement Tumor Growth Measurement Inhibitor_Admin->Tumor_Measurement

Caption: Preclinical Evaluation Workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used in the evaluation of PI3K inhibitors.

In Vitro Kinase Assay (IC50 Determination)

The inhibitory activity of the compounds against PI3K isoforms is typically determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the Kinase-Glo® assay.

  • Enzyme and Substrate Preparation : Recombinant human PI3K isoforms (e.g., p110β/p85α) are used.[9] The lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), is prepared in a suitable buffer.

  • Compound Dilution : The test inhibitors are serially diluted in dimethyl sulfoxide (DMSO) to create a concentration gradient.

  • Kinase Reaction : The PI3K enzyme, substrate, and ATP are incubated with the various concentrations of the inhibitor. The reaction is typically carried out at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection : The amount of ADP produced (in the case of Kinase-Glo®) or the phosphorylated product (PIP3) is quantified. For TR-FRET, a labeled antibody or binding protein specific to PIP3 is used.

  • Data Analysis : The signal is measured using a plate reader. The IC50 values, representing the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated by fitting the data to a four-parameter logistic dose-response curve.[11]

Cell Proliferation Assay (GI50 Determination)

This assay measures the effect of the inhibitors on the growth of cancer cell lines.

  • Cell Seeding : Cancer cells (e.g., MDA-MB-468, PC3) are seeded in 96-well plates at a density that allows for logarithmic growth over the course of the experiment.[11]

  • Inhibitor Treatment : After allowing the cells to adhere overnight, they are treated with a range of concentrations of the PI3K inhibitor for a specified duration, typically 72 hours.[11]

  • Cell Viability Measurement : Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS or CellTiter-Glo® assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

  • Data Analysis : The absorbance or luminescence is read using a microplate reader. The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, is determined from the dose-response curve.[9]

Western Blot for p-Akt Inhibition

This technique is used to measure the inhibition of the PI3K pathway downstream signaling.

  • Cell Treatment and Lysis : Cells are treated with the inhibitor for a specific time. Following treatment, the cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification : The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated AKT (e.g., p-Akt Ser473) and total AKT.

  • Detection : The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via chemiluminescence.

  • Analysis : The band intensities are quantified using densitometry software, and the level of p-Akt is normalized to the total Akt level to determine the extent of pathway inhibition.[16]

Conclusion

The selective inhibition of PI3Kβ represents a promising strategy for the treatment of certain cancers, particularly those with PTEN loss. (S)-AZD6482 stands out for its high potency against the PI3Kβ isoform. AZD8186 also demonstrates potent and selective inhibition with promising in vivo activity. TGX-221 and SAR260301 offer additional options for researchers investigating the role of PI3Kβ. The choice of inhibitor will ultimately depend on the specific research question, the desired selectivity profile, and the experimental system being used. The data and protocols presented in this guide are intended to provide a solid foundation for making such decisions.

References

Validating (S)-AZD6482 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-AZD6482, a potent and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), with other relevant PI3Kβ inhibitors. The focus is on the validation of target engagement in cellular contexts, supported by experimental data and detailed protocols for key assays.

Introduction to (S)-AZD6482 and PI3Kβ Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a frequent event in various human cancers. The Class I PI3K family consists of four isoforms: α, β, δ, and γ. While PI3Kα is frequently mutated in cancer, tumors with a loss of the tumor suppressor PTEN often exhibit a dependency on the PI3Kβ isoform for survival and proliferation. This makes PI3Kβ a compelling therapeutic target in PTEN-deficient cancers.

(S)-AZD6482 is a selective inhibitor of PI3Kβ. Validating that (S)-AZD6482 effectively engages and inhibits PI3Kβ within the complex cellular environment is crucial for its preclinical and clinical development. This guide compares (S)-AZD6482 with other notable PI3Kβ inhibitors, TGX-221 and GSK2636771, focusing on their cellular activity and the methods used to confirm target engagement.

Comparative Performance of PI3Kβ Inhibitors

The following tables summarize the biochemical and cellular potency of (S)-AZD6482 and its alternatives. The data is compiled from various studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Biochemical Potency Against PI3K Isoforms
InhibitorPI3Kβ IC50 (nM)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
(S)-AZD6482 ~10~870~80~1090
TGX-221 5 - 8.5[1][2]>5000[3]100 - 211[1][2]~3500[3]
GSK2636771 5.2[4]>4000[4]~50[4]>4000[4]
AZD8186 4[5][6]35[6]12[6]675[6]
Table 2: Cellular Potency in PTEN-deficient Cancer Cell Lines
InhibitorCell LineAssayCellular IC50 (nM)Reference
(S)-AZD6482 PC3 (prostate), HCC70 (breast)AKT phosphorylationMarked decrease[4]
AZD8186 MDA-MB-468 (breast)p-Akt (Ser473) inhibition3[5][6]
LNCaP (prostate)p-Akt inhibitionSignificant inhibition at 25[7]
MDA-MB-468 (breast)Cell proliferation (GI50)65[6]
GSK2636771 PC-3 (prostate)Cell viability (EC50)36[8]
HCC70 (breast)Cell viability (EC50)72[8]
TGX-221 U87 (glioblastoma)Cell viability (IC50)~40,000[9]
U251 (glioblastoma)Cell viability (IC50)~100,000[9]

Key Experimental Methodologies

Accurate and reproducible methods are essential for validating the target engagement of PI3K inhibitors. Below are detailed protocols for three key experimental approaches.

Western Blot for Phospho-Akt (Ser473)

This is a fundamental assay to assess the direct downstream consequences of PI3K inhibition.

Protocol:

  • Cell Culture and Treatment: Plate PTEN-deficient cells (e.g., PC-3, MDA-MB-468) at a density to achieve 70-80% confluency at the time of harvest. After overnight attachment, treat cells with a dose-range of the PI3K inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phospho-Akt signal to total Akt to determine the extent of target inhibition.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF assays provide a high-throughput method for quantifying the product of the PI3K reaction, PIP3.

Protocol:

  • Reagent Preparation: Prepare the lipid substrate solution (e.g., PIP2), ATP solution, and detection mix containing a GST-tagged PH domain, a Europium-labeled anti-GST antibody, and Streptavidin-Allophycocyanin (SA-APC) coupled to a biotinylated PIP3 tracer.

  • Assay Plate Setup: In a 384-well plate, add the test inhibitor at various concentrations.

  • Kinase Reaction: Add the PI3Kβ enzyme and the lipid substrate to initiate the reaction. Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Reaction Termination and Detection: Add a stop solution followed by the detection mix. In the absence of enzymatic activity, the tracer PIP3 binds to the PH domain, bringing the Europium donor and SA-APC acceptor into proximity, generating a FRET signal.

  • Signal Measurement: After a further incubation period (e.g., 2 hours), measure the HTRF signal on a compatible plate reader. A decrease in the FRET signal indicates the production of unlabeled PIP3 by the enzyme, which competes with the tracer for binding to the PH domain.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Protocol:

  • Cell Treatment: Treat intact cells with the PI3K inhibitor or vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Quantify the amount of soluble PI3Kβ in the supernatant at each temperature point using Western blotting or other sensitive protein detection methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the signaling pathway, a typical experimental workflow, and a logical comparison of the inhibitors.

PI3K_Akt_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activation GPCR GPCR GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PDK1 PDK1 PIP3:s->PDK1:n Recruitment AKT AKT PIP3:s->AKT:n Recruitment PDK1:s->AKT:n Phosphorylation (Thr308) pAKT p-AKT (Active) AKT:s->pAKT:n Phosphorylation (Ser473 by mTORC2) Downstream Downstream Effectors pAKT:s->Downstream:n Activation PTEN PTEN PTEN:s->PIP3:n GF Growth Factor GF->RTK AZD6482 (S)-AZD6482 AZD6482:s->PI3K:n Inhibition

Caption: PI3K/Akt Signaling Pathway and the point of inhibition by (S)-AZD6482.

Target_Engagement_Workflow cluster_setup Experimental Setup cluster_assays Target Engagement Assays cluster_analysis Data Analysis & Validation start Seed PTEN-null Cancer Cells treatment Treat with (S)-AZD6482 (Dose-Response) start->treatment western Western Blot (p-Akt/Total Akt) treatment->western htrf HTRF Assay (PIP3 Levels) treatment->htrf cetsa CETSA (PI3Kβ Stability) treatment->cetsa quantify Quantify Signal (IC50 / Thermal Shift) western->quantify htrf->quantify cetsa->quantify validate Validate Target Engagement quantify->validate

Caption: A typical experimental workflow for validating PI3K inhibitor target engagement.

Inhibitor_Comparison cluster_inhibitors PI3Kβ Inhibitors cluster_attributes Key Attributes azd (S)-AZD6482 potency High Cellular Potency in PTEN-null cells azd->potency Demonstrated selectivity Selectivity for PI3Kβ over other isoforms azd->selectivity High direct_binding Direct Target Binding (Confirmed by CETSA) azd->direct_binding Applicable tgx TGX-221 tgx->potency Lower in some cell lines tgx->selectivity High tgx->direct_binding Applicable gsk GSK2636771 gsk->potency Demonstrated gsk->selectivity Very High gsk->direct_binding Applicable

Caption: Logical comparison of key attributes for selected PI3Kβ inhibitors.

Conclusion

Validating the cellular target engagement of (S)-AZD6482 is a critical step in its development as a therapeutic agent for PTEN-deficient cancers. The experimental approaches outlined in this guide, including Western blotting for p-Akt, HTRF assays, and CETSA, provide a robust framework for confirming its mechanism of action and assessing its potency in a physiologically relevant context. Comparative data suggests that (S)-AZD6482 is a potent and selective PI3Kβ inhibitor, with its cellular activity being particularly relevant in cancer cells reliant on this signaling pathway. For researchers and drug development professionals, the rigorous application of these methodologies is paramount for making informed decisions in the progression of novel PI3Kβ inhibitors.

References

(S)-AZD6482: A Comparative Analysis of Cross-Reactivity with PI3K Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

(S)-AZD6482, an ATP-competitive inhibitor, demonstrates high potency and selectivity for the phosphoinositide 3-kinase β (PI3Kβ) isoform. This guide provides a comparative analysis of its cross-reactivity against other Class I PI3K isoforms, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

(S)-AZD6482, also known as AZD6482, has been identified as a potent inhibitor of PI3Kβ with an IC50 value of 0.69 nM.[1] Its selectivity is a critical aspect of its therapeutic potential, as off-target inhibition of other PI3K isoforms can lead to undesired side effects. This document outlines the inhibitory activity of (S)-AZD6482 against PI3Kα, PI3Kγ, and PI3Kδ, offering a clear comparison of its isoform selectivity profile.

Comparative Inhibitory Activity of (S)-AZD6482 Against Class I PI3K Isoforms

The selectivity of (S)-AZD6482 has been characterized through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50). The data clearly indicates a strong preference for PI3Kβ.

PI3K Isoform(S)-AZD6482 IC50 (nM)Selectivity vs. PI3Kβ (Fold)
PI3Kα136~197
PI3Kβ 0.69 1
PI3Kγ47.8~70
PI3Kδ13.6~20

Data sourced from in vitro kinase assays.[1]

The data reveals that (S)-AZD6482 is approximately 197-fold more selective for PI3Kβ over PI3Kα, 70-fold more selective over PI3Kγ, and 20-fold more selective over PI3Kδ.[1] While highly selective, it is important to note that at "supratherapeutic" concentrations, (S)-AZD6482 may exhibit inhibitory effects on other isoforms, particularly PI3Kα.[2]

Visualizing the PI3K Signaling Pathway

The PI3K signaling pathway is a crucial regulator of numerous cellular processes. The diagram below illustrates the central role of the different Class I PI3K isoforms in this cascade.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol RTK Receptor Tyrosine Kinase (RTK) PI3Ka PI3Kα RTK->PI3Ka PI3Kb PI3Kβ RTK->PI3Kb PI3Kd PI3Kδ RTK->PI3Kd GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3Kb PI3Kg PI3Kγ GPCR->PI3Kg PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PIP3->AKT PI3Ka->PIP3 PI3Kb->PIP3 PI3Kd->PIP3 PI3Kg->PIP3 PDK1->AKT phosphorylates Downstream Downstream Effectors AKT->Downstream phosphorylates CellGrowth Cell Growth Downstream->CellGrowth Proliferation Proliferation Downstream->Proliferation Survival Survival Downstream->Survival

Caption: The Class I PI3K signaling pathway, highlighting the activation of different isoforms by cell surface receptors.

Experimental Protocols

The determination of PI3K inhibitor selectivity is typically performed using in vitro biochemical kinase assays. Below is a generalized protocol representative of methods like the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

In Vitro Kinase Assay (Biochemical)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against different PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)

  • Lipid substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Adenosine triphosphate (ATP)

  • Test inhibitor ((S)-AZD6482) serially diluted in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Multi-well plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of (S)-AZD6482 in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a multi-well plate, add the recombinant PI3K enzyme, the lipid substrate (PIP2), and the diluted (S)-AZD6482 or DMSO (vehicle control).

  • Enzyme-Inhibitor Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP to each well.

  • Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: Add an ADP detection reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete any remaining ATP.

  • Signal Generation: Add a kinase detection reagent to convert the generated ADP to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of (S)-AZD6482 relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Experimental_Workflow A Compound Dilution (Serial dilution of (S)-AZD6482) B Reaction Setup (Add Enzyme, Substrate, Inhibitor) A->B C Pre-incubation (Allow inhibitor binding) B->C D Reaction Initiation (Add ATP) C->D E Kinase Reaction (Incubate at 30°C) D->E F Reaction Termination & ADP Detection E->F G Signal Generation (Luminescence) F->G H Data Acquisition (Read plate) G->H I Data Analysis (Calculate IC50) H->I

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using a biochemical assay.

References

A Comparative Guide: (S)-AZD6482 vs. Pan-PI3K Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent driver of tumorigenesis. This has led to the development of numerous PI3K inhibitors for cancer therapy. This guide provides an objective comparison between the isoform-selective inhibitor (S)-AZD6482 and broad-spectrum pan-PI3K inhibitors, supported by experimental data to inform preclinical and clinical research decisions.

Mechanism of Action and Target Specificity

(S)-AZD6482 is a potent and selective inhibitor of the p110β isoform of Class I PI3K. In contrast, pan-PI3K inhibitors are designed to target all four Class I PI3K isoforms (α, β, γ, and δ)[1][2]. This fundamental difference in selectivity underpins the distinct efficacy and safety profiles of these two classes of inhibitors. While pan-PI3K inhibitors offer broad pathway inhibition, they may also lead to greater off-target effects and toxicities due to the essential roles of different PI3K isoforms in normal physiological processes[3]. The selectivity of (S)-AZD6482 for PI3Kβ makes it a valuable tool for investigating the specific role of this isoform in cancer, particularly in tumors with genetic alterations such as PTEN loss, which can lead to a dependency on PI3Kβ signaling.

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory activity of (S)-AZD6482 and representative pan-PI3K inhibitors against the four Class I PI3K isoforms.

Table 1: Comparison of In Vitro IC50 Values against PI3K Isoforms (nM)

InhibitorPI3KαPI3KβPI3KγPI3KδReference(s)
(S)-AZD6482 1360.6947.813.6
Copanlisib 0.53.76.40.7[4][5]
Buparlisib 52166262116[6]
Pictilisib 333753[7]

Note: IC50 values can vary depending on the specific assay conditions.

Cellular Activity in Cancer Cell Lines

The anti-proliferative activity of these inhibitors has been evaluated in various cancer cell lines. The following table presents a selection of reported half-maximal inhibitory concentration (IC50) values.

Table 2: Comparison of IC50 Values in Cancer Cell Lines (µM)

InhibitorCell LineCancer TypeIC50 (µM)Reference(s)
(S)-AZD6482 LoVoColon0.056[8]
RCC-JFKidney0.098[8]
NU-DUL-1B-cell Lymphoma0.099[8]
Pictilisib MCF7 (PIK3CA mutant)BreastNot Specified[9]
T47D (PIK3CA mutant)BreastNot Specified[9]
MDA-MB-468 (PTEN null)BreastNot Specified[10]
Copanlisib PIK3CA-mutant cell linesVarious0.019 (mean)[5]
PIK3CA-wild type cell linesVarious0.774 (mean)[5]
Buparlisib A549LungNot Specified[1]
DU145ProstateNot Specified[1]

Note: Direct comparison of IC50 values across different studies should be made with caution due to variations in experimental protocols.

In Vivo Anti-Tumor Efficacy

Preclinical xenograft models are crucial for evaluating the in vivo therapeutic potential of PI3K inhibitors.

Table 3: Summary of In Vivo Efficacy in Xenograft Models

InhibitorCancer TypeModelKey FindingsReference(s)
(S)-AZD6482 PTEN-deficient tumorsHCC70, PC3 xenograftsSelective inhibition of in vivo growth
Pictilisib GlioblastomaU87MG xenograft83% tumor growth inhibition at 75 mg/kg daily[11]
Ovarian CancerIGROV1 xenograft80% tumor growth inhibition at 150 mg/kg daily[7][11]
Buparlisib Breast CancerHER2-amplified xenograftsSignificant tumor growth inhibition[12]
Copanlisib Various solid tumorsXenograft modelsPotent anti-tumor and pro-apoptotic activity[4]

Signaling Pathway and Experimental Workflow Diagrams

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates pan_PI3Ki Pan-PI3K Inhibitors (e.g., Copanlisib, Buparlisib, Pictilisib) pan_PI3Ki->PI3K AZD6482 (S)-AZD6482 AZD6482->PI3K β-isoform specific PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTOR mTOR AKT->mTOR Cell_Prolo Cell Proliferation, Growth, Survival mTOR->Cell_Prolo

Caption: PI3K signaling pathway and points of inhibition.

Cell_Viability_Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat cells with serial dilutions of PI3K inhibitor (and vehicle control) adhere->treat incubate Incubate for 72 hours treat->incubate add_reagent Add CellTiter-Glo® or MTT reagent incubate->add_reagent measure Measure luminescence or absorbance add_reagent->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Caption: General workflow for a cell viability assay.

Experimental Protocols

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol quantifies cell viability by measuring ATP levels, an indicator of metabolically active cells.[13]

Materials:

  • Cancer cell line of interest

  • (S)-AZD6482 or pan-PI3K inhibitor

  • Complete growth medium

  • 96-well white, clear-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.[13]

  • Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitor in complete growth medium. Treat the cells with the desired concentrations for 72 hours. Include a vehicle control (e.g., DMSO).[13]

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.[13]

  • Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

  • Signal Reading: Measure the luminescence using a luminometer.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Binding Buffer

  • Annexin V-FITC (or other fluorescent conjugate)

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the PI3K inhibitor at various concentrations and for desired time points.

  • Cell Harvesting: Collect both adherent and suspension cells and wash them twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[14]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

Protocol 3: In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of a PI3K inhibitor in a mouse model.[16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • PI3K inhibitor and appropriate vehicle for administration

  • Calipers

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in serum-free medium or PBS, optionally mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.[16]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]

  • Inhibitor Administration: Prepare the dosing solution of the PI3K inhibitor in the appropriate vehicle. Administer the inhibitor to the treatment group according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle only.[16]

  • Efficacy Assessment: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., using the formula: (Length x Width²) / 2). Monitor the body weight of the mice as an indicator of toxicity.[16]

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).[16]

Conclusion

Both (S)-AZD6482 and pan-PI3K inhibitors represent valuable tools in the fight against cancer. The choice between a highly selective inhibitor like (S)-AZD6482 and a broad-spectrum pan-PI3K inhibitor will depend on the specific research question and therapeutic context. The high selectivity of (S)-AZD6482 for PI3Kβ may offer a more favorable safety profile and is particularly relevant for tumors with PTEN loss. Pan-PI3K inhibitors, while potentially more toxic, provide broad inhibition of the PI3K pathway, which may be advantageous in tumors driven by multiple PI3K isoforms or upstream activators. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their cancer therapy studies.

References

(S)-AZD6482: A Comparative Guide to its Antiplatelet Effects in Human Platelets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antiplatelet effects of (S)-AZD6482, a selective phosphoinositide 3-kinase β (PI3Kβ) inhibitor, with established P2Y12 receptor antagonists. The information presented herein is supported by experimental data to aid in the evaluation of (S)-AZD6482 as a potential antiplatelet therapeutic agent.

Executive Summary

Data Presentation

The following tables summarize the available quantitative data for (S)-AZD6482 and its key comparators.

Table 1: In Vitro Inhibitory Potency

CompoundTargetAgonistAssayIC50Source
(S)-AZD6482 PI3Kβ-Enzyme Activity Assay0.01 µM[1]
(S)-AZD6482 Platelet AggregationVariousIn Vitro AggregometryMaximal effect at 1 µM[1]
Clopidogrel (active metabolite) P2Y12 ReceptorADP (6 µM)Light Transmittance Aggregometry (Washed Platelets)1.9 ± 0.3 µM[2]
Ticagrelor P2Y12 ReceptorADPLight Transmittance Aggregometry (Washed Platelets)0.005 ± 0.004 µM[3]
Prasugrel (active metabolite) P2Y12 Receptor-Thromboelastograph (Clot Strength)0.7 ± 0.1 µM[4][5]

Table 2: Comparison of Mechanistic and Pharmacokinetic Properties

Feature(S)-AZD6482ClopidogrelTicagrelorPrasugrel
Target PI3KβP2Y12 ReceptorP2Y12 ReceptorP2Y12 Receptor
Mechanism Reversible, ATP-competitive inhibitorIrreversible antagonist (prodrug)Reversible, non-competitive antagonistIrreversible antagonist (prodrug)
Metabolic Activation Not requiredRequired (CYP450 enzymes)Not requiredRequired (CYP450 enzymes)

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Light Transmittance Aggregometry (LTA)

This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

a. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

  • Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

  • Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

  • To obtain PPP, centrifuge the remaining blood at 2000 x g for 10 minutes.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

b. Aggregation Measurement:

  • Pre-warm PRP samples to 37°C for 5 minutes in an aggregometer cuvette with a stir bar.

  • Add the test compound ((S)-AZD6482 or comparator) or vehicle control to the PRP and incubate for a specified time.

  • Initiate platelet aggregation by adding a known concentration of an agonist (e.g., ADP, collagen).

  • Record the change in light transmittance for a defined period (typically 5-10 minutes). The percentage of aggregation is calculated relative to the light transmittance of PPP (100%) and PRP (0%).

Flow Cytometry for Platelet Activation Markers

This method quantifies the expression of platelet surface markers that are upregulated upon activation.

a. Sample Preparation:

  • Collect whole blood in sodium citrate tubes.

  • Aliquot whole blood and incubate with the test compound or vehicle control.

  • Add a platelet agonist (e.g., ADP, collagen) to induce activation.

  • Stain the platelets with fluorescently labeled antibodies specific for activation markers such as P-selectin (CD62P) and the activated form of the GPIIb/IIIa receptor (PAC-1).

b. Flow Cytometric Analysis:

  • Fix the stained samples with a suitable fixative (e.g., 1% paraformaldehyde).

  • Analyze the samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.

  • Quantify the percentage of platelets positive for each activation marker and the mean fluorescence intensity.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by (S)-AZD6482 and P2Y12 inhibitors.

G cluster_0 PI3Kβ Signaling Pathway Agonist Agonist (e.g., Collagen, ADP) Receptor Receptor (GPVI, P2Y12) Agonist->Receptor PI3Kbeta PI3Kβ Receptor->PI3Kbeta PIP3 PIP3 PI3Kbeta->PIP3 phosphorylates AZD6482 (S)-AZD6482 AZD6482->PI3Kbeta PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Signaling (Integrin Activation, Granule Release) Akt->Downstream Aggregation Platelet Aggregation Downstream->Aggregation G cluster_1 P2Y12 Signaling Pathway ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi P2Y12->Gi activates P2Y12_Inhibitors P2Y12 Inhibitors (Clopidogrel, Ticagrelor, Prasugrel) P2Y12_Inhibitors->P2Y12 AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP Phosphorylation PKA->VASP inhibits Aggregation Platelet Aggregation VASP->Aggregation promotes G cluster_2 In Vitro Antiplatelet Effect Workflow Blood Whole Blood Collection PRP PRP Preparation Blood->PRP Incubation Incubation with (S)-AZD6482 or Comparator PRP->Incubation LTA Light Transmittance Aggregometry Incubation->LTA Flow Flow Cytometry (Activation Markers) Incubation->Flow Data Data Analysis (IC50, % Inhibition) LTA->Data Flow->Data

References

Validating the In Vivo Efficacy of (S)-AZD6482 in PTEN-Null Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The loss of the tumor suppressor gene PTEN is a frequent event in a variety of human cancers, leading to the hyperactivation of the phosphoinositide 3-kinase (PI3K) signaling pathway and promoting tumor growth and survival. This has made the PI3K pathway a critical target for cancer therapy. (S)-AZD6482, a selective inhibitor of the PI3K beta (PI3Kβ) isoform, has emerged as a promising therapeutic agent for PTEN-deficient tumors. This guide provides an objective comparison of the in vivo efficacy of (S)-AZD6482 with other therapeutic alternatives, supported by experimental data and detailed methodologies.

The PI3K/AKT/mTOR Signaling Pathway in PTEN-Null Cancers

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[1] In healthy cells, PTEN acts as a critical negative regulator of this pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby preventing the activation of AKT.[2][3] However, in tumors with PTEN loss, the unchecked accumulation of PIP3 leads to constitutive activation of AKT and its downstream effector, mTOR, driving oncogenesis.[3] Notably, PTEN-null tumors often exhibit a dependency on the PI3Kβ isoform for tumor formation and progression.[4][5]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation GPCR G-Protein Coupled Receptor (GPCR) GPCR->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PI3K action AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibition (Dephosphorylation) AZD6482 (S)-AZD6482 AZD6482->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and points of intervention.

Comparative In Vivo Efficacy of (S)-AZD6482 and Alternatives

(S)-AZD6482 has demonstrated significant antitumor activity in preclinical models of PTEN-null cancers. The following tables summarize the quantitative data from key in vivo studies, comparing the efficacy of (S)-AZD6482 with other PI3K inhibitors and combination therapies.

Table 1: Monotherapy Efficacy of PI3K Inhibitors in PTEN-Null Tumor Models

CompoundTargetCancer ModelDosingOutcomeReference
(S)-AZD6482 PI3KβPTEN-null castration-resistant prostate cancer (CRPC) mouse model20 mg/kg, once dailySignificantly lower tumor weights (58.4-65.6% reduction vs. vehicle) and diminished invasive lesions.[2]
(S)-AZD6482 PI3KβPTEN-deficient human breast cancer cell lines (in vivo)Not specifiedDown-regulated AKT and STAT3 phosphorylation.[4]
BYL719 (Alpelisib) PI3KαPTEN-null CRPC mouse model45 mg/kg, once dailyNo significant effect on tumor burden.[2]
GSK2636771 PI3KβPatients with PTEN-deficient advanced solid tumors400 mg, once daily22-32% of patients achieved stable disease.[6][7]
AZD8186 PI3Kβ/δPTEN-null triple-negative breast cancer (TNBC) and prostate tumor xenografts12.5-50 mg/kg, dailyDose-dependent tumor growth inhibition.[8][9]
BKM120 (Buparlisib) Pan-PI3KUterine Endometrioid Carcinoma XenograftsNot specifiedNot specified[10]

Table 2: Combination Therapy Efficacy in PTEN-Null Tumor Models

CombinationCancer ModelDosingOutcomeReference
(S)-AZD6482 + anti-PD-1 PTEN/p53-null breast cancer mouse modelNot specifiedStrong synergistic tumor growth inhibition, with complete response in up to 50% of mice.[4]
(S)-AZD6482 + TNKS656 (β-Catenin inhibitor) PTEN-null CRPC organoids5µM AZD6482, 5µM TNKS656Significantly reduced organoid numbers.[11]
AZD8186 + Vistusertib (mTOR inhibitor) PTEN-null TNBC, prostate, and renal cancer xenograft modelsNot specifiedEffective control of tumor growth.[12][13][14][15]
AZD8186 + Docetaxel PTEN-null TNBC and prostate tumor xenografts25 and 50 mg/kg AZD8186 daily, single dose of docetaxelImproved tumor control compared to monotherapy.[9]
GSK2636771 + Pembrolizumab (anti-PD-1) Stage III-IV cancer with PTEN lossGSK2636771: PO daily on days 1-21; Pembrolizumab: IV on day 1, every 21 daysPhase I/II clinical trial to evaluate safety and efficacy.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized experimental protocols for key in vivo experiments cited in this guide.

1. Xenograft Mouse Models

  • Cell Lines: PTEN-null human cancer cell lines (e.g., HCC70 for breast cancer, PC3 for prostate cancer) are cultured under standard conditions.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups.

2. Drug Administration

  • Formulation: (S)-AZD6482 and other small molecule inhibitors are typically formulated in a vehicle suitable for the chosen administration route (e.g., a mixture of DMSO, Cremophor EL, and saline for oral gavage or intraperitoneal injection).

  • Dosing and Schedule: The dose and frequency of administration are based on previous dose-finding studies. For example, (S)-AZD6482 has been administered at 20 mg/kg once daily via oral gavage.[2]

  • Control Group: The control group receives the vehicle solution without the active drug.

3. Endpoint Analysis

  • Tumor Growth Inhibition: The primary endpoint is often the inhibition of tumor growth, calculated as the percentage difference in tumor volume between the treated and control groups at the end of the study.

  • Tumor Weight: At the end of the experiment, tumors are excised and weighed.

  • Pharmacodynamic Biomarkers: To confirm target engagement, tumor tissues can be collected at specific time points after treatment to analyze the phosphorylation status of key downstream proteins in the PI3K pathway, such as AKT and S6, using techniques like Western blotting or immunohistochemistry.[2][10]

  • Immune Response Analysis: In studies involving immunotherapy, analysis of the tumor microenvironment, including the infiltration of immune cells, is often performed.[4]

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture of PTEN-null cells Implantation 2. Subcutaneous implantation in mice Cell_Culture->Implantation Tumor_Growth 3. Tumor growth to palpable size Implantation->Tumor_Growth Randomization 4. Randomization into groups Tumor_Growth->Randomization Treatment 5. Daily drug administration Randomization->Treatment Monitoring 6. Regular tumor volume measurement Treatment->Monitoring Endpoint 7. End of study (tumor excision) Monitoring->Endpoint Analysis 8. Data analysis: Tumor weight, IHC, Western Blot Endpoint->Analysis

References

(S)-AZD6482: A Comparative Analysis of its Selectivity for PI3Kα at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many human cancers, making PI3K isoforms attractive targets for therapeutic intervention.[3][4] The Class I PI3K family comprises four isoforms: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, each with distinct physiological roles.[4] Consequently, the development of isoform-selective inhibitors is a key strategy to maximize therapeutic efficacy while minimizing off-target effects.[4][5]

(S)-AZD6482, also known as KIN-193, has been identified as a potent inhibitor of PI3Kβ.[6][7] This guide provides a comprehensive comparison of (S)-AZD6482's activity, with a particular focus on its effects on PI3Kα at elevated concentrations. We present supporting experimental data, detailed methodologies, and visual representations of the relevant signaling pathways and experimental workflows to aid researchers in their investigations.

Selectivity Profile of (S)-AZD6482

Biochemical assays have demonstrated that while (S)-AZD6482 is highly potent against PI3Kβ, it also exhibits inhibitory activity against other Class I PI3K isoforms, including PI3Kα, at higher concentrations. The half-maximal inhibitory concentration (IC50) values from in vitro kinase assays reveal a clear selectivity profile.

(S)-AZD6482 is a potent PI3Kβ inhibitor with an IC50 of 10 nM. It is 8-, 87-, and 109-fold more selective for PI3Kβ than for PI3Kδ, PI3Kα, and PI3Kγ, respectively, in cell-free assays.[6] Other studies have reported an IC50 of 0.69 nM for PI3Kβ.[7] The IC50 values for PI3Kα range from 80 nM to 1.09 μM.[6] Another source indicates an IC50 of 136 nM for PI3Kα. This demonstrates that at higher concentrations, (S)-AZD6482 can indeed inhibit PI3Kα activity.

At "supratherapeutic" plasma concentrations, AZD6482 may attenuate insulin signaling, which is likely mediated through the inhibition of PI3Kα.[8] For instance, AZD6482 inhibited insulin-induced glucose uptake in human adipocytes with an IC50 of 4.4 μM.[8]

Comparison with Alternative PI3K Inhibitors

To contextualize the selectivity of (S)-AZD6482, it is useful to compare its activity with other well-characterized PI3K inhibitors that exhibit different isoform preferences.

InhibitorTypePI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)
(S)-AZD6482 PI3Kβ-selective 136 0.69 13.6 47.8
Alpelisib (BYL719)PI3Kα-selective51156250290
Idelalisib (CAL-101)PI3Kδ-selective860040002.589
GDC-0941 (Pictilisib)Pan-Class I333314

Data for Alpelisib, Idelalisib, and GDC-0941 are compiled from multiple sources and actual values may vary depending on assay conditions.[9]

This comparison highlights that while (S)-AZD6482 is highly selective for PI3Kβ, its off-target activity on PI3Kα is more pronounced than that of highly selective agents for other isoforms, such as Idelalisib's effect on PI3Kα.

Experimental Protocols

The determination of PI3K inhibitor selectivity relies on robust and standardized experimental methods. Below are outlines of common assays used to generate the data presented.

In Vitro Kinase Assays

1. AlphaScreen™ Assay [6]

  • Principle: This bead-based immunoassay measures the production of phosphatidylinositol-3,4,5-trisphosphate (PIP3) by PI3K enzymes. The assay measures the PI3K-mediated conversion of PIP2 to PIP3.[6] A complex formed by biotinylated PIP3, a GST-tagged pleckstrin homology (PH) domain, and two AlphaScreen beads generates a signal.[6] The PIP3 produced in the enzymatic reaction competes with the biotinylated PIP3 for binding to the PH domain, leading to a decrease in the signal.[6]

  • Methodology:

    • Human recombinant PI3K isoforms (α, β, γ, δ) are incubated with the inhibitor ((S)-AZD6482) in a 384-well plate.[6]

    • The kinase reaction is initiated by adding a substrate solution containing PIP2 and ATP.

    • After incubation, the detection reagents, including biotinylated PIP3, GST-tagged PH domain, and AlphaScreen beads, are added.

    • The plate is read on an AlphaScreen-compatible reader, and the signal is inversely proportional to the enzyme activity.

    • IC50 values are determined by fitting the data to a dose-response curve.[6]

2. Adapta™ Universal Kinase Assay [10][11]

  • Principle: This fluorescence-based assay detects the formation of ADP, a product of the kinase reaction.[10] It utilizes a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) readout.

  • Methodology:

    • The kinase reaction is performed by incubating the PI3K enzyme with the inhibitor, lipid substrate, and ATP.[10]

    • An Adapta detection solution containing a europium-labeled anti-ADP antibody and an Alexa Fluor® 647-labeled ADP tracer is added.

    • In the absence of ADP produced by the kinase, the antibody binds to the tracer, resulting in a high FRET signal.

    • ADP from the kinase reaction displaces the tracer from the antibody, leading to a decrease in the FRET signal.

    • IC50 values are calculated from the dose-response curve.

3. Radiometric Assay [12]

  • Principle: This classic method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the lipid substrate.

  • Methodology:

    • The kinase reaction is carried out with purified recombinant PI3K enzymes, the inhibitor, PIP2, and [γ-³²P]ATP.[12]

    • The reaction is stopped, and the lipids are extracted.

    • The radiolabeled PIP3 is separated by thin-layer chromatography (TLC).

    • The amount of radioactivity incorporated into PIP3 is quantified using a phosphorimager or scintillation counting.

    • IC50 values are determined from the inhibition of phosphate incorporation at various inhibitor concentrations.[12]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Functions Cell Growth, Proliferation, Survival mTORC1->Cell_Functions Promotion AZD6482 (S)-AZD6482 AZD6482->PI3K Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Experimental_Workflow cluster_setup Assay Setup cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Inhibitor Prepare Serial Dilution of (S)-AZD6482 Plate Dispense into 384-well Plate Inhibitor->Plate Enzyme PI3K Isoforms (α, β, δ, γ) Enzyme->Plate Substrate Substrate Mix (PIP2, ATP) Substrate->Plate Incubation Incubate at Room Temperature Plate->Incubation Detection Add Detection Reagents (e.g., AlphaScreen beads) Incubation->Detection Reader Read Plate Detection->Reader Analysis Data Analysis: Dose-Response Curve and IC50 Calculation Reader->Analysis

References

A Head-to-Head Comparison of the Antithrombotic Efficacy of (S)-AZD6482 and Clopidogrel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two distinct Antiplatelet Agents

In the landscape of antithrombotic therapies, the irreversible P2Y12 receptor antagonist clopidogrel has long been a cornerstone for the prevention of thrombotic events. However, the development of novel agents with different mechanisms of action, such as the phosphoinositide 3-kinase β (PI3Kβ) inhibitor (S)-AZD6482, presents new avenues for improving the benefit-risk profile of antiplatelet therapy. This guide provides a comprehensive comparison of the antithrombotic efficacy of (S)-AZD6482 and clopidogrel, supported by available preclinical and clinical data.

Executive Summary

(S)-AZD6482, a potent and selective inhibitor of PI3Kβ, demonstrates a promising antithrombotic profile with a potentially wider therapeutic window compared to the established P2Y12 inhibitor, clopidogrel. Preclinical studies in canine models have shown that (S)-AZD6482 can achieve a complete antithrombotic effect without a significant increase in bleeding time.[1] Furthermore, a clinical study in healthy volunteers directly comparing the two agents in combination with aspirin revealed that the (S)-AZD6482/aspirin combination has the potential for greater antiplatelet potency with a significantly lower bleeding potential than the clopidogrel/aspirin combination.

Mechanism of Action: Two Distinct Pathways to Platelet Inhibition

The fundamental difference in the antithrombotic activity of (S)-AZD6482 and clopidogrel lies in their distinct molecular targets and mechanisms of action.

Clopidogrel: As a thienopyridine prodrug, clopidogrel requires metabolic activation in the liver to its active metabolite. This active form then irreversibly binds to the P2Y12 subtype of the adenosine diphosphate (ADP) receptor on the platelet surface. This blockade prevents ADP-mediated platelet activation and subsequent aggregation, a critical step in thrombus formation.

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Clopidogrel_Pathway cluster_platelet Platelet Clopidogrel Clopidogrel (Prodrug) Active_Metabolite Active Metabolite Clopidogrel->Active_Metabolite Hepatic Metabolism (CYP450) P2Y12 P2Y12 Receptor Active_Metabolite->P2Y12 Irreversible Inhibition Platelet_Activation Platelet Activation and Aggregation P2Y12->Platelet_Activation ADP-mediated

Caption: Clopidogrel's mechanism of action.

(S)-AZD6482: This compound is a direct-acting, potent, and selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3Kβ). PI3Kβ is a key enzyme in an intracellular signaling pathway downstream of various platelet surface receptors, including those for collagen and thrombin. By inhibiting PI3Kβ, (S)-AZD6482 attenuates multiple signaling pathways involved in platelet activation, adhesion, and aggregation.

dot

AZD6482_Pathway cluster_platelet Platelet Platelet_Agonists Platelet Agonists (e.g., Collagen, Thrombin) Surface_Receptors Surface Receptors Platelet_Agonists->Surface_Receptors PI3Kb PI3Kβ Surface_Receptors->PI3Kb Activation Downstream_Signaling Downstream Signaling (e.g., Akt phosphorylation) PI3Kb->Downstream_Signaling Platelet_Activation Platelet Activation and Aggregation Downstream_Signaling->Platelet_Activation S_AZD6482 (S)-AZD6482 S_AZD6482->PI3Kb Inhibition

Caption: (S)-AZD6482's mechanism of action.

Comparative Efficacy Data

Direct head-to-head comparisons of (S)-AZD6482 and clopidogrel as monotherapies are limited. However, a key clinical trial (NCT00853450) and preclinical studies provide valuable insights into their relative antithrombotic and bleeding profiles, particularly when used in combination with aspirin.

Preclinical Data: Canine Thrombosis Model

In a conscious dog model utilizing a modified Folts' method of inducing arterial thrombosis, (S)-AZD6482 demonstrated a complete antithrombotic effect. Notably, this was achieved without a significant increase in bleeding time, suggesting a favorable separation between efficacy and bleeding risk. When combined with clopidogrel, the antiplatelet effect was enhanced, but this was accompanied by a reduction in the separation between efficacy and bleeding.

Compound(s)Antithrombotic EffectBleeding Time
(S)-AZD6482CompleteMinimal increase
(S)-AZD6482 + ClopidogrelEnhancedIncreased
Clinical Data: Healthy Volunteer Study (NCT00853450)

A randomized, open-label, crossover study in healthy volunteers was conducted to evaluate the effect of (S)-AZD6482 compared with clopidogrel on bleeding time, with both administered on a background of low-dose aspirin. The results indicated that the combination of (S)-AZD6482 and aspirin provided a potential for greater overall antiplatelet effect with significantly less bleeding potential compared to the combination of clopidogrel and aspirin.

Treatment GroupAntiplatelet PotencyBleeding Potential
(S)-AZD6482 + AspirinPotentially GreaterSignificantly Less
Clopidogrel + AspirinStandardStandard

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the comparative studies.

Modified Folts' Model of Arterial Thrombosis in Dogs

This in vivo model is designed to assess the antithrombotic efficacy of a compound by inducing thrombus formation in a coronary or femoral artery.

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Folts_Model_Workflow Start Anesthetize and prepare the animal Expose_Artery Surgically expose a coronary or femoral artery Start->Expose_Artery Place_Probe Place an electromagnetic flow probe on the artery Expose_Artery->Place_Probe Induce_Stenosis Create a stenosis distal to the flow probe Place_Probe->Induce_Stenosis Induce_Injury Induce endothelial injury at the site of stenosis Induce_Stenosis->Induce_Injury Monitor_Flow Continuously monitor blood flow for cyclic flow reductions (CFRs) Induce_Injury->Monitor_Flow Administer_Drug Administer test compound ((S)-AZD6482 or vehicle) Monitor_Flow->Administer_Drug Observe_Effect Observe the effect on CFRs (abolition indicates antithrombotic effect) Administer_Drug->Observe_Effect

Caption: Workflow for the Folts' model.

Protocol Steps:

  • Animal Preparation: Anesthetize the dog and surgically expose the desired artery (e.g., left anterior descending coronary artery).

  • Instrumentation: Place an electromagnetic flow probe around the artery to measure blood flow.

  • Stenosis and Injury: Create a stenosis by placing a plastic cylinder around the artery and constricting it. Induce endothelial injury at the site of stenosis.

  • Thrombus Formation: The combination of stenosis and injury leads to the formation of platelet-rich thrombi, causing a gradual decrease in blood flow, followed by spontaneous dislodgement and restoration of flow, known as cyclic flow reductions (CFRs).

  • Drug Administration: Administer the test compound, (S)-AZD6482, or a control intravenously.

  • Efficacy Assessment: The primary endpoint is the abolition of CFRs, indicating the prevention of thrombus formation.

Bleeding Time Assessment in Healthy Volunteers (NCT00853450)

This clinical study aimed to directly compare the effect of (S)-AZD6482 and clopidogrel on bleeding time when co-administered with aspirin.

dot

Bleeding_Time_Study_Workflow Recruitment Recruit healthy volunteers Randomization Randomize to treatment sequence (crossover design) Recruitment->Randomization Treatment_A Treatment Period 1: (S)-AZD6482 + Aspirin or Clopidogrel + Aspirin Randomization->Treatment_A Washout Washout Period Treatment_A->Washout Bleeding_Time_Measurement Perform standardized bleeding time test (e.g., Simplate method) Treatment_A->Bleeding_Time_Measurement Treatment_B Treatment Period 2: Receive alternate treatment Washout->Treatment_B Treatment_B->Bleeding_Time_Measurement

Caption: Clinical trial workflow.

Protocol Steps:

  • Study Design: A randomized, open-label, single-center, crossover study.

  • Participants: Healthy volunteers receiving a stable background dose of low-dose aspirin.

  • Interventions: Participants received either an intravenous infusion of (S)-AZD6482 or oral clopidogrel in different treatment periods, separated by a washout period.

  • Bleeding Time Measurement: A standardized template bleeding time test was performed. This typically involves making a small, standardized incision on the forearm and measuring the time it takes for bleeding to stop.

  • Primary Endpoint: The primary outcome was the comparison of bleeding times between the two treatment groups.

Conclusion

The available evidence suggests that (S)-AZD6482, through its novel mechanism of PI3Kβ inhibition, offers a distinct antithrombotic profile compared to the P2Y12 inhibitor clopidogrel. Preclinical and early-phase clinical data indicate that (S)-AZD6482 may provide a more favorable balance between antithrombotic efficacy and bleeding risk, a critical consideration in the development of new antiplatelet therapies. Further large-scale clinical trials are warranted to fully elucidate the comparative efficacy and safety of (S)-AZD6482 in relevant patient populations. The distinct signaling pathway targeted by (S)-AZD6482 presents a promising strategy for advancing the management of thrombotic diseases.

References

Safety Operating Guide

Essential Safety Protocol: Proper Disposal of (S)-AZD 6482

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the proper disposal of (S)-AZD 6482, a potent and selective PI3Kβ inhibitor. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure personnel safety, environmental protection, and regulatory compliance. This document should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and the official Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Required Personal Protective Equipment (PPE):

  • Double nitrile gloves

  • Safety goggles or a face shield

  • Laboratory coat

Hazard Identification and Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1]:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2BH320: Causes eye irritation
Specific target organ toxicity, single exposure3H335: May cause respiratory irritation

Data sourced from MedChemExpress Safety Data Sheet[1].

Step-by-Step Disposal Procedure

The proper disposal of potent small molecule inhibitors like this compound is a critical process involving waste segregation, containment, labeling, and coordination with your institution's EHS department[2][3].

Step 1: Waste Segregation

All waste streams contaminated with this compound must be segregated at the point of generation. Never mix this chemical waste with regular trash, sharps containers, or biohazardous waste unless explicitly directed by your EHS department[2][3].

Waste Stream Categories:

  • Solid Waste:

    • Unused/Expired Compound: The pure, solid this compound powder is to be disposed of as hazardous chemical waste. Do not attempt to wash it down the drain or discard it in the regular trash[2][3].

    • Contaminated Materials: Any items that have come into direct contact with this compound, such as weighing paper, pipette tips, tubes, vials, gloves, and bench paper, must be treated as contaminated solid chemical waste[2][3].

  • Liquid Waste:

    • Contaminated Solutions: All solutions containing this compound, including stock solutions (e.g., in DMSO), cell culture media, and assay buffers, must be collected as liquid chemical waste[2]. Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste should typically be collected in separate, compatible containers[2].

Step 2: Containment and Labeling

Proper containment is crucial to prevent leaks and exposure.

  • Solid Waste Container: Place all solid waste into a designated, robust, and sealable hazardous waste container.

  • Liquid Waste Container: Collect all liquid waste in a dedicated, leak-proof, and shatter-resistant container.

All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" . The label must also include the full chemical name, "this compound," and list any other components in the waste stream (e.g., DMSO, methanol)[3]. The date of waste accumulation should also be recorded[3].

Step 3: Storage and Disposal Request
  • Temporary Storage: Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within your laboratory. This area should feature secondary containment to manage any potential leaks[2][3].

  • EHS Pickup: Once a waste container is full or the experiment is complete, arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal contractor. Follow their specific procedures for requesting a waste pickup[2][3].

Decontamination

Decontaminate surfaces and non-disposable equipment that have come into contact with this compound. A common procedure involves wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent, and disposing of all cleaning materials as hazardous waste[1][3].

Emergency Procedures
  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do so. Seek prompt medical attention[1].

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse[1].

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell[1].

  • Ingestion: Rinse mouth and seek immediate medical attention[1].

  • Spills: Evacuate the area. Prevent further leakage if it is safe to do so. Absorb spills with an inert, liquid-binding material and dispose of the contaminated material as hazardous waste according to the procedures outlined above[1].

Experimental Workflow and Signaling Pathway

Generic Experimental Protocol: Cell Viability Assay

This protocol provides a general methodology for assessing the effect of this compound on the viability of cancer cell lines, such as human glioblastoma cells (U87 and U118)[4].

  • Cell Culture: Culture cells in an appropriate medium supplemented with fetal bovine serum and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into 96-well plates at a specified density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO[5]. Treat cells with increasing concentrations of this compound for a specified time period (e.g., 48 hours)[4]. Include a vehicle control (DMSO) group.

  • Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value.

  • Waste Disposal: Following the assay, collect all liquid waste containing this compound and all contaminated consumables (plates, pipette tips) for disposal as hazardous chemical waste, as detailed in the procedures above.

This compound Signaling Pathway

This compound is a potent and selective inhibitor of PI3Kβ (Phosphoinositide 3-kinase beta)[5]. The PI3K/AKT signaling pathway is crucial for regulating cell proliferation, survival, and apoptosis[4][6][7]. In many cancers, this pathway is hyperactivated[6]. This compound exerts its effect by inhibiting PI3Kβ, which in turn blocks the downstream activation of AKT. This leads to decreased phosphorylation of AKT substrates like GSK-3β and ultimately can induce cell cycle arrest (e.g., at the G1 phase) and apoptosis[4].

Visualizations

G cluster_generation Waste Generation Point cluster_segregation Step 1: Waste Segregation cluster_containment Step 2: Containment & Labeling cluster_storage Step 3: Storage & Disposal gen Experiment Using This compound solid Solid Waste (Contaminated tips, gloves, vials, unused powder) gen->solid Segregate at source liquid Liquid Waste (Stock solutions, media, buffers) gen->liquid Segregate at source solid_container Sealable Container Labeled 'Hazardous Waste' solid->solid_container Contain liquid_container Leak-Proof Container Labeled 'Hazardous Waste' liquid->liquid_container Contain storage Secure Satellite Accumulation Area solid_container->storage Store securely liquid_container->storage Store securely ehs EHS / Licensed Contractor Waste Pickup storage->ehs Request pickup G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kβ RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates AZD6482 This compound AZD6482->PI3K Inhibits pAKT p-AKT (Active) PIP3->pAKT Activates AKT AKT Downstream Downstream Effectors (e.g., GSK-3β, mTOR) pAKT->Downstream Apoptosis Apoptosis, Cell Cycle Arrest pAKT->Apoptosis Response Cell Proliferation, Survival Downstream->Response

References

Personal protective equipment for handling (S)-AZD 6482

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the personal protective equipment (PPE), operational plans, and disposal of (S)-AZD 6482, a potent and selective p110β inhibitor.

This compound , with CAS number 1173900-33-8, is classified as harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation.[1] Adherence to the following safety protocols is critical to mitigate exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is essential to use full personal protective equipment to avoid exposure.[1]

Protection TypeRequired EquipmentSpecifications and Usage
Eye/Face Protection Safety goggles with side-shieldsMust be worn to protect against splashes and airborne particles.[1]
Hand Protection Protective glovesImpervious gloves should be worn to prevent skin contact.[1]
Skin and Body Protection Impervious clothingLab coats or other protective clothing should be worn to protect the skin.[1]
Respiratory Protection Suitable respiratorA respirator is necessary to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[1]

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Ensure adequate ventilation in the work area.[1] The use of a chemical fume hood is recommended.

  • Avoid Contact: Take measures to avoid contact with skin and eyes, as well as inhalation of dust or aerosols.[1]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[1]

First Aid Measures:

  • If on Skin: Wash with plenty of soap and water.[1]

  • If Inhaled: Move the victim to fresh air and keep at rest in a comfortable breathing position.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do, and continue rinsing.[1]

  • If Swallowed: Rinse mouth.[1]

Spill and Disposal Procedures:

  • Spill Containment: In case of a spill, evacuate personnel to a safe area.[1] Prevent further leakage if it is safe to do so.[1]

  • Cleanup: Use full personal protective equipment during cleanup.[1]

  • Disposal: Dispose of the contents and container in accordance with local regulations.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-AZD 6482
Reactant of Route 2
(S)-AZD 6482

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